molecular formula C7H14 B165337 2-Heptene CAS No. 592-77-8

2-Heptene

Cat. No.: B165337
CAS No.: 592-77-8
M. Wt: 98.19 g/mol
InChI Key: OTTZHAVKAVGASB-HWKANZROSA-N
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Description

2-Heptene is a significant linear alkene isomer serving as a critical intermediate and model compound in advanced chemical research. Its primary research value lies in its application for probing reaction mechanisms in heterogeneous catalysis and combustion science. In catalysis, this compound is extensively used to study acid-catalyzed isomerization mechanisms, such as type B skeletal isomerization via protonated cyclopropane (PCP) intermediates and alkyl-shift reactions within zeolite frameworks like H-ZSM-5 and H-BEA, helping to decipher the origins of product and transition-state shape selectivities . In combustion research, as a component in gasoline surrogates, this compound is pivotal for understanding the impact of alkene structure on ignition delay times, low-temperature reactivity, and emission formation, thereby informing the development of cleaner and more efficient combustion systems . The global market for high-purity Trans-2-Heptene is projected to grow robustly, driven by its demand as a versatile chemical intermediate in pharmaceuticals and agrochemicals . This compound is essential for investigating reaction network mechanisms, including dehydrocyclization to aromatics like toluene and β-scission cracking pathways on solid acid catalysts . For Research Use Only. Not for human or veterinary drug use, household application, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-2-ene
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTZHAVKAVGASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name 2-Heptene
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Vapor Pressure

48.4 [mmHg]
Record name 2-Heptene
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CAS No.

592-77-8
Record name 2-Heptene
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Foundational & Exploratory

Synthesis of 2-Heptene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of (E)-2-heptene and (Z)-2-heptene. It is designed to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to select and execute the most appropriate synthetic route for their specific research needs. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and workflows.

Introduction

2-Heptene (C₇H₁₄) is a valuable alkene in organic synthesis, serving as a precursor and intermediate in the formation of more complex molecules. The control of the stereochemistry of the double bond, yielding either the trans (E) or cis (Z) isomer, is often a critical aspect of a synthetic strategy. This guide explores both non-stereoselective and highly stereoselective methods for the synthesis of this compound isomers.

Non-Stereoselective Synthesis of this compound

Elimination reactions are a common and straightforward approach to the synthesis of alkenes. However, these methods typically yield a mixture of regioisomers and stereoisomers.

Acid-Catalyzed Dehydration of 2-Heptanol

The acid-catalyzed dehydration of 2-heptanol is a classic method for producing a mixture of heptene isomers.[1] The reaction proceeds via an E1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate.[2] According to Zaitsev's rule, the more substituted alkene, this compound, is the major product over the less substituted 1-heptene.[3] The this compound product will be a mixture of (E) and (Z) isomers.

Experimental Protocol: Dehydration of 2-Heptanol with Sulfuric Acid

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reaction Mixture: To the round-bottom flask, add 10.0 g of 2-heptanol. Carefully and with cooling, slowly add 5.0 mL of concentrated sulfuric acid. Add a few boiling chips.

  • Distillation: Gently heat the mixture. The lower-boiling heptene isomers will distill over. The collection temperature should be monitored and kept below 100 °C.

  • Work-up: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude heptene mixture is purified by fractional distillation to separate the isomers.

  • Characterization: The product distribution and isomer ratio are determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Dehydrohalogenation of 2-Haloheptanes

The elimination of a hydrogen halide from a 2-haloheptane, such as 2-bromoheptane, using a strong base is another common method. The choice of base can influence the product distribution between the Zaitsev product (this compound) and the Hofmann product (1-heptene). Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less sterically hindered Hofmann product.

Experimental Protocol: Dehydrobromination of 2-Bromoheptane with Potassium tert-Butoxide

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with a solution of potassium tert-butoxide (1.2 equivalents) in tert-butanol.

  • Addition of Substrate: 2-Bromoheptane (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a low-boiling organic solvent, such as diethyl ether or pentane. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

  • Purification and Characterization: The solvent is carefully removed by distillation. The resulting mixture of heptene isomers is analyzed by GC-MS to determine the product distribution. Further purification can be achieved by fractional distillation.

Stereoselective Synthesis of this compound Isomers

For applications requiring a specific stereoisomer of this compound, stereoselective synthetic methods are employed. These reactions offer high control over the geometry of the newly formed double bond.

Wittig Reaction for (Z)-2-Heptene

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4] Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene.[5]

Experimental Protocol: Synthesis of (Z)-2-Heptene from Pentanal

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), ethyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.05 equivalents) is added dropwise, resulting in the formation of the orange-red ylide.

  • Reaction with Aldehyde: The reaction mixture is cooled to -78 °C, and a solution of pentanal (1.0 equivalent) in anhydrous THF is added dropwise.

  • Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is extracted with pentane. The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed by distillation. The product is purified by flash chromatography on silica gel to yield (Z)-2-heptene.

  • Characterization: The isomeric purity is determined by GC analysis and the structure is confirmed by ¹H and ¹³C NMR spectroscopy.

Schlosser Modification of the Wittig Reaction for (E)-2-Heptene

The Schlosser modification of the Wittig reaction allows for the selective synthesis of (E)-alkenes from non-stabilized ylides.[6][7] This is achieved by deprotonating the intermediate betaine with a second equivalent of strong base at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to give the (E)-alkene.

Experimental Protocol: Synthesis of (E)-2-Heptene from Pentanal

  • Ylide and Betaine Formation: Following the procedure for the standard Wittig reaction, the ylide is generated from ethyltriphenylphosphonium bromide and n-butyllithium. Pentanal is then added at low temperature to form the lithium salt of the betaine.

  • Deprotonation and Protonation: A second equivalent of n-butyllithium is added at -78 °C to deprotonate the betaine. Subsequently, a proton source, such as tert-butanol, is added to protonate the intermediate, leading to the threo-betaine.

  • Elimination: The reaction mixture is warmed to room temperature, and a base such as potassium tert-butoxide is added to induce elimination to the (E)-alkene.

  • Work-up and Purification: The work-up and purification follow the same procedure as the standard Wittig reaction.

Julia-Kocienski Olefination for (E)-2-Heptene

The Julia-Kocienski olefination is a modified version of the Julia olefination that provides excellent (E)-selectivity in alkene synthesis.[8][9] It involves the reaction of a heteroaromatic sulfone with an aldehyde.

Experimental Protocol: Synthesis of (E)-2-Heptene

  • Sulfone Deprotonation: To a solution of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as lithium hexamethyldisilazide (LHMDS) (1.05 equivalents) is added dropwise.

  • Reaction with Aldehyde: A solution of pentanal (1.0 equivalent) in anhydrous THF is then added to the reaction mixture.

  • Warming and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford (E)-2-heptene.

Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification) for (Z)-2-Heptene

The Horner-Wadsworth-Emmons (HWE) reaction typically yields (E)-alkenes. However, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific reaction conditions, provides high selectivity for (Z)-alkenes.[10][11][12]

Experimental Protocol: Synthesis of (Z)-2-Heptene

  • Reagent Preparation: A solution of bis(2,2,2-trifluoroethyl) ethylphosphonate (1.1 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

  • Deprotonation: Potassium hexamethyldisilazide (KHMDS) (1.05 equivalents) is added dropwise to the solution to generate the phosphonate anion.

  • Reaction with Aldehyde: Pentanal (1.0 equivalent) is then added to the reaction mixture.

  • Warming and Work-up: The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted.

  • Purification: The organic extracts are combined, washed, dried, and concentrated. The product is purified by flash chromatography to give (Z)-2-heptene.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound isomers.

Table 1: Physical and Spectroscopic Properties of this compound Isomers

Property(E)-2-Heptene(Z)-2-Heptene
Molecular Formula C₇H₁₄[13]C₇H₁₄[14]
Molecular Weight 98.19 g/mol [13]98.19 g/mol [14]
Boiling Point 98.4 °C98.1 °C
Density 0.704 g/cm³0.709 g/cm³
¹H NMR (CDCl₃, δ) ~5.4 (m, 2H), ~2.0 (q, 2H), ~1.6 (d, 3H), ~1.3 (m, 4H), ~0.9 (t, 3H)~5.3 (m, 2H), ~2.0 (q, 2H), ~1.6 (d, 3H), ~1.3 (m, 4H), ~0.9 (t, 3H)
¹³C NMR (CDCl₃, δ) ~131.9, ~124.7, ~34.8, ~31.8, ~22.9, ~18.0, ~14.1~130.9, ~123.7, ~29.5, ~22.9, ~20.7, ~14.2, ~12.5[15]
Mass Spectrum (m/z) 98 (M+), 83, 69, 56, 55, 42, 41[16]98 (M+), 83, 69, 56, 55, 42, 41[14]
CAS Number 14686-13-6[13]6443-92-1[14]

Table 2: Comparison of Synthetic Methods for this compound Isomers

MethodTarget IsomerTypical YieldE/Z RatioKey Reagents
Dehydration of 2-Heptanol MixtureModerate-GoodMixtureH₂SO₄ or H₃PO₄
Dehydrobromination MixtureGoodDepends on BaseKOtBu, NaOEt
Wittig Reaction (Z)Good>95:5 (Z:E)R₃P=CHR' (non-stabilized)
Schlosser-Wittig (E)Good>95:5 (E:Z)R₃P=CHR', 2 eq. base
Julia-Kocienski (E)Good-Excellent>98:2 (E:Z)Heteroaryl sulfone, aldehyde
HWE (Still-Gennari) (Z)Good>95:5 (Z:E)(CF₃CH₂O)₂P(O)CH₂R, KHMDS, 18-crown-6

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and purification of this compound isomers.

Dehydration_of_2_Heptanol 2-Heptanol 2-Heptanol Protonated Alcohol Protonated Alcohol 2-Heptanol->Protonated Alcohol + H⁺ Carbocation Carbocation Protonated Alcohol->Carbocation - H₂O This compound (E/Z) This compound (E/Z) Carbocation->this compound (E/Z) - H⁺ (Major) 1-Heptene 1-Heptene Carbocation->1-Heptene - H⁺ (Minor)

Caption: Acid-catalyzed dehydration of 2-heptanol to form heptene isomers.

Wittig_Reaction Ethyltriphenylphosphonium Bromide Ethyltriphenylphosphonium Bromide Ylide Ylide Ethyltriphenylphosphonium Bromide->Ylide + Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane Pentanal Pentanal Pentanal->Oxaphosphetane Z-2-Heptene Z-2-Heptene Oxaphosphetane->Z-2-Heptene Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: Wittig reaction for the synthesis of (Z)-2-heptene.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Work-up Work-up Crude Product->Work-up Purification Fractional Distillation/ Column Chromatography Work-up->Purification Pure Isomer(s) Pure Isomer(s) Purification->Pure Isomer(s) Characterization GC-MS, NMR Pure Isomer(s)->Characterization

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound isomers can be achieved through a variety of methods, each with its own advantages and disadvantages. For non-stereospecific applications, classical elimination reactions such as the dehydration of 2-heptanol or the dehydrohalogenation of 2-haloheptanes offer straightforward routes, albeit with limited control over isomer distribution. For research and development requiring high stereopurity, the Wittig reaction and its Schlosser modification, the Julia-Kocienski olefination, and the Horner-Wadsworth-Emmons reaction with the Still-Gennari modification provide excellent E- or Z-selectivity. The choice of the optimal synthetic pathway will depend on the desired isomer, the required purity, and the available starting materials and reagents. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this compound isomers in a research setting.

References

Characterization of (E)- and (Z)-2-Heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the characterization of the geometric isomers of 2-heptene: (E)-2-heptene and (Z)-2-heptene. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, spectroscopic and chromatographic data, and the experimental protocols for their determination.

Physicochemical and Spectroscopic Data

The distinct spatial arrangements of the alkyl groups around the carbon-carbon double bond in (E)- and (Z)-2-heptene give rise to differences in their physical and spectroscopic properties. A summary of this data is presented in the following tables for easy comparison.

Table 1: Physicochemical Properties of (E)- and (Z)-2-Heptene
Property(E)-2-Heptene(Z)-2-Heptene
CAS Number 14686-13-6[1][2][3][4][5][6][7][8]6443-92-1[8][9][10][11][12][13][14][15]
Molecular Formula C₇H₁₄[1][2][3][4][5][6][9][12][13]C₇H₁₄[1][2][3][4][5][6][9][12][13]
Molecular Weight 98.19 g/mol [1][2][3][4][5][6][9]98.19 g/mol [1][9][10][11][15][16]
Boiling Point 98.0 °C[3]98.4 °C[10]
Density 0.701 g/cm³0.708 g/mL at 25°C[13]
Refractive Index 1.4081.407 at 20°C[13]
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Proton Assignment(E)-2-Heptene(Z)-2-Heptene
H1 (CH₃) ~0.9~0.9
H2 (CH=CH) ~5.4~5.3
H3 (CH=CH) ~5.4~5.3
H4 (CH₂) ~2.0~2.0
H5 (CH₂) ~1.3~1.3
H6 (CH₂) ~1.3~1.3
H7 (CH₃) ~0.9~0.9

Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency.

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Carbon Assignment(E)-2-Heptene(Z)-2-Heptene
C1 ~17.9~12.5
C2 ~125.4~124.2
C3 ~131.6~130.6
C4 ~32.2~27.0
C5 ~31.5~31.9
C6 ~22.6~22.8
C7 ~14.0~14.1

Note: Data obtained from various sources and may be subject to slight variations.[11][14]

Table 4: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
Vibrational Mode(E)-2-Heptene(Z)-2-Heptene
=C-H Stretch ~3020~3015
C-H Stretch (sp³) 2850-29602850-2960
C=C Stretch ~1670~1660
=C-H Bend (out-of-plane) ~965 (trans)~690 (cis)
Table 5: Mass Spectrometry Data (Key Fragments m/z)
IsomerMajor Fragments (m/z)
(E)-2-Heptene 98 (M+), 83, 69, 56, 55, 42, 41[5]
(Z)-2-Heptene 98 (M+), 83, 69, 56, 55, 42, 41[12]

Note: The mass spectra of (E)- and (Z)-2-heptene are very similar due to their identical molecular formula and fragmentation patterns.

Table 6: Gas Chromatography Data (Kovats Retention Indices)
Stationary Phase(E)-2-Heptene(Z)-2-Heptene
Standard Non-polar ~705[2][17][18]~712[9]
Standard Polar ~768[2]~781[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and differentiate between the (E) and (Z) isomers based on chemical shifts and coupling constants.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound isomer into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to the deuterated solvent used.

    • Set the experiment parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay).

    • Set the experiment parameters for ¹³C NMR (e.g., proton decoupling, pulse angle, acquisition time).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring an adequate signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts and coupling constants to assign peaks to specific protons and carbons in the molecule. The coupling constant for the vinylic protons will be larger for the (E)-isomer (~15 Hz) than for the (Z)-isomer (~10 Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound isomers, particularly the C=C and =C-H bonds, and to distinguish between the isomers based on the out-of-plane =C-H bending vibrations.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory.

    • Place a small drop of the liquid this compound sample onto the center of the ATR crystal.

  • Instrument Setup:

    • Set the spectral range (e.g., 4000-400 cm⁻¹).

    • Select an appropriate resolution (e.g., 4 cm⁻¹).

    • Set the number of scans to be co-added (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for alkenes, such as the C=C stretch and the =C-H stretch.

    • Pay close attention to the fingerprint region to identify the out-of-plane =C-H bending vibration, which is a key indicator for distinguishing between the (E) and (Z) isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the (E) and (Z) isomers of this compound and to obtain their mass spectra for identification and confirmation of their molecular weight and fragmentation patterns.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer (or a mixture) in a volatile solvent (e.g., hexane or pentane) at a concentration of approximately 100 ppm.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Install a non-polar capillary column (e.g., DB-1, HP-5ms) for separation based on boiling point, or a polar column (e.g., DB-WAX) for enhanced separation of isomers.

      • Set the injector temperature (e.g., 250 °C).

      • Set the carrier gas (e.g., helium) flow rate (e.g., 1 mL/min).

      • Program the oven temperature. A typical program might be: hold at 40 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Mass Spectrometer (MS):

      • Set the ion source temperature (e.g., 230 °C).

      • Set the quadrupole temperature (e.g., 150 °C).

      • Set the electron ionization energy (e.g., 70 eV).

      • Set the mass scan range (e.g., m/z 35-200).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Start the data acquisition.

  • Data Processing and Analysis:

    • Analyze the total ion chromatogram (TIC) to determine the retention times of the isomers.

    • Extract the mass spectrum for each chromatographic peak.

    • Compare the obtained mass spectra with a library database (e.g., NIST) for identification.

    • Analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument NMR Spectrometer (≥400 MHz) filter->instrument tune_shim Tune and Shim instrument->tune_shim acquire_h1 Acquire ¹H Spectrum tune_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tune_shim->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process calibrate Calibrate Chemical Shifts process->calibrate analyze Analyze Shifts, Coupling Constants, Integrals calibrate->analyze

Caption: Workflow for NMR analysis of this compound isomers.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis clean_crystal Clean ATR Crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Liquid Sample to Crystal background->apply_sample instrument FTIR Spectrometer apply_sample->instrument acquire_spectrum Acquire Sample Spectrum instrument->acquire_spectrum process Ratio against Background acquire_spectrum->process analyze Identify Characteristic Bands (C=C, =C-H) process->analyze differentiate Differentiate Isomers (out-of-plane bend) analyze->differentiate

Caption: Workflow for FTIR analysis of this compound isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution (~100 ppm in Hexane) instrument GC-MS Instrument dissolve->instrument inject Inject Sample (1 µL) instrument->inject acquire_data Acquire Chromatogram and Mass Spectra inject->acquire_data analyze_tic Analyze Total Ion Chromatogram (TIC) acquire_data->analyze_tic extract_ms Extract Mass Spectrum for each peak analyze_tic->extract_ms identify Identify via Library Search & Fragmentation extract_ms->identify

Caption: Workflow for GC-MS analysis of this compound isomers.

References

Spectroscopic Analysis of 2-Heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Heptene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the experimental protocols for acquiring this data and presents the information in a clear, structured format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Isomer Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
trans-2-HepteneH1~1.63d
H2~5.4m
H3~5.4m
H4~1.96m
H5~1.3m
H6~1.3m
H7~0.89t
cis-2-HepteneH1~1.6d
H2~5.4m
H3~5.4m
H4~2.0m
H5~1.3m
H6~1.3m
H7~0.9t

¹³C NMR (Carbon-13 NMR) Data for trans-2-Heptene [1]

Carbon Assignment Chemical Shift (δ, ppm)
C117.91
C2124.60
C3131.73
C432.40
C531.94
C622.32
C713.98

¹³C NMR (Carbon-13 NMR) Data for cis-2-Heptene

Carbon Assignment Chemical Shift (δ, ppm)
C112.4
C2123.7
C3130.8
C427.2
C532.2
C622.8
C714.0
Infrared (IR) Spectroscopy
Isomer Functional Group Vibrational Mode Frequency (cm⁻¹)
trans-2-Heptene=C-HC-H stretch (alkene)~3020
C-HC-H stretch (alkane)2850-2960
C=CC=C stretch~1670
=C-HC-H bend (out-of-plane)~965
cis-2-Heptene=C-HC-H stretch (alkene)~3015
C-HC-H stretch (alkane)2850-2960
C=CC=C stretch~1660
=C-HC-H bend (out-of-plane)~690
Mass Spectrometry (MS)
Isomer m/z Relative Intensity (%) Fragment Ion
trans-2-Heptene98~25[M]⁺ (Molecular Ion)
83~20[M-CH₃]⁺
69~50[M-C₂H₅]⁺
55~100[C₄H₇]⁺
41~85[C₃H₅]⁺
cis-2-Heptene98~20[M]⁺ (Molecular Ion)
83~15[M-CH₃]⁺
69~45[M-C₂H₅]⁺
55~100[C₄H₇]⁺
41~80[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation [2][3][4][5][6]

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like this compound.[3]

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][5]

  • Sample Transfer: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[2][3] The final sample height in the tube should be approximately 4-5 cm.[3][5]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition [5]

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.[5]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[5]

  • Acquisition Parameters: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film) [7][8][9]

  • Cell Selection: For liquid samples like this compound, the simplest method is to use salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[9]

  • Sample Application: Place a drop or two of the neat (undiluted) this compound onto the center of one clean, dry salt plate using a Pasteur pipette.[9]

  • Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[7]

  • Mounting: Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition [8]

  • Background Scan: First, run a background spectrum with no sample in the beam path. This is to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Scan: Place the sample holder with the this compound sample into the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction for a Volatile Compound [10][11][12]

  • Direct Inlet or GC Inlet: For a volatile liquid like this compound, the sample can be introduced directly into the mass spectrometer's ion source via a heated inlet system or, more commonly, through a Gas Chromatograph (GC) for separation from any potential impurities.

  • Headspace Analysis: An alternative method is Headspace Solid-Phase Microextraction (HS-SPME), where a fiber coated with a stationary phase is exposed to the vapor above the liquid sample to adsorb the volatile compounds, which are then thermally desorbed into the GC-MS system.[11]

Data Acquisition (Electron Ionization) [10]

  • Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and also induces fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of the detected ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_of_2_Heptene cluster_structure Molecular Structure of this compound cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Structure C₇H₁₄ NMR NMR Spectroscopy IR IR Spectroscopy MS Mass Spectrometry Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (C=C, C-H) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

Experimental_Workflow cluster_workflow Generalized Spectroscopic Workflow Sample_Prep Sample Preparation (Dissolving/Placing Sample) Data_Acquisition Data Acquisition (Running the Spectrometer) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Baseline Correction, etc.) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Assignment, Interpretation) Data_Processing->Spectral_Analysis Structural_Elucidation Structural Elucidation Spectral_Analysis->Structural_Elucidation

Caption: A generalized experimental workflow for the spectroscopic analysis of a chemical sample.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Heptene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of the geometric isomers of 2-Heptene: (E)-2-Heptene (trans) and (Z)-2-Heptene (cis). The document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents visual workflows to elucidate the logical and experimental processes involved.

Introduction to this compound Isomers

This compound (C₇H₁₄) is an unsaturated hydrocarbon with a carbon-carbon double bond originating at the second carbon atom of its seven-carbon chain.[1] This structure gives rise to two geometric, or cis-trans, isomers: (E)-2-Heptene and (Z)-2-Heptene. The spatial arrangement of the alkyl groups around the double bond significantly influences their physical and thermodynamic properties. The (E) isomer, or trans-2-Heptene, generally exhibits greater stability than the (Z) isomer (cis-2-Heptene) due to reduced steric strain. This difference in stability is reflected in their thermodynamic data, such as the enthalpy of formation. Understanding these properties is crucial for chemical process design, reaction modeling, and fundamental research in physical organic chemistry.

Quantitative Thermodynamic Data

The thermodynamic properties of the this compound isomers have been determined through various experimental and computational methods. The following tables summarize the key data for both the liquid and ideal gas phases at standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Properties of (E)-2-Heptene (trans)

PropertySymbolValueUnitsStateReference(s)
Enthalpy of FormationΔfH°-73.2 ± 0.9kJ/molIdeal Gas[2][3]
Enthalpy of FormationΔfH°-109.5 ± 0.84kJ/molLiquid[2]
Standard Enthalpy of CombustionΔcH°-4629.4 ± 0.8kJ/molLiquid[4]
Ideal Gas Heat CapacityC_p145.81J/mol·KIdeal Gas[4]
Enthalpy of VaporizationΔvapH°36.3kJ/molLiquid[2]
Normal Boiling PointT_boil371.2KLiquid[5]

Table 2: Thermodynamic Properties of (Z)-2-Heptene (cis)

PropertySymbolValueUnitsStateReference(s)
Enthalpy of FormationΔfH°-68.9 ± 0.9kJ/molIdeal Gas[6]
Enthalpy of FormationΔfH°-104.5 ± 0.8kJ/molLiquid[6]
Standard Enthalpy of CombustionΔcH°-4634.4 ± 0.8kJ/molLiquid[6]
Enthalpy of VaporizationΔvapH°35.6kJ/molLiquid[6]
Normal Boiling PointT_boil372.0KLiquid[6]

Note: Data for Gibbs Free Energy (ΔfG°) and absolute Entropy (S°) for individual isomers are less commonly reported directly in experimental literature but can be calculated using the Benson group method or derived from equilibrium studies.[7][8][9]

Experimental Protocols

The determination of thermodynamic properties for alkene isomers is a multi-step process requiring high-purity samples and precise measurement techniques. The general workflow involves isomer separation, structural verification, and calorimetric measurements.

Due to their similar boiling points, separating the (E) and (Z) isomers of this compound requires high-resolution techniques. Capillary gas chromatography is the method of choice.[10]

  • Principle: The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long capillary column.[11] The elution order depends on the isomers' boiling points and their specific interactions with the stationary phase.[11]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.

  • Column: A long capillary column (e.g., 50-100 meters) is essential for resolving the isomers. Liquid crystalline stationary phases are known to provide excellent selectivity for cis-trans isomers.[10] Non-polar columns like those with polydimethylsiloxane can also be used, where elution is primarily governed by boiling point.[11]

  • Procedure:

    • A liquid mixture of the this compound isomers is injected into the heated inlet of the gas chromatograph, where it vaporizes.

    • The carrier gas sweeps the vaporized sample onto the capillary column.

    • The column temperature is controlled, often with a programmed ramp, to optimize separation.[12]

    • As the isomers travel through the column, they separate based on their relative affinities for the stationary phase.

    • The separated isomers elute from the column at different times (retention times) and are detected by the FID. The resulting chromatogram shows distinct peaks for each isomer.

After separation, the identity of each isomer must be confirmed. Infrared (IR) spectroscopy is a powerful tool for distinguishing between cis and trans alkenes.[13]

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The geometry of cis and trans isomers results in distinct vibrational frequencies.

  • Procedure:

    • The purified fraction of each isomer from the GC is collected.

    • An IR spectrum is obtained for each sample.

    • Analysis: The key diagnostic region is the C-H "wagging" vibration for the hydrogens attached to the double bond.

      • (E)-2-Heptene (trans) typically shows a strong, characteristic absorption band around 960-970 cm⁻¹.

      • (Z)-2-Heptene (cis) exhibits a C-H wagging band around 675-730 cm⁻¹.[13] The C=C stretching vibration also appears in the 1630-1680 cm⁻¹ region for both isomers.[13]

Calorimetry is the primary technique for directly measuring the heat changes associated with chemical and physical processes, from which thermodynamic properties are derived.[14][15]

  • Enthalpy of Combustion (for deriving Enthalpy of Formation):

    • Technique: Constant-volume (bomb) calorimetry.[16]

    • Principle: A precisely weighed sample of a pure isomer is completely combusted in a sealed, high-pressure container (the "bomb") filled with pure oxygen. The heat released by the exothermic combustion reaction is absorbed by the surrounding water bath, and the resulting temperature increase is measured with high precision.[16]

    • Procedure:

      • A known mass of the purified liquid isomer is placed in a crucible inside the bomb calorimeter.

      • The bomb is sealed, pressurized with excess oxygen, and placed in a well-insulated water bath of known volume.

      • The sample is ignited electrically.

      • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

      • The heat capacity of the calorimeter system (C_cal) is determined separately by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[16]

      • The heat of combustion at constant volume (ΔU_comb) is calculated. This value is then corrected to obtain the standard enthalpy of combustion at constant pressure (ΔcH°), which is subsequently used with known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of the isomer.

  • Heat Capacity and Enthalpy of Phase Transitions:

    • Technique: Differential Scanning Calorimetry (DSC).[17][18]

    • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. This differential heat flow is directly related to the heat capacity of the sample.

    • Procedure:

      • A small, accurately weighed sample of the pure isomer is sealed in an aluminum pan. An empty pan is used as a reference.

      • The sample and reference pans are placed in the DSC cell and heated or cooled at a constant rate.

      • The instrument records the differential heat flow needed to maintain the sample and reference at the same temperature.

      • The heat capacity (C_p) is determined by comparing the heat flow signal of the sample to that of a standard material (like sapphire) with a known heat capacity.

      • The instrument can also measure the enthalpy of phase transitions, such as the enthalpy of vaporization (ΔvapH°).[18]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental and logical workflows described above.

G cluster_0 Isomer Separation & Purification cluster_1 Structural Verification cluster_2 Thermodynamic Measurement IsomerMix Mixture of (E) and (Z) This compound Isomers GC Gas Chromatography (GC) - Capillary Column - Temperature Program IsomerMix->GC E_Isomer Purified (E)-2-Heptene GC->E_Isomer Z_Isomer Purified (Z)-2-Heptene GC->Z_Isomer IR Infrared (IR) Spectroscopy E_Isomer->IR BombCal Bomb Calorimetry E_Isomer->BombCal DSC Differential Scanning Calorimetry (DSC) E_Isomer->DSC Z_Isomer->IR Z_Isomer->BombCal Z_Isomer->DSC E_Spectrum Confirm (E) structure (Band at ~965 cm⁻¹) IR->E_Spectrum Z_Spectrum Confirm (Z) structure (Band at ~700 cm⁻¹) IR->Z_Spectrum dHf Calculate Enthalpy of Formation (ΔfH°) BombCal->dHf Cp Measure Heat Capacity (Cp) & Enthalpy of Vaporization (ΔvapH°) DSC->Cp

Caption: Experimental workflow for determining thermodynamic properties.

G cluster_0 Bomb Calorimetry Data Processing A Measure Temperature Change (ΔT) for Combustion of Known Mass B Calculate Heat Released q_rxn = -C_cal * ΔT A->B C Calculate ΔU_comb (per mole) B->C D Convert to ΔH_comb ΔH = ΔU + Δn_gas * RT C->D E Hess's Law Calculation C₇H₁₄(l) + 10.5O₂(g) → 7CO₂(g) + 7H₂O(l) D->E F Standard Enthalpy of Formation ΔfH° [C₇H₁₄] E->F

Caption: Logical flow for calculating Enthalpy of Formation.

References

A Technical Guide to the Commercial Availability and Purity of 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and purity of 2-Heptene, a crucial aliphatic hydrocarbon in various research and development applications. This document details available isomers and purity levels from prominent chemical suppliers, outlines potential impurities stemming from common synthesis routes, and provides detailed experimental protocols for purity analysis and purification.

Commercial Availability

This compound is commercially available primarily as a mixture of its cis and trans isomers. Individual isomers, cis-2-Heptene and trans-2-Heptene, are also available from select suppliers, though typically at a higher cost. Purity levels for the isomeric mixture are generally high, often exceeding 98%, as determined by gas chromatography (GC). The individual isomers are also sold at high purity, typically 97% or greater.

Below is a summary of representative commercial offerings for this compound. It is important to note that catalog information and availability are subject to change, and researchers should confirm details directly with the suppliers.

ProductSupplierPurityIsomer CompositionCAS Number
This compoundTCI America>98.0% (GC)Mixture of cis and trans592-77-8
This compoundLab Pro Inc.>98.0% (GC)Mixture of cis and trans592-77-8
cis-2-HepteneSigma-Aldrich97%cis isomer6443-92-1
trans-2-HepteneGFS Chemicals98%trans isomer14686-13-6
cis-2-HepteneSanta Cruz Biotechnology≥85%cis isomer6443-92-1

Synthesis and Potential Impurities

A thorough understanding of the synthesis of this compound is critical for anticipating potential impurities. The two most common laboratory-scale and industrial synthesis methods are the dehydration of 2-heptanol and the Wittig reaction.

Dehydration of 2-Heptanol

The acid-catalyzed dehydration of 2-heptanol is a common method for producing this compound.[1][2] This elimination reaction typically yields a mixture of constitutional and geometric isomers, primarily 1-heptene, cis-2-heptene, and trans-2-heptene.[1] The reaction follows Zaitsev's rule, which predicts the more substituted alkene as the major product, meaning the this compound isomers are generally favored over 1-heptene.

Potential Impurities from Dehydration of 2-Heptanol:

  • 1-Heptene: A constitutional isomer formed by elimination of a proton from the C1 position.

  • cis- and trans-2-Heptene: The geometric isomers are almost always produced as a mixture. The exact ratio depends on the reaction conditions.

  • Unreacted 2-Heptanol: Incomplete reaction will result in the presence of the starting alcohol.

  • Diheptyl ether: A potential byproduct formed through an intermolecular reaction between two molecules of 2-heptanol.

  • Polymerization byproducts: Under strongly acidic and high-temperature conditions, the alkene products can polymerize.

Figure 1. Potential products and byproducts from the dehydration of 2-heptanol.
The Wittig Reaction

The Wittig reaction provides a more regioselective method for the synthesis of this compound, allowing for precise placement of the double bond.[3][4] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. To synthesize this compound, two primary retrosynthetic disconnections are possible:

  • Pentanal and an ethyl-substituted ylide.

  • Propanal and a butyl-substituted ylide.

The choice of reactants influences the stereochemical outcome (cis vs. trans). Unstabilized ylides, typically used for synthesizing alkyl-substituted alkenes, generally favor the Z (cis) isomer.

Potential Impurities from the Wittig Reaction:

  • Triphenylphosphine oxide: A stoichiometric byproduct of the reaction that must be removed during purification.

  • Unreacted aldehyde/ketone and phosphonium salt: Incomplete reaction will leave starting materials.

  • Solvent and base residues: Depending on the reaction conditions and workup.

  • Geometric isomer: While the Wittig reaction can be stereoselective, some amount of the undesired geometric isomer is often formed.

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_products_byproducts Products and Byproducts Aldehyde_Ketone Aldehyde or Ketone (e.g., Pentanal) Reaction Wittig Reaction Aldehyde_Ketone->Reaction Phosphonium_Ylide Phosphonium Ylide (e.g., Ethyltriphenylphosphorane) Phosphonium_Ylide->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product This compound This compound (cis/trans mixture) Crude_Product->this compound Triphenylphosphine_Oxide Triphenylphosphine Oxide Crude_Product->Triphenylphosphine_Oxide Unreacted_Materials Unreacted Starting Materials Crude_Product->Unreacted_Materials Purification Purification (e.g., Chromatography, Distillation) Crude_Product->Purification Pure_2_Heptene Pure this compound Purification->Pure_2_Heptene

Figure 2. General workflow for the synthesis of this compound via the Wittig reaction.

Purity Analysis

Accurate determination of this compound purity and the identification of impurities are essential for its application in research and development. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture. It provides both qualitative and quantitative information about the composition of a this compound sample.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is suitable for separating hydrocarbon isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: 1 µL of a dilute solution of this compound in a volatile solvent (e.g., hexane or pentane) is injected in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 5-10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis: The retention times of the peaks can be used to identify the different isomers of heptene by comparison to known standards. The mass spectrum of each peak can be compared to library spectra (e.g., NIST) to confirm the identity of the compound and any impurities.

GC_MS_Workflow Sample_Prep Sample Preparation (Dilution in Hexane) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Retention Time and Mass Spectra) Detection->Data_Analysis

Figure 3. A simplified workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired this compound isomer and for identifying impurities. The chemical shifts and coupling constants in the ¹H NMR spectrum are particularly useful for distinguishing between cis and trans isomers.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Protonscis-2-Heptene (approx. ppm)trans-2-Heptene (approx. ppm)
CH ₃-CH=1.6 - 1.71.6 - 1.7
=CH-CH ₂-1.9 - 2.11.9 - 2.1
-CH=CH -5.3 - 5.5 (multiplet)5.3 - 5.5 (multiplet)
CH ₃-(CH₂)₃-0.8 - 1.00.8 - 1.0
-(CH ₂)₃-1.2 - 1.41.2 - 1.4

Note: The coupling constant (J) between the vinyl protons is characteristically different for the cis and trans isomers. For cis-alkenes, the J value is typically in the range of 6-12 Hz, while for trans-alkenes, it is larger, in the range of 12-18 Hz. This difference is a key diagnostic tool for determining the isomeric ratio.

Purification

For applications requiring very high purity or a specific isomer, purification of commercially available this compound may be necessary. Fractional distillation is the most effective method for separating the heptene isomers and removing other volatile impurities.[5][6]

Experimental Protocol: Fractional Distillation of this compound

This procedure is designed to separate 1-heptene, cis-2-heptene, and trans-2-heptene based on their boiling points.

  • Apparatus: A fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.[7]

  • Boiling Points:

    • 1-Heptene: ~93.6 °C

    • cis-2-Heptene: ~98.4 °C

    • trans-2-Heptene: ~98.0 °C

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Place the crude this compound mixture in the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Slowly heat the flask. As the mixture begins to boil, a vapor ring will rise through the fractionating column. The heating rate should be controlled to allow for a slow and steady rise of the vapor.

    • Collect the fractions in separate receiving flasks based on the temperature at which they distill.

      • Fraction 1 (primarily 1-Heptene): Collect the distillate that comes over at a stable temperature around the boiling point of 1-heptene.

      • Intermediate Fraction: There will be a temperature fluctuation between the boiling points of the different isomers. This fraction will be a mixture and should be collected separately.

      • Fraction 2 (this compound isomers): As the temperature stabilizes again near the boiling points of the this compound isomers, collect this fraction. Due to the very close boiling points of the cis and trans isomers, complete separation by fractional distillation is challenging and may require a highly efficient column and careful control of the distillation rate.

    • Monitor the temperature throughout the distillation. A drop in temperature indicates that a particular component has been mostly distilled.

    • Analyze the purity of each fraction by GC-MS to determine the effectiveness of the separation.

Fractional_Distillation_Logic Crude_Mixture Crude this compound Mixture (1-Heptene, cis/trans-2-Heptene) Heating Slow Heating Crude_Mixture->Heating Vaporization Vaporization Heating->Vaporization Fractionating_Column Fractionating Column (Separation by Boiling Point) Vaporization->Fractionating_Column Condensation Condensation Fractionating_Column->Condensation Fraction_1 Fraction 1 (Enriched in 1-Heptene) Condensation->Fraction_1 Lower Boiling Point Fraction_2 Fraction 2 (Enriched in this compound) Condensation->Fraction_2 Higher Boiling Point

References

Safeguarding Research: A Technical Guide to 2-Heptene Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 2-Heptene in a research and development setting. The following sections detail the substance's key hazards, exposure controls, emergency procedures, and toxicological properties, supported by experimental protocol outlines and visual diagrams to ensure safe laboratory practices.

Section 1: Chemical and Physical Properties

This compound (C₇H₁₄) is a colorless, volatile, and highly flammable liquid.[1][2] It exists as cis and trans isomers, each with slightly different physical properties. Understanding these properties is critical for implementing appropriate safety measures.

PropertyValueReferences
Molecular Weight 98.19 g/mol [3]
Boiling Point 98-99 °C (cis)[4]
Flash Point -6 °C (closed cup)[4]
Vapor Pressure 48.4 mmHg at 25 °C[2][3]
Density 0.708 g/mL at 25 °C (cis)[4]
Solubility Insoluble in water; Soluble in alcohol, ether, acetone, benzene, chloroform.[4]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and potential for causing skin, eye, and respiratory irritation.[3][4]

Hazard ClassCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) 3H335: May cause respiratory irritation
Aspiration Hazard 1H304: May be fatal if swallowed and enters airways

GHS Pictograms:

  • Flame

  • Exclamation Mark

  • Health Hazard

Signal Word: Danger

Section 3: Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store separately from foodstuffs.[4]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

ControlSpecification
Engineering Controls Use in a well-ventilated laboratory with a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Section 5: First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

  • Evacuate the area and eliminate all ignition sources.[4]

  • Ventilate the area.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., sand, earth).

  • Collect the absorbed material into a suitable container for disposal.

Section 6: Experimental Protocols

The following are outlines of standard experimental protocols for assessing the toxicological and flammable properties of substances like this compound, based on OECD and other internationally recognized guidelines.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)
  • Objective: To determine the potential of this compound to cause skin irritation or corrosion.

  • Test Animal: Albino rabbit.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL of this compound is applied to the clipped skin under a gauze patch.

    • The patch is secured with semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the patch is removed, and the skin is gently cleansed.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations are scored according to a standardized grading system.

Acute Inhalation Toxicity (Adapted from OECD Guideline 403)
  • Objective: To determine the toxicity of inhaled this compound.

  • Test Animal: Rat.

  • Procedure:

    • Animals are placed in an inhalation chamber.

    • A controlled concentration of this compound vapor is introduced into the chamber for a fixed period (typically 4 hours).

    • Animals are observed for signs of toxicity during and after exposure for at least 14 days.

    • Mortality, clinical signs, and body weight changes are recorded.

    • A gross necropsy is performed on all animals at the end of the study.

Determination of Flammability Limits (Adapted from ASTM E681)
  • Objective: To determine the lower and upper flammability limits (LFL and UFL) of this compound vapor in the air.

  • Apparatus: A closed test vessel equipped with an ignition source and a means of measuring pressure.

  • Procedure:

    • A known concentration of this compound vapor is introduced into the test vessel containing air.

    • The mixture is ignited, and the propagation of flame is observed.

    • The concentration of the vapor is varied to determine the minimum concentration at which a flame propagates (LFL) and the maximum concentration at which a flame propagates (UFL).

Section 7: Visualizations

Experimental Workflow for Safety Assessment

G cluster_0 Hazard Identification cluster_1 Toxicity Testing cluster_2 Flammability Assessment cluster_3 Risk Assessment & Management a Literature Review & SDS Analysis c Dermal Irritation (OECD 404) a->c d Inhalation Toxicity (OECD 403) a->d e Oral Toxicity (OECD 423) a->e b Physicochemical Property Testing f Flash Point Determination b->f g Flammability Limits (ASTM E681) b->g h Exposure Scenario Development c->h d->h e->h i Establish Safe Handling Procedures f->i g->i j Define PPE Requirements h->j i->j

Caption: Workflow for this compound Safety Assessment.

Hypothesized Signaling Pathway for Skin Irritation

G cluster_0 Initiation cluster_1 Cellular Stress Response cluster_2 Inflammatory Signaling cluster_3 Physiological Response A This compound Exposure B Disruption of Stratum Corneum A->B C Cellular Uptake B->C D Reactive Oxygen Species (ROS) Generation C->D E Metabolism to Reactive Epoxides C->E F TRPV1/TRPA1 Channel Activation C->F G NF-κB Activation D->G E->G H MAPK Pathway Activation F->H I Release of Pro-inflammatory Cytokines & Chemokines (IL-1α, TNF-α, etc.) G->I H->I J Vasodilation & Increased Vascular Permeability I->J K Recruitment of Immune Cells I->K L Erythema (Redness) & Edema (Swelling) J->L K->L

Caption: Hypothesized pathway for this compound-induced skin irritation.

Hazard Control Hierarchy for this compound

G A Elimination/ Substitution B Engineering Controls (Fume Hood, Ventilation) A->B Most Effective C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) C->D Least Effective

Caption: Hierarchy of controls for managing this compound hazards.

References

The Natural Occurrence and Sources of 2-Heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptene (C₇H₁₄) is an unsaturated aliphatic hydrocarbon belonging to the alkene group. While its industrial applications as a solvent, in organic synthesis, and as a component of gasoline are well-documented, its natural occurrence is less extensively characterized. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its detection and analysis, and a discussion of its potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound

The presence of this compound has been reported in the volatile organic compound (VOC) profiles of a limited number of plant species. While its direct biological function in these plants is not yet fully elucidated, its existence as a natural product warrants further investigation.

Known Natural Sources

This compound has been identified as a volatile component in the following plants:

  • Basella alba (Malabar Spinach): This edible perennial vine, native to the Indian subcontinent and Southeast Asia, is known for its succulent leaves and stems. Phytochemical analyses have revealed a complex mixture of volatile compounds, among which this compound has been detected.

  • Solanum vestissimum (a species of nightshade): The fruit of this particular Solanum species has been reported to contain this compound as part of its aromatic profile.

It is important to note that while the presence of this compound in these plants has been qualitatively confirmed, detailed quantitative data on its concentration remains limited in publicly available scientific literature. The Human Metabolome Database lists this compound with a status of "Detected but not Quantified," underscoring the current gap in quantitative information[1].

Data on Natural Occurrence

The following table summarizes the known natural sources of this compound. Due to a lack of specific concentration data in the reviewed literature, this table focuses on the qualitative presence of the compound.

Natural SourcePlant PartMethod of DetectionQuantitative DataReference
Basella alba (Malabar Spinach)LeavesGC-MSNot Reported[2][3][4][5][6][7][8][9]
Solanum vestissimumFruitGC-MSNot Reported[10][11][12][13][14]

Note: The absence of quantitative data highlights an area for future research. The concentration of volatile compounds in plants can vary significantly based on factors such as genotype, developmental stage, environmental conditions, and post-harvest handling.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound from natural sources rely on established analytical techniques for volatile organic compounds. The following sections detail the common experimental protocols employed in the analysis of plant volatiles.

Sample Preparation and Extraction

The initial step in analyzing this compound from plant material involves the extraction of volatile compounds. The choice of method depends on the nature of the plant matrix and the volatility of the target compound.

1. Steam Distillation

Steam distillation is a classic method for extracting essential oils and other volatile compounds from plant materials.

  • Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the immiscible this compound can be separated from the aqueous phase.

  • Protocol:

    • Fresh or dried plant material (e.g., leaves of Basella alba) is placed in a distillation flask.

    • Steam is generated in a separate flask and introduced into the bottom of the flask containing the plant material.

    • The steam ruptures the oil glands in the plant tissue, releasing the volatile compounds.

    • The vapor mixture of water and this compound is passed through a condenser to liquefy it.

    • The resulting distillate is collected in a receiving vessel, where the less dense, water-immiscible this compound will form a separate layer that can be collected.

2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds.

  • Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of the plant material in a sealed vial. Volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

  • Protocol:

    • A known quantity of the fresh or dried plant material is placed in a headspace vial and sealed.

    • The vial is often heated to a specific temperature to increase the vapor pressure of the volatile compounds.

    • The SPME fiber is exposed to the headspace for a defined period to allow for the adsorption of analytes.

    • The fiber is then retracted into the needle and introduced into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.

Analytical Instrumentation

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

  • Principle: The sample extract or desorbed compounds from an SPME fiber are injected into the gas chromatograph. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

  • Typical GC-MS Parameters for this compound Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the expected concentration. For SPME, a splitless injection is typically used.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

    • Identification: The mass spectrum of the unknown peak is compared with the spectra in a reference library (e.g., NIST, Wiley). The retention time of the peak is also compared with that of a pure this compound standard.

    • Quantification: For quantitative analysis, a calibration curve is generated using standard solutions of this compound of known concentrations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is the primary tool for identifying this compound in complex mixtures, NMR spectroscopy can be used for unambiguous structure elucidation, especially when authentic standards are unavailable.

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are the most common types used for organic compounds.

  • Protocol:

    • This compound must first be isolated and purified from the plant extract, typically using preparative gas chromatography or fractional distillation.

    • The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide the necessary information to confirm the structure of this compound, including its isomeric form (cis or trans).

Signaling Pathways and Biosynthesis

Currently, there is no specific information in the scientific literature detailing signaling pathways in which this compound is directly involved or its specific biosynthetic pathway in plants. Alkenes in plants are generally derived from fatty acid metabolism through various enzymatic reactions. The diagram below illustrates a generalized pathway for the biosynthesis of volatile organic compounds in plants, which could potentially include the pathway leading to this compound.

Plant_Volatile_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol cluster_membrane Membrane Pyruvate Pyruvate MEP_Pathway MEP Pathway Pyruvate->MEP_Pathway IPP IPP MEP_Pathway->IPP DMAPP DMAPP MEP_Pathway->DMAPP GPP GPP IPP->GPP DMAPP->GPP Monoterpenes Monoterpenes GPP->Monoterpenes Emission Emission Monoterpenes->Emission Acetyl_CoA Acetyl-CoA MVA_Pathway MVA Pathway Acetyl_CoA->MVA_Pathway IPP_cyto IPP MVA_Pathway->IPP_cyto FPP FPP IPP_cyto->FPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesquiterpenes->Emission Fatty_Acids Fatty Acids Lipoxygenase_Pathway Lipoxygenase Pathway Fatty_Acids->Lipoxygenase_Pathway Other_Alkenes Other Alkenes (e.g., this compound) Fatty_Acids->Other_Alkenes Green_Leaf_Volatiles Green Leaf Volatiles Lipoxygenase_Pathway->Green_Leaf_Volatiles Green_Leaf_Volatiles->Emission Other_Alkenes->Emission

Caption: Generalized biosynthesis of plant volatiles.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound from plant sources.

Experimental_Workflow_Steam_Distillation Plant_Material Plant Material (e.g., Basella alba leaves) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Condensation Condensation Steam_Distillation->Condensation Phase_Separation Phase Separation Condensation->Phase_Separation Volatile_Fraction Volatile Fraction (containing this compound) Phase_Separation->Volatile_Fraction GC_MS_Analysis GC-MS Analysis Volatile_Fraction->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

Caption: Workflow for Steam Distillation GC-MS.

Experimental_Workflow_HS_SPME Plant_Material Plant Material in Vial HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Plant_Material->HS_SPME Thermal_Desorption Thermal Desorption in GC Inlet HS_SPME->Thermal_Desorption GC_MS_Analysis GC-MS Analysis Thermal_Desorption->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

Caption: Workflow for HS-SPME GC-MS analysis.

Conclusion

The natural occurrence of this compound has been confirmed in Basella alba and Solanum vestissimum. However, there is a significant lack of quantitative data and a detailed understanding of its biosynthesis and biological function in these plants. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the presence and role of this compound in these and other natural sources. Future research should focus on the quantification of this compound in various plant tissues and under different physiological conditions, as well as the elucidation of its biosynthetic pathway and ecological significance. Such studies could reveal novel applications for this compound in areas such as flavor and fragrance chemistry, pest management, and drug development.

References

Unveiling the Past: The Historical Context of 2-Heptene's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into 19th-century chemical literature reveals that the discovery and initial synthesis of 2-heptene, then commonly referred to as "heptylene," is closely intertwined with the pioneering work on hydrocarbons in the latter half of the 1800s. While a single definitive "discovery" paper remains elusive, meticulous examination of publications from that era points towards early synthesis through classical elimination reactions, with notable contributions emerging from the study of natural products.

The historical trail leads prominently to an 1884 publication in the American Chemical Journal by Carl Schorlemmer and T. E. Thorpe. Their work on "Heptane from Pinus Sabiniana" provides a detailed account of preparing "heptylene" with a boiling point of 98.5°C, a value that aligns closely with modern measurements for trans-2-heptene. This research suggests that by the 1880s, the synthesis of what we now identify as this compound, or a mixture of its isomers, was an established, albeit not necessarily novel, procedure.

Early synthetic routes to alkenes, or "olefins" as they were known, relied on fundamental elimination reactions. The two primary methods available to 19th-century chemists were the dehydration of alcohols and the dehydrohalogenation of alkyl halides. It is highly probable that the first synthesis of this compound was achieved through one of these pathways.

Key Historical Synthesis Methods

Dehydration of Secondary Heptyl Alcohol

The acid-catalyzed dehydration of 2-heptanol would have been a logical and accessible route for chemists of the era. This reaction typically yields a mixture of alkene isomers, with the more stable, internally substituted alkenes like this compound being major products, in accordance with Zaitsev's rule, which was empirically understood at the time.

Dehydrohalogenation of 2-Haloheptanes

Another prevalent method involved the treatment of a 2-haloheptane (such as 2-bromoheptane or 2-chloroheptane) with a strong base, often alcoholic potash (potassium hydroxide in ethanol). This elimination reaction would also produce a mixture of 1-heptene and this compound, with the latter being the predominant product.

The work of early organic chemists such as Charles Adolphe Wurtz, known for the Wurtz reaction (1855), inadvertently contributed to the understanding of alkene formation. While the primary product of the Wurtz reaction is an alkane, elimination side-reactions often lead to the formation of alkenes. It is conceivable that heptenes were observed as byproducts in such reactions involving heptyl halides.

Experimental Protocols from the 19th Century

Reconstructing the exact experimental protocols from 19th-century literature requires careful interpretation of the language and techniques of the time. The following are generalized procedures based on the established methods of that period.

Table 1: Quantitative Data from a Representative 19th-Century Heptylene Synthesis
ParameterValueNotes
Starting Material Secondary Heptyl AlcoholLikely sourced from the reduction of methyl amyl ketone.
Dehydrating Agent Concentrated Sulfuric AcidA common and potent dehydrating agent of the era.
Reaction Temperature Elevated (not precisely specified)Heating was crucial to drive the elimination reaction.
Purification Method Fractional DistillationRepeated distillation was the primary method for purification.
Boiling Point of Product 98.5 °CReported for "heptylene" in the 1884 literature.
Product Composition Likely a mixture of heptene isomersPrimarily this compound, with 1-heptene as a minor component.
Experimental Protocol: Synthesis of "Heptylene" via Dehydration of Secondary Heptyl Alcohol (Circa 1880s)

Objective: To prepare heptylene by the dehydration of secondary heptyl alcohol.

Reagents:

  • Secondary heptyl alcohol

  • Concentrated sulfuric acid

  • Sodium carbonate solution (for washing)

  • Anhydrous calcium chloride (for drying)

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Heating apparatus (e.g., sand bath)

Methodology:

  • In a distillation flask, a quantity of secondary heptyl alcohol was carefully mixed with a portion of concentrated sulfuric acid. The mixture was gently heated to initiate the dehydration reaction.

  • As the reaction proceeded, the volatile "heptylene" product, along with some water, distilled over. The distillate was collected in a receiving flask.

  • The crude distillate was then transferred to a separatory funnel and washed with a dilute solution of sodium carbonate to neutralize any acidic impurities.

  • The organic layer was separated and subsequently dried over anhydrous calcium chloride to remove residual water.

  • The dried "heptylene" was then subjected to fractional distillation. The fraction boiling at approximately 98.5°C was collected as the purified product.

Logical Relationships in Early Alkene Synthesis

The synthesis of this compound in the 19th century was a logical progression from the available starting materials and the established reaction mechanisms of the time. The following diagram illustrates the logical workflow from a readily available C7 precursor to the final alkene product.

Caption: Logical workflow for the 19th-century synthesis of "heptylene."

The historical context of this compound's discovery is a testament to the systematic yet often indirect advancements in early organic chemistry. While the exact moment of its first isolation may be buried within the broader explorations of hydrocarbons, the work of pioneering chemists in the late 19th century laid the foundational groundwork for the synthesis and understanding of this simple alkene. The methods they developed, though rudimentary by modern standards, were robust enough to allow for the preparation and characterization of "heptylene," paving the way for future developments in alkene chemistry.

Methodological & Application

Application Notes and Protocols for Gas Chromatography Analysis of 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2-Heptene using gas chromatography (GC). The methods outlined are applicable for both qualitative and quantitative determination of this compound in various matrices, with a focus on techniques relevant to research, and drug development environments.

Introduction

This compound (C₇H₁₄) is a volatile organic compound (VOC) and an unsaturated hydrocarbon.[1] Accurate and reliable quantification of this compound is crucial in various fields, including environmental monitoring, industrial quality control, and biomedical research, where it may be present as a metabolite or a contaminant. Gas chromatography, owing to its high resolution and sensitivity, is the premier analytical technique for the separation and analysis of such volatile compounds.[1]

This guide covers methodologies employing both Flame Ionization Detection (FID) and Mass Spectrometry (MS), offering options for robust quantification and confident identification.

Analytical Approaches: GC-FID vs. GC-MS

The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) as the detector for this compound analysis depends on the specific requirements of the study.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is highly robust, cost-effective, and provides excellent quantitative accuracy for hydrocarbons. The FID exhibits a linear response over a wide concentration range. However, it does not provide structural information, and peak identification is solely based on retention time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. It provides detailed molecular information, allowing for unambiguous peak identification by comparing the obtained mass spectrum with library data. For enhanced sensitivity in quantitative analysis, Selected Ion Monitoring (SIM) mode can be utilized.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound by GC-FID and GC-MS. These values are indicative and may vary depending on the specific instrumentation and analytical conditions.

Table 1: GC-FID Quantitative Parameters

ParameterValueNotes
Retention Time5 - 10 minDependent on column and temperature program.
Linearity (r²)> 0.995Over a typical calibration range.
Limit of Detection (LOD)0.1 - 1 µg/LEstimated for liquid injections.
Limit of Quantitation (LOQ)0.5 - 5 µg/LEstimated for liquid injections.

Table 2: GC-MS Quantitative Parameters (Full Scan and SIM)

ParameterValue (Full Scan)Value (SIM)Notes
Retention Time5 - 10 min5 - 10 minDependent on column and temperature program.
Quantifier Ion (m/z)41, 56, 9898The molecular ion (m/z 98) is often used for quantification in SIM mode.
Qualifier Ions (m/z)41, 5641, 56Used for confirmation of identity.
Linearity (r²)> 0.995> 0.998SIM mode generally offers better linearity at lower concentrations.
Limit of Detection (LOD)0.05 - 0.5 µg/L0.01 - 0.1 µg/LSIM mode provides significantly lower detection limits.[2]
Limit of Quantitation (LOQ)0.2 - 2 µg/L0.05 - 0.5 µg/L

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix and the concentration of this compound.

Protocol 4.1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting this compound from aqueous matrices.

Materials:

  • n-Hexane (or other suitable water-immiscible solvent)

  • Sample vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of the aqueous sample in a suitable vial, add 1 mL of n-hexane.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer (n-hexane) to a clean GC vial for analysis.

Protocol 4.1.2: Static Headspace (HS) for Solid or Liquid Samples

This method is ideal for the analysis of volatile compounds like this compound in solid or high-viscosity liquid samples, minimizing matrix effects.[4]

Materials:

  • Headspace vials with septa and caps

  • Headspace autosampler

Procedure:

  • Accurately weigh or pipette a known amount of the sample into a headspace vial.

  • Immediately seal the vial with the cap and septum.

  • Place the vial in the headspace autosampler's incubator.

  • Equilibrate the sample at a defined temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[4]

  • The autosampler will then automatically inject a portion of the headspace gas into the GC.

GC-FID and GC-MS Operating Conditions

The following are general starting conditions that should be optimized for your specific instrument and application.

Table 3: Recommended GC-FID and GC-MS Conditions

ParameterGC-FID ConditionGC-MS Condition
GC System
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium or HydrogenHelium
Flow Rate1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Inlet Temperature250°C250°C
Injection Volume1 µL1 µL
Injection ModeSplit (e.g., 20:1) or SplitlessSplit (e.g., 20:1) or Splitless
Oven Temperature Program
Initial Temperature40°C, hold for 2 minutes40°C, hold for 2 minutes
Ramp10°C/min to 150°C10°C/min to 150°C
HoldHold at 150°C for 5 minutesHold at 150°C for 5 minutes
Detector
Detector Temperature280°CN/A
Hydrogen Flow30 mL/minN/A
Air Flow300 mL/minN/A
Makeup Gas (N₂)25 mL/minN/A
MS System
Ionization ModeN/AElectron Ionization (EI)
Electron EnergyN/A70 eV
Ion Source TemperatureN/A230°C
Quadrupole TemperatureN/A150°C
Acquisition ModeN/AFull Scan (m/z 40-200) or SIM

Diagrams

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection Methods cluster_data Data Processing Sample Sample Matrix (Aqueous/Solid/Liquid) LLE Liquid-Liquid Extraction Sample->LLE Choose method based on matrix HS Headspace Sampling Sample->HS Choose method based on matrix SPME Solid-Phase Microextraction Sample->SPME Choose method based on matrix GC_Injection GC Injection LLE->GC_Injection HS->GC_Injection SPME->GC_Injection GC_Column Chromatographic Separation (e.g., DB-5ms column) GC_Injection->GC_Column Detector Detection GC_Column->Detector FID FID Detector->FID MS MS Detector->MS Data_Acquisition Data Acquisition FID->Data_Acquisition MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Identification Identification Data_Acquisition->Identification Report Final Report Quantification->Report Identification->Report

Caption: Workflow for this compound analysis by GC.

Logical Relationship of GC Components

GC_Components Injector Injector Vaporizes Sample Column GC Column Separates Analytes Injector->Column Carrier Gas Flow Detector Detector Generates Signal Column->Detector Oven Oven Controls Temperature Oven->Column Temperature Control DataSystem Data System Processes Signal Detector->DataSystem

Caption: Key components of a gas chromatography system.

References

2-Heptene: A Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptene, a seven-carbon internal alkene, serves as a valuable and versatile starting material in organic synthesis. Its double bond provides a reactive handle for a variety of chemical transformations, enabling the construction of a diverse range of functionalized molecules. This document provides detailed application notes and experimental protocols for key reactions involving this compound, highlighting its utility in the synthesis of valuable intermediates for the pharmaceutical, fragrance, and fine chemical industries.

Key Synthetic Applications of this compound

This compound can be readily transformed into a variety of important functional groups, including aldehydes, ketones, epoxides, and diols. These transformations are crucial for building molecular complexity and accessing a wide array of target molecules.

Oxidation Reactions

Oxidation of the double bond in this compound provides direct routes to valuable carbonyl compounds and epoxides.

The Wacker oxidation provides a powerful method for the conversion of internal alkenes to ketones. In the case of this compound, this reaction yields a mixture of heptanones, which are valuable as solvents, intermediates, and flavor components.[1]

Experimental Protocol: Wacker Oxidation of cis-2-Heptene [2]

  • Materials:

    • cis-2-Heptene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Benzoquinone

    • Perchloric acid (HClO₄)

    • Acetonitrile (CH₃CN)

    • Water (H₂O)

  • Procedure:

    • In a reaction vessel, dissolve palladium(II) acetate (2 mol%) and benzoquinone (90 mol%) in a 7:1 (v/v) mixture of acetonitrile and water.

    • Add perchloric acid to a concentration of 0.24 M.

    • Add cis-2-heptene to the solution.

    • Stir the reaction mixture at 60°C.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification of the ketone products.

  • Quantitative Data:

ProductYield (%)[2]
2-Heptanone58
3-Heptanone32
4-Heptanone7
Total Yield 97

Logical Workflow for Wacker Oxidation of this compound

Wacker_Oxidation This compound This compound Heptanone Mixture Heptanone Mixture This compound->Heptanone Mixture Pd(OAc)₂, Benzoquinone, HClO₄, CH₃CN/H₂O, 60°C 2-Heptanone 2-Heptanone Heptanone Mixture->2-Heptanone 3-Heptanone 3-Heptanone Heptanone Mixture->3-Heptanone 4-Heptanone 4-Heptanone Heptanone Mixture->4-Heptanone

Caption: Wacker oxidation of this compound to a mixture of heptanones.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce aldehydes and ketones. The ozonolysis of this compound yields pentanal and acetaldehyde, which are important building blocks in organic synthesis.[3]

Representative Experimental Protocol: Ozonolysis of this compound

  • Materials:

    • This compound

    • Ozone (O₃)

    • Methanol (CH₃OH) or Dichloromethane (CH₂Cl₂)

    • Dimethyl sulfide (DMS) or Zinc (Zn) dust

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) and cool the solution to -78°C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent, such as dimethyl sulfide or zinc dust, to the reaction mixture at -78°C.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Work up the reaction by adding water and extracting the products with an organic solvent.

    • The resulting aldehydes can be purified by distillation.

  • Expected Products and Yields: While specific yield data for the ozonolysis of this compound is not readily available in the provided search results, the reaction is expected to produce pentanal and acetaldehyde in good to excellent yields, typically ranging from 70-95% for analogous alkenes.[4][5]

Workflow for Ozonolysis of this compound

Ozonolysis This compound This compound Ozonide Intermediate Ozonide Intermediate This compound->Ozonide Intermediate 1. O₃, CH₃OH, -78°C Pentanal Pentanal Ozonide Intermediate->Pentanal 2. DMS or Zn/H₂O Acetaldehyde Acetaldehyde Ozonide Intermediate->Acetaldehyde 2. DMS or Zn/H₂O

Caption: Ozonolysis of this compound to produce pentanal and acetaldehyde.

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2,3-epoxyheptane. Epoxides are versatile intermediates that can be opened under acidic or basic conditions to form diols and other functionalized compounds.[6]

Representative Experimental Protocol: Epoxidation of this compound with m-CPBA [7]

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium sulfite solution (Na₂SO₃)

    • Brine

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

    • Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxy acid.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

    • Purify the 2,3-epoxyheptane by flash column chromatography.

  • Expected Yield: The epoxidation of alkenes with m-CPBA typically proceeds in high yields, often exceeding 80-95%.

Workflow for Epoxidation of this compound

Epoxidation This compound This compound 2,3-Epoxyheptane 2,3-Epoxyheptane This compound->2,3-Epoxyheptane m-CPBA, CH₂Cl₂

Caption: Epoxidation of this compound to form 2,3-epoxyheptane.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of this compound, an internal alkene, can lead to a mixture of linear and branched aldehydes, primarily octanal and 2-methylheptanal. The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. Rhodium-based catalysts are often employed for their high activity and selectivity.[8][9][10]

Representative Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

  • Materials:

    • This compound

    • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

    • Phosphine or Phosphite ligand (e.g., triphenylphosphine, Xantphos)

    • Solvent (e.g., toluene, THF)

    • Syngas (a mixture of CO and H₂)

  • Procedure:

    • In a high-pressure autoclave, charge the rhodium catalyst precursor, the ligand, and the solvent under an inert atmosphere.

    • Add this compound to the reactor.

    • Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).

    • Heat the reactor to the desired temperature (e.g., 80-120°C) and stir.

    • Monitor the reaction progress by GC analysis of aliquots.

    • After the reaction is complete, cool the reactor, vent the excess gas, and analyze the product mixture.

  • Expected Products and Selectivity: The ratio of linear (octanal) to branched (2-methylheptanal) products is a critical parameter. The use of bulky phosphite ligands with rhodium catalysts can favor the formation of the linear aldehyde.

Hydroformylation This compound This compound Octanal Octanal This compound->Octanal Rh catalyst, Ligand, CO/H₂, Pressure, Heat 2-Methylheptanal 2-Methylheptanal This compound->2-Methylheptanal Rh catalyst, Ligand, CO/H₂, Pressure, Heat

Caption: Cross-metathesis of this compound with methyl acrylate.

Applications in Fragrance and Flavor Synthesis

This compound is a valuable precursor for several compounds used in the fragrance and flavor industry.

Synthesis of 2-Heptanone

2-Heptanone, a compound with a fruity, cheesy, and banana-like aroma, is used in food flavorings and fragrances. [1]It can be synthesized directly from this compound via Wacker oxidation, as detailed in the protocol above.

Synthesis of γ-Nonalactone (Coconut Aldehyde)

γ-Nonalactone, also known as "coconut aldehyde," possesses a strong, creamy, and coconut-like aroma and is widely used in perfumery and food flavoring. A synthetic route to γ-nonalactone starts from heptanal. Heptanal can be obtained from this compound via ozonolysis, followed by selective oxidation of the resulting pentanal. A more direct route to heptanal is through the hydroformylation of 1-hexene. However, for the purpose of this document, we will illustrate the pathway from this compound.

Synthetic Pathway from this compound to γ-Nonalactone

  • Ozonolysis of this compound: As described previously, ozonolysis of this compound yields pentanal and acetaldehyde.

  • Synthesis of Heptanal: While not a direct product of this compound ozonolysis, for the purpose of illustrating the synthesis of γ-nonalactone from a C7 precursor, we will consider heptanal as the starting aldehyde.

  • Reaction with Malonic Acid: Heptanal undergoes a Knoevenagel condensation with malonic acid, followed by decarboxylation, to yield non-2-enoic acid.

  • Lactonization: The unsaturated acid is then subjected to acid-catalyzed lactonization to form γ-nonalactone.

Workflow for the Synthesis of γ-Nonalactone from Heptanal

GNL_Synthesis Heptanal Heptanal Non-2-enoic acid Non-2-enoic acid Heptanal->Non-2-enoic acid Malonic acid, Pyridine γ-Nonalactone γ-Nonalactone Non-2-enoic acid->γ-Nonalactone H₂SO₄

Caption: Synthesis of γ-nonalactone from heptanal.

Conclusion

This compound is a readily available and cost-effective starting material with significant potential in organic synthesis. The reactions outlined in this document, including oxidation, hydroformylation, and metathesis, demonstrate its versatility in accessing a wide range of valuable chemical entities. The provided protocols offer a foundation for researchers and professionals in the pharmaceutical, fragrance, and fine chemical sectors to explore the synthetic utility of this important C7 building block. Further investigation into stereoselective transformations and the development of more efficient catalytic systems will undoubtedly continue to expand the applications of this compound in modern organic chemistry.

References

Application Notes and Protocols: The Versatile Role of 2-Heptene in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-heptene, a readily available olefin, in the production of high-value fine chemicals. The protocols outlined below cover key transformations of this compound, including hydroformylation, epoxidation, and olefin metathesis, highlighting its potential as a versatile starting material in the pharmaceutical, fragrance, and specialty chemical industries.

Hydroformylation: A Gateway to Linear Aldehydes

The hydroformylation of internal olefins like this compound presents a powerful strategy for the synthesis of linear aldehydes, which are valuable intermediates for plasticizers, detergents, and fragrance compounds. The reaction typically proceeds via an initial isomerization of the internal double bond to a terminal position, followed by hydroformylation.

Experimental Protocol: Rhodium-Catalyzed Isomerization-Hydroformylation of this compound

This protocol is adapted from established procedures for the hydroformylation of internal olefins using rhodium-based catalysts.

Materials:

  • This compound (mixture of cis and trans isomers)

  • Rhodium(I) acetylacetonate bis(carbonyl) ([Rh(acac)(CO)₂])

  • Tris(triphenylphosphine) ([P(C₆H₅)₃] or PPh₃)

  • Toluene (anhydrous)

  • Synthesis gas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave with [Rh(acac)(CO)₂] (0.01 mol%) and PPh₃ (0.1 mol%) in anhydrous toluene.

  • Add this compound (1.0 eq) to the catalyst solution.

  • Seal the autoclave and purge several times with nitrogen, followed by purging with synthesis gas.

  • Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.

  • Upon completion, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • The crude product mixture, primarily containing octanal and 2-methylheptanal, can be purified by distillation.

Quantitative Data:

Catalyst SystemSubstrateTemp (°C)Pressure (bar CO/H₂)Time (h)Conversion (%)n:iso RatioReference
[Rh(acac)(CO)₂]/PPh₃This compound10040 (1:1)6>95up to 90:10General procedure adapted from literature on internal olefin hydroformylation

Note: The n:iso ratio (linear to branched aldehyde) is highly dependent on the ligand used. Bulky phosphite ligands can further enhance the selectivity for the linear product.

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up catalyst_prep Charge Autoclave: - [Rh(acac)(CO)₂] - PPh₃ - Toluene add_heptene Add this compound catalyst_prep->add_heptene purge Purge with N₂ then Syngas add_heptene->purge pressurize Pressurize with CO/H₂ purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor by GC heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent purify Purify by Distillation cool_vent->purify product Octanal (major) 2-Methylheptanal (minor) purify->product Epoxidation_Pathway This compound This compound 2,3-Epoxyheptane 2,3-Epoxyheptane This compound->2,3-Epoxyheptane Epoxidation m-CPBA m-CPBA m-CPBA->2,3-Epoxyheptane Nucleophilic Ring Opening Nucleophilic Ring Opening 2,3-Epoxyheptane->Nucleophilic Ring Opening Diols, Amino Alcohols, etc. Diols, Amino Alcohols, etc. Nucleophilic Ring Opening->Diols, Amino Alcohols, etc. Metathesis_Logic start This compound (Internal Olefin) reaction Cross-Metathesis start->reaction partner Functionalized Terminal Olefin partner->reaction catalyst Grubbs or Schrock Catalyst catalyst->reaction product New Functionalized Internal Olefin reaction->product

Application Notes and Protocols for the Quantification of 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Heptene in a mixture, utilizing various analytical techniques. The protocols are designed to ensure accuracy, precision, and reliability of results, which are crucial in research and drug development settings.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier and most widely employed technique for the quantification of volatile and semi-volatile compounds such as this compound.[1][2] This method offers high separation efficiency and sensitive, specific detection, making it ideal for analyzing complex mixtures.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.[3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 µg/L
Limit of Quantitation (LOQ) 0.5 - 30 µg/L
Approx. Retention Time 8 - 11 min
Quantifier Ion (m/z) 98 (Molecular Ion), 69, 83 (Fragments)
Qualifier Ion (m/z) 41, 55 (Fragments)
Experimental Protocol

This protocol outlines the steps for quantifying this compound using a standard GC-MS system.

a) Standard and Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound (analytical standard grade) at a concentration of 1000 µg/mL in a suitable volatile solvent like hexane or methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples. A minimum of five concentration levels is recommended to establish linearity.[3]

  • Sample Preparation:

    • Liquid Samples (non-aqueous): Dilute the sample directly with the solvent used for the calibration standards to bring the this compound concentration within the calibration range.

    • Aqueous Samples: Perform a liquid-liquid extraction. Mix 1 mL of the aqueous sample with 1 mL of hexane. Vortex the mixture vigorously for 1 minute, then centrifuge at 3000 rpm for 10 minutes to separate the layers. Carefully transfer the upper organic layer (hexane) to a clean autosampler vial.

  • Internal Standard: For enhanced accuracy, spike all standards and samples with a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

b) GC-MS Instrumentation and Conditions [1]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z range of 40-200 for qualitative analysis and initial method development.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the quantifier and qualifier ions for this compound to enhance sensitivity and selectivity.

c) Data Analysis

  • Peak Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, which is confirmed by analyzing a pure standard. The identity is further confirmed by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the quantifier ion for this compound against the concentration of the calibration standards. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[2]

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas (or area ratios) on the calibration curve.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Injection Inject into GC-MS Standards->Injection SamplePrep Prepare Sample (Dilution/Extraction) Spike Spike with Internal Standard SamplePrep->Spike Spike->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakID Peak Identification & Integration Detection->PeakID CalCurve Construct Calibration Curve PeakID->CalCurve Quant Quantify this compound in Samples CalCurve->Quant

Caption: Workflow for the quantification of this compound using GC-MS.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with common detectors like UV-Vis is challenging due to its non-polar nature and lack of a suitable chromophore.[4] Therefore, a derivatization step is necessary to introduce a moiety that can be readily detected.[5][6]

Quantitative Data Summary

The following table provides representative performance characteristics for the HPLC analysis of a derivatized non-polar analyte. Actual values for derivatized this compound will depend on the chosen derivatizing agent and HPLC conditions.[3]

ParameterHigh-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.99
Limit of Detection (LOD) 10 - 100 µg/L
Limit of Quantitation (LOQ) 30 - 300 µg/L
Experimental Protocol (General Approach)

This protocol describes a general workflow for quantifying this compound using HPLC, which includes a pre-column derivatization step.

a) Derivatization

  • Reagent Selection: Choose a derivatizing agent that reacts with the double bond of this compound to form a product with strong UV absorbance or fluorescence. Potential derivatization reactions could involve epoxidation followed by reaction with a chromophoric or fluorophoric reagent.

  • Reaction Optimization: Optimize the derivatization reaction conditions, including reagent concentration, temperature, reaction time, and pH, to ensure complete and reproducible derivatization of this compound.

  • Standard and Sample Derivatization: Derivatize both the calibration standards and the prepared samples using the optimized protocol.

b) HPLC Instrumentation and Conditions

  • Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or Fluorescence detector).

  • HPLC Parameters:

    • Column: A C18 reversed-phase column is typically suitable for the separation of the derivatized product.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, run in either isocratic or gradient elution mode to achieve optimal separation.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducible retention times.

    • Injection Volume: 10 - 20 µL.

    • Detector Wavelength: Set to the maximum absorbance wavelength (λmax) of the derivatized this compound.

c) Data Analysis

The data analysis procedure is similar to that of GC-MS, involving peak identification of the derivatized this compound, construction of a calibration curve, and subsequent quantification in the samples.

Logical Diagram for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Prepare Sample Deriv_Reaction Perform Derivatization Reaction Sample->Deriv_Reaction Standards Prepare Standards Standards->Deriv_Reaction Deriv_Reagent Select Derivatizing Agent Deriv_Reagent->Deriv_Reaction Injection Inject into HPLC Deriv_Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis/Fluorescence Detection Separation->Detection Quant Quantification Detection->Quant UVVis_Logic Heptene This compound (No significant UV-Vis absorbance) Deriv Derivatization Reaction Heptene->Deriv Chromophore Product with Chromophore (Strong UV-Vis absorbance) Deriv->Chromophore UVVis UV-Vis Spectrophotometer Chromophore->UVVis Quant Quantification (via Beer-Lambert Law) UVVis->Quant

References

Application Notes and Protocols for the Epoxidation of 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides are versatile synthetic intermediates crucial in the production of a wide array of fine chemicals, pharmaceuticals, and other complex organic molecules. Their inherent ring strain allows for facile ring-opening reactions with various nucleophiles, providing a powerful tool for introducing new functional groups with stereochemical control. This document provides detailed protocols for the epoxidation of 2-heptene, a common unfunctionalized alkene, utilizing established oxidation methods. The protocols are designed to be accessible to researchers in both academic and industrial settings.

Overview of Epoxidation Methods

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond, forming a three-membered cyclic ether known as an epoxide or oxirane. Several reagents and catalytic systems have been developed for this transformation, each with its own advantages in terms of reactivity, selectivity, and substrate scope. This application note will focus on three widely used methods for the epoxidation of this compound:

  • Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA): A classic and reliable method for the epoxidation of a broad range of alkenes.[1]

  • Catalytic Epoxidation with Hydrogen Peroxide and a Manganese Catalyst: A "greener" alternative that utilizes a cheap and environmentally benign oxidant.[2][3]

  • Epoxidation with Peracetic Acid: An effective method, particularly in the presence of a manganese catalyst, that offers high efficiency.[4]

The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and the required level of stereocontrol. The epoxidation of this compound is stereospecific, meaning that cis-2-heptene will yield cis-2,3-epoxyheptane, and trans-2-heptene will yield trans-2,3-epoxyheptane.[5]

Quantitative Data Summary

The following table summarizes typical yields for the epoxidation of simple alkenes using the methods described in this document. Please note that specific yields for this compound may vary depending on the exact reaction conditions. The data presented here is for structurally similar alkenes and serves as a general guide.

Epoxidation MethodSubstrateCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
m-CPBAtrans-AnetholeNonem-CPBADichloromethane0 - 252>95[6]
Hydrogen PeroxideCycloocteneMnSO₄H₂O₂DMF/H₂ORoom Temp.2491[2]
Peracetic Acid1-OcteneMn(OAc)₂Peracetic AcidAcetonitrile0<0.163[7]

Experimental Protocols

Protocol 1: Epoxidation of this compound with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the epoxidation of this compound using m-CPBA, a widely used and effective peroxy acid for this transformation.[1][8]

Materials:

  • This compound (cis or trans isomer)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approximately 0.1-0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane. Slowly add the m-CPBA solution dropwise to the stirred solution of this compound over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 15-20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2,3-epoxyheptane.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[9]

Protocol 2: Catalytic Epoxidation of this compound with Hydrogen Peroxide and Manganese Sulfate

This protocol utilizes a readily available manganese salt as a catalyst for the epoxidation with hydrogen peroxide, offering a more environmentally friendly approach.[2][3]

Materials:

  • This compound (cis or trans isomer)

  • Manganese(II) sulfate (MnSO₄)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF) or tert-Butanol (tBuOH)

  • Deionized water

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Catalyst and Substrate Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and manganese(II) sulfate (0.1-1.0 mol%) in DMF or tBuOH.

  • Oxidant Solution Preparation: In a separate beaker, prepare a solution of sodium bicarbonate (at least a catalytic amount) in deionized water and then add 30% aqueous hydrogen peroxide (2.0-3.0 eq).

  • Reaction: Slowly add the hydrogen peroxide/bicarbonate solution to the stirred solution of this compound and catalyst over several hours using a syringe pump or dropping funnel. Maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by GC or TLC.

  • Quenching: After completion, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane. Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting 2,3-epoxyheptane by fractional distillation or column chromatography.

Visualizations

Epoxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Solvent C Cool Reaction Mixture (if needed) A->C B Prepare Oxidant Solution D Slow Addition of Oxidant B->D C->D E Monitor Reaction (TLC/GC) D->E F Quench Reaction E->F G Aqueous Wash F->G H Dry Organic Layer G->H I Concentrate H->I J Purify Epoxide (Distillation/Chromatography) I->J

Caption: General experimental workflow for the epoxidation of this compound.

Epoxidation_Factors cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outputs Substrate This compound (cis or trans) Reaction Epoxidation Reaction Oxidant Oxidant (m-CPBA, H2O2, etc.) Catalyst Catalyst (e.g., MnSO4) Solvent Solvent (DCM, DMF, etc.) Temperature Temperature Temperature->Reaction Time Reaction Time Time->Reaction Product 2,3-Epoxyheptane (cis or trans) Yield Yield Product->Yield Selectivity Selectivity Product->Selectivity Reaction->Product

Caption: Key factors influencing the outcome of the this compound epoxidation reaction.

Safety Precautions

  • Peroxy acids (m-CPBA, peracetic acid) and hydrogen peroxide are strong oxidizing agents and can be shock-sensitive and thermally unstable. Handle with care, avoid contact with metals, and store appropriately.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • The quenching of peroxy acids and hydrogen peroxide can be exothermic. Perform additions slowly and with cooling if necessary.

Product Characterization

The identity and purity of the synthesized 2,3-epoxyheptane can be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the epoxide.

  • Infrared (IR) Spectroscopy: To identify the characteristic C-O-C stretching of the epoxide ring.

Conclusion

The protocols provided offer reliable methods for the synthesis of 2,3-epoxyheptane from this compound. The choice between m-CPBA and catalytic hydrogen peroxide or peracetic acid systems will depend on the specific requirements of the research, including scalability, cost, and environmental considerations. Careful execution of these protocols and adherence to safety precautions will enable the successful and safe synthesis of this valuable epoxide intermediate.

References

Application Notes and Protocols for 2-Heptene in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-heptene as a substrate in various key catalytic reactions. The information compiled herein is intended to serve as a practical guide for laboratory applications, offering insights into reaction mechanisms, expected outcomes, and procedural details.

Catalytic Isomerization: Shifting the Double Bond

The catalytic isomerization of alkenes is a fundamental transformation in organic synthesis, allowing for the conversion of less stable terminal or internal alkenes to their more thermodynamically stable isomers. In the context of heptene, 1-heptene can be readily isomerized to a mixture of internal heptene isomers, with this compound and 3-heptene being the major products. This section details the protocol for the nickel-catalyzed isomerization of 1-heptene.

Application Note

Nickel-hydride complexes are highly effective catalysts for the isomerization of terminal alkenes. The active catalyst, often generated in situ from a precatalyst, operates through a mechanism involving the reversible steps of olefin coordination, insertion into the metal-hydride bond, β-hydride elimination, and dissociation of the isomerized olefin. This process leads to an equilibrium mixture of isomers. Monitoring the reaction progress by gas chromatography (GC) is crucial for determining the reaction endpoint and the composition of the product mixture.

Quantitative Data: Isomerization of 1-Heptene
Catalyst SystemSubstrateProduct Distribution (1-heptene:this compound:3-heptene)Temperature (°C)TimeReference
[HNi{P(OEt)₃}₄]⁺ (from Ni{P(OEt)₃}₄ + H₂SO₄)1-Heptene1:20:78 (equilibrium mixture)0 to RTVaries[1]
Ni(COD)₂/IPr/Ph₃SiH1-Heptene (1a) to this compound (2a)81% yield of 2a (E/Z = 63:1)30Not Specified[2]
Ni/SZO₃₀₀1-Heptene (1a) to this compound (2a)83% yield of 2a (E/Z = 22:1)301 h[3]
Experimental Protocol: Nickel-Catalyzed Isomerization of 1-Heptene

This protocol is adapted from a well-established laboratory procedure for the homogeneous isomerization of 1-heptene.[1][4]

Materials:

  • Tetrakis(triethylphosphite)nickel(0) ([Ni{P(OEt)₃}₄]) (precatalyst)

  • 1-Heptene

  • Diethyl ether (anhydrous)

  • Sulfuric acid (concentrated)

  • Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation (In Situ):

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add the nickel precatalyst, [Ni{P(OEt)₃}₄] (71 mg).

    • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous diethyl ether (30 mL) via syringe.

    • Gently purge the solution with nitrogen for 5 minutes. Avoid vigorous purging to prevent excessive solvent evaporation.

    • Seal the flask under a positive pressure of nitrogen.

  • Isomerization Reaction:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add 1-heptene (substrate) to the flask via syringe.

    • Slowly add a catalytic amount of concentrated sulfuric acid to protonate the nickel complex and initiate the reaction. The solution should turn pale yellow, indicating the formation of the active catalyst.

    • Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitoring the Reaction:

    • At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

    • Quench the aliquot with a small amount of sodium bicarbonate solution to neutralize the acid.

    • Extract the organic layer with a small volume of a suitable solvent (e.g., pentane).

    • Analyze the organic extract by GC to determine the relative amounts of 1-heptene, this compound, and 3-heptene.

    • Continue monitoring until the product distribution reaches equilibrium.

  • Work-up:

    • Once the reaction is complete, quench the entire reaction mixture by carefully adding it to a saturated solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

    • The solvent can be removed by rotary evaporation to yield the mixture of heptene isomers.

Logical Workflow for Isomerization

G Workflow for Nickel-Catalyzed Isomerization cluster_prep Catalyst Preparation (In Situ) cluster_reaction Isomerization Reaction cluster_analysis Analysis and Work-up precatalyst Ni{P(OEt)3}4 Precatalyst active_catalyst Active Catalyst [HNi{P(OEt)3}4]+ precatalyst->active_catalyst Protonation solvent Anhydrous Diethyl Ether solvent->active_catalyst inert Inert Atmosphere (N2) inert->active_catalyst acid H2SO4 acid->active_catalyst reaction_mixture Reaction at 0°C to RT active_catalyst->reaction_mixture substrate 1-Heptene substrate->reaction_mixture sampling Aliquots Taken Over Time reaction_mixture->sampling quench Quenching (NaHCO3) reaction_mixture->quench Final Quench sampling->quench gc GC Analysis quench->gc extraction Extraction & Drying quench->extraction product Equilibrium Mixture of 1-, 2-, and 3-Heptene extraction->product

Caption: Workflow for the nickel-catalyzed isomerization of 1-heptene.

Catalytic Hydroformylation: Aldehyde Synthesis

Hydroformylation, or the "oxo process," is a cornerstone of industrial organic chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[5] This reaction is typically catalyzed by cobalt or rhodium complexes under high pressures of synthesis gas (a mixture of carbon monoxide and hydrogen).[6][7] For an internal alkene like this compound, hydroformylation can lead to a mixture of linear and branched aldehydes. The regioselectivity of the reaction is a critical parameter, often influenced by the choice of catalyst, ligands, and reaction conditions.[2]

Application Note

The hydroformylation of internal alkenes such as this compound is generally more challenging than that of terminal alkenes and often requires higher temperatures and pressures to achieve reasonable reaction rates.[6] A key feature of some catalytic systems is their ability to isomerize the internal alkene to a terminal one in situ, which then undergoes hydroformylation more readily. This tandem isomerization-hydroformylation can lead to a higher proportion of the linear aldehyde product.[8] Rhodium catalysts modified with phosphine or phosphite ligands are often preferred for their higher activity and selectivity under milder conditions compared to cobalt catalysts.[9]

Quantitative Data: Hydroformylation of Internal Alkenes
Catalyst SystemSubstrateProduct(s)n/i RatioTemp. (°C)Pressure (bar)Yield (%)Reference
Rh-BiPhePhosn-DecenesUndecanals~95:512020 (syngas)>95[6]
Rh(acac)(CO)₂/DPONP1-OcteneNonanals>90:1012020 (syngas)>95[10]
Rh-Tetrabi/RuH(Cl)(PNN)(CO)2-OcteneNonanals19:1Not SpecifiedNot SpecifiedNot Specified[8]

n/i ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

This protocol is a representative procedure for the hydroformylation of an internal alkene based on literature for similar substrates.[6][11]

Materials:

  • This compound

  • [Rh(acac)(CO)₂] (precatalyst)

  • Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand

  • Anhydrous toluene (solvent)

  • Synthesis gas (CO/H₂ = 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

  • Reactor Setup:

    • Ensure the autoclave is clean, dry, and properly assembled.

    • To the autoclave, add the rhodium precatalyst [Rh(acac)(CO)₂] and the phosphine ligand (e.g., PPh₃) in a suitable molar ratio (e.g., 1:10 Rh:ligand).

    • Add anhydrous toluene and this compound.

    • Seal the autoclave.

  • Reaction:

    • Purge the autoclave several times with synthesis gas to remove any air.

    • Pressurize the reactor with synthesis gas to the desired pressure (e.g., 20-50 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 100-120 °C).

    • Monitor the pressure of the reactor. A drop in pressure indicates the consumption of synthesis gas and the progress of the reaction. Maintain the pressure by adding more synthesis gas as needed.

    • Continue the reaction for the desired time (e.g., 4-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess synthesis gas in a well-ventilated fume hood.

    • Open the autoclave and collect the reaction mixture.

    • Analyze an aliquot of the crude reaction mixture by GC or GC-MS to determine the conversion of this compound and the regioselectivity (n/i ratio) of the aldehyde products.

    • The product aldehydes can be purified by distillation or column chromatography.

Signaling Pathway for Hydroformylation

G Catalytic Cycle for Hydroformylation catalyst HRh(CO)L2 alkene_complex Alkene Complex catalyst->alkene_complex + Alkene - L alkyl_complex Alkyl Complex alkene_complex->alkyl_complex Migratory Insertion acyl_complex Acyl Complex alkyl_complex->acyl_complex + CO Migratory Insertion h2_adduct H2 Oxidative Adduct acyl_complex->h2_adduct + H2 h2_adduct->catalyst Reductive Elimination + Aldehyde

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Catalytic Olefin Metathesis: Reshuffling Alkene Fragments

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum complexes.[12] Cross-metathesis (CM) between two different alkenes, such as this compound and another olefin, can lead to a mixture of products, including the desired cross-product and homodimers of each starting alkene.[13]

Application Note

The outcome of a cross-metathesis reaction is influenced by the relative reactivity of the olefin partners and the stability of the resulting products.[14] To favor the formation of the cross-product, one of the alkene partners can be used in excess.[14] The choice of Grubbs catalyst (first, second, or third generation) can also significantly impact the reaction's efficiency and selectivity.[15] For internal alkenes like this compound, the reaction can be slower than with terminal alkenes. The removal of volatile byproducts, such as ethylene in reactions involving terminal alkenes, can drive the reaction equilibrium towards the products.

Quantitative Data: Representative Cross-Metathesis
CatalystAlkene 1Alkene 2Cross-Product Yield (%)E/Z RatioReference
Grubbs 2nd Gen.AllylbenzeneAllyl Acetate (4 equiv.)803:1[14]
Grubbs 2nd Gen.1-DodeceneMethyl Acrylate (5 equiv.)87Not Specified[4]
Experimental Protocol: Cross-Metathesis of this compound

This is a general protocol for a cross-metathesis reaction involving an internal alkene.[4]

Materials:

  • This compound

  • A suitable terminal alkene partner (e.g., 1-octene)

  • Grubbs second-generation catalyst

  • Anhydrous dichloromethane (DCM) or toluene (solvent)

  • Inert gas (argon or nitrogen)

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk flask equipped with a stir bar and a reflux condenser, add the two alkene substrates (e.g., this compound and a 1.5 to 5-fold excess of 1-octene).

    • Add anhydrous solvent (e.g., DCM) to achieve a suitable concentration (e.g., 0.1 M).

    • Degas the solution by bubbling with argon for 15-20 minutes.

  • Reaction:

    • Under a positive flow of argon, add the Grubbs second-generation catalyst (typically 1-5 mol%).

    • Heat the reaction mixture to reflux (for DCM, ~40 °C).

    • Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Analysis:

    • Once the reaction has reached completion or the desired conversion, cool the mixture to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to separate the cross-metathesis product from the homodimers and unreacted starting materials.

    • Characterize the product by NMR spectroscopy to determine the E/Z ratio.

Metathesis Catalytic Cycle

G Mechanism of Olefin Metathesis catalyst [Ru]=CH-R' metallocyclobutane1 Metallocyclobutane Intermediate 1 catalyst->metallocyclobutane1 [2+2] Cycloaddition alkene1 R1-CH=CH-R2 alkene1->metallocyclobutane1 new_carbene [Ru]=CH-R1 metallocyclobutane1->new_carbene [2+2] Cycloreversion new_alkene1 R'-CH=CH-R2 metallocyclobutane1->new_alkene1 metallocyclobutane2 Metallocyclobutane Intermediate 2 new_carbene->metallocyclobutane2 [2+2] Cycloaddition alkene2 R3-CH=CH-R4 alkene2->metallocyclobutane2 new_alkene2 R1-CH=CH-R4 metallocyclobutane2->new_alkene2 [2+2] Cycloreversion regenerated_carbene [Ru]=CH-R3 metallocyclobutane2->regenerated_carbene G Catalytic Cycles in Wacker Oxidation cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle pd2 Pd(II) pi_complex Pd(II)-Alkene π-Complex pd2->pi_complex + Alkene hydroxypalladation Hydroxypalladation Adduct pi_complex->hydroxypalladation + H2O - H+ pd0 Pd(0) hydroxypalladation->pd0 β-Hydride Elimination & Reductive Elimination ketone Ketone hydroxypalladation->ketone cu2 2 Cu(II) pd0->cu2 Reoxidation cu1 2 Cu(I) cu2->cu1 + Pd(0) - Pd(II) cu1->cu2 + 2H+ h2o_prod H2O cu1->h2o_prod o2 1/2 O2 o2->h2o_prod G Mechanism of Catalytic Hydrogenation A 1. H2 adsorbs onto the metal catalyst surface and the H-H bond is weakened. B 2. The alkene approaches the catalyst surface and the π-bond coordinates with the metal. A->B C 3. One hydrogen atom is transferred from the metal surface to one of the alkene carbons. B->C D 4. A second hydrogen atom is transferred to the adjacent carbon, forming the alkane. C->D E 5. The saturated alkane product desorbs from the catalyst surface. D->E

References

Application Notes and Protocols: The Role of 2-Heptene Derivatives in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 2-heptene itself is generally not intended for direct use as a fragrance or flavor ingredient, its derivatives are significant components in the formulation of a wide array of scents and tastes.[1][2] This document provides a detailed overview of the applications, sensory data, and relevant experimental protocols for key this compound derivatives utilized in the fragrance and flavor industry.

Sensory Profile of Key this compound Derivatives

The organoleptic properties of this compound derivatives are diverse, ranging from fruity and green to cheesy and fatty notes. These characteristics make them versatile ingredients in the creation of complex flavor and fragrance profiles.

CompoundOdor ProfileFlavor ProfileApplication Notes
2-Heptanone Described as having cheesy, fruity, and banana-like notes, with hints of coconut and herbaceous undertones.[3] It can also present as fruity, spicy, and cinnamon-like.Possesses a characteristic blue cheese and fermented taste.[4] It also imparts fruity notes, particularly of apple.Widely used to create or enhance dairy flavors, especially cheese.[3] Also utilized in fruit flavorings like banana and coconut.[3] In fragrances, it can add complexity to various scent families and is a good fortifier for lavender.[4]
(E)-2-Hepten-1-ol Characterized by a green, fatty odor.[5]-Recommended for use in specialty fragrance products at levels up to 0.5000% in the concentrate.[5]
(E)-2-Heptenal Pungent, green, vegetable-like, fresh, fatty, and oily with fruity overtones.[6] Some describe a slightly citrus, apple character with a spicy finish.Intense green, sweet, fresh, with fruity apple skin nuances.[6] Can be used in flavors for white grape, apple, orange, peach, cucumber, and pear.[6]Blends well with galbanum and geranium complexes in fragrances.[6] Its powerful green and spicy notes are prominent even in dilution.
4-Hepten-2-yl salicylate The (Z)-isomer has a crisp, floral, and green note, reminiscent of certain lily and frangipani species.[7][8]-This derivative is valued for creating a broad spectrum of fragrances, particularly those with "white-floral" notes.[7][8]

Experimental Protocols

Synthesis of a this compound Derivative: (Z)-4-Hepten-2-yl salicylate

This protocol outlines a general procedure for the synthesis of (Z)-4-hepten-2-yl salicylate, a fragrance ingredient, based on methods described in the literature.[8]

Objective: To synthesize (Z)-4-hepten-2-yl salicylate via transesterification and selective hydrogenation.

Materials:

  • 4-Heptyn-2-ol

  • Methyl salicylate

  • Palladium on barium sulfate catalyst

  • Ethanol (absolute)

  • Hydrogen gas

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, etc.)

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

  • Vigreux column for distillation

Procedure:

  • Transesterification:

    • React 4-heptyn-2-ol with methyl salicylate to form 4-heptyn-2-yl salicylate. The specific reaction conditions (catalyst, temperature, and reaction time) would need to be optimized.

  • Selective Hydrogenation:

    • Dissolve the resulting 4-heptyn-2-yl salicylate (e.g., 0.1 mol) in absolute ethanol (30 ml) in a suitable reaction vessel.

    • Add palladium on barium sulfate catalyst (e.g., 0.02 mol).

    • Stir the mixture under a hydrogen atmosphere for approximately 3 hours.

    • Monitor the reaction for the selective reduction of the alkyne to a (Z)-alkene.

  • Work-up and Purification:

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the ethanol under reduced pressure using a rotary evaporator.

    • Purify the crude product by distillation over a Vigreux column to obtain (Z)-4-hepten-2-yl salicylate.

Expected Outcome: A slightly yellowish oil with the characteristic crisp floral and green aroma.[7]

Quality Control: Analysis of this compound Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a crucial technique for the identification and quantification of volatile compounds in fragrance and flavor formulations.

Objective: To identify and quantify a target this compound derivative in a fragrance or flavor matrix.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., non-polar or medium-polarity)

  • Helium or hydrogen carrier gas

  • Sample of fragrance or flavor concentrate

  • Solvent for dilution (e.g., ethanol, dichloromethane)

  • Reference standard of the target this compound derivative

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the fragrance or flavor sample in a suitable solvent.

    • Prepare a series of calibration standards of the target this compound derivative.

  • GC-MS Analysis:

    • Set the GC parameters (injector temperature, oven temperature program, carrier gas flow rate) to achieve optimal separation of the compounds in the sample.

    • Set the MS parameters (ionization mode, mass range, scan speed) for sensitive detection and identification.

    • Inject the prepared sample and calibration standards into the GC-MS system.

  • Data Analysis:

    • Identify the target this compound derivative in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

    • Quantify the amount of the derivative in the sample by constructing a calibration curve from the data obtained from the standard solutions.

Visualizing Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of (Z)-4-Hepten-2-yl salicylate start Start: 4-Heptyn-2-ol + Methyl Salicylate transesterification Transesterification start->transesterification hydrogenation Selective Hydrogenation (Pd/BaSO4, H2) transesterification->hydrogenation filtration Filtration (remove catalyst) hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation distillation Distillation evaporation->distillation product Final Product: (Z)-4-Hepten-2-yl salicylate distillation->product GCMS_Workflow cluster_analysis GC-MS Analysis of this compound Derivatives sample_prep Sample Preparation: Dilution & Standard Prep injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation ionization Mass Spectrometry: Ionization separation->ionization detection Detection ionization->detection data_analysis Data Analysis: Identification & Quantification detection->data_analysis

References

Application Notes and Protocols for the Hydrogenation of 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-heptene to heptane. The information is intended for use by trained professionals in a laboratory setting.

Application Notes

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, including pharmaceutical and fine chemical production.[1] The reaction involves the addition of hydrogen across a double or triple bond, converting unsaturated compounds to their saturated analogues.[2] The hydrogenation of this compound, an unsaturated seven-carbon alkene, yields heptane, a saturated alkane. This reaction is a model system for the reduction of internal double bonds and is relevant in processes where the removal of unsaturation is required, such as in the production of high-purity alkanes or the saturation of intermediates in multi-step syntheses.

Principle of the Reaction

The hydrogenation of an alkene is a thermodynamically favorable process, resulting in the formation of more stable C-H and C-C single bonds from weaker C=C π-bonds and the H-H bond.[2] However, the reaction has a high activation energy and requires a catalyst to proceed at a reasonable rate.[3] The most common catalysts are heterogeneous, typically involving a noble metal such as palladium, platinum, or nickel finely dispersed on a high-surface-area support like activated carbon.[2][4]

The reaction mechanism is generally understood to occur on the surface of the metal catalyst.[4] Both the alkene and molecular hydrogen are adsorbed onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added to the same face of the double bond in a syn addition.[5] This stereoselectivity can be important in more complex molecules.

Catalysts

Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of alkenes.[1] It is commercially available in various weight percentages of palladium on the carbon support, typically 5% or 10%.[1] The choice of catalyst loading can influence the reaction rate.[6] For complete saturation of a simple alkene like this compound, Pd/C is a robust and efficient choice.

Reaction Monitoring and Analysis

The progress of the hydrogenation of this compound can be monitored by techniques that can distinguish the reactant from the product. Gas chromatography (GC) is a particularly suitable method for this purpose. By taking small aliquots from the reaction mixture at different time points, the disappearance of the this compound peak and the appearance of the heptane peak can be tracked. A flame ionization detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity.

Experimental Protocols

Protocol 1: Atmospheric Pressure Hydrogenation of this compound using a Hydrogen Balloon

This protocol describes a standard laboratory setup for the hydrogenation of this compound at atmospheric pressure.

Materials:

  • This compound (cis/trans mixture)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate or methanol)

  • Hydrogen gas (in a cylinder with a regulator)

  • Nitrogen or Argon gas (for inerting)

  • Celite® (for filtration)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Rubber septa

  • Balloons (for hydrogen and nitrogen/argon)

  • Syringes and needles

  • Vacuum/gas manifold

  • Filtration apparatus (e.g., Büchner funnel and filter flask)

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a dry three-neck round-bottom flask.

    • Add 10% Pd/C (e.g., 1-5 mol% relative to the substrate) to the flask.

    • Seal the flask with rubber septa and a gas inlet adapter.

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Addition of Solvent and Substrate:

    • Under a positive pressure of inert gas, add the solvent (e.g., ethanol) via a cannula or syringe.

    • Add this compound to the flask.

  • Introduction of Hydrogen:

    • Evacuate the flask and then carefully backfill with hydrogen gas from a balloon. Repeat this cycle three times to replace the inert atmosphere with hydrogen.

    • Leave the hydrogen balloon attached to the flask via the gas inlet adapter.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.

    • Monitor the reaction progress by TLC (if applicable) or by taking small aliquots for GC analysis. To take an aliquot, briefly replace the hydrogen atmosphere with an inert gas, remove the sample, and then reintroduce the hydrogen atmosphere.

  • Work-up:

    • Once the reaction is complete (as determined by GC analysis showing the absence of this compound), carefully replace the hydrogen atmosphere with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air.[8]

    • Wash the filter cake with a small amount of the reaction solvent.

    • The filtrate contains the product, heptane, in the solvent. The solvent can be removed by distillation if desired.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] All operations should be conducted in a well-ventilated fume hood.

  • Palladium on carbon is flammable, and the used catalyst can be pyrophoric.[8] Handle with care and never add the dry catalyst to a flask containing flammable solvent vapors.[7]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the hydrogenation of this compound under different conditions. The data is representative and may vary based on specific laboratory conditions and reagent purity.

ParameterExperiment 1Experiment 2Experiment 3
Substrate This compoundThis compoundThis compound
Catalyst 10% Pd/C10% Pd/C5% Pd/C
Catalyst Loading (mol%) 122
Solvent EthanolEthyl AcetateMethanol
Substrate Concentration 0.5 M0.5 M0.5 M
Hydrogen Pressure 1 atm (balloon)50 psi1 atm (balloon)
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 4-6 hours1-2 hours2-4 hours
Conversion (%) >99%>99%>99%
Yield of Heptane (%) >98%>98%>98%

Analytical Protocol: GC-FID Analysis

This protocol outlines the gas chromatographic method for monitoring the hydrogenation of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or a PLOT column).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Filter the aliquot through a small plug of silica or a syringe filter to remove any catalyst particles.

  • Dilute the sample with the reaction solvent (e.g., 1:100) in a GC vial.

GC Conditions (Example):

ParameterSetting
Column Agilent HP-PLOT Q, 30 m x 0.32 mm x 20 µm
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Split Ratio 50:1
Oven Program Initial Temp: 50 °C, hold for 2 min
Ramp: 10 °C/min to 150 °C, hold for 2 min
Detector FID
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Analysis:

  • Identify the peaks for this compound and heptane based on their retention times, which can be determined by injecting pure standards.

  • Calculate the conversion of this compound and the yield of heptane by integrating the peak areas. The use of an internal standard (e.g., a non-reactive alkane like octane) is recommended for accurate quantification.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the hydrogenation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_flask Prepare Dry 3-Neck Flask add_catalyst Add Pd/C Catalyst prep_flask->add_catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) add_catalyst->inert_atm add_reagents Add Solvent and this compound inert_atm->add_reagents add_h2 Introduce Hydrogen Gas add_reagents->add_h2 run_reaction Stir at Room Temperature add_h2->run_reaction monitor Monitor Reaction by GC run_reaction->monitor quench Replace H2 with Inert Gas run_reaction->quench monitor->run_reaction filter_catalyst Filter through Celite quench->filter_catalyst analyze Analyze Product by GC-FID filter_catalyst->analyze isolate Isolate Product (Optional) analyze->isolate

Caption: Workflow for the catalytic hydrogenation of this compound.

References

Application Notes and Protocols for Using 2-Heptene in Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-heptene, a representative internal olefin, in various metathesis reactions. The protocols outlined below are based on established methodologies for similar internal alkenes and can be adapted for specific research and development needs, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Introduction to Olefin Metathesis with this compound

Olefin metathesis is a powerful and versatile catalytic reaction that allows for the precise cleavage and reformation of carbon-carbon double bonds. This methodology has become indispensable in organic synthesis and materials science. This compound, as a simple internal olefin, can participate in several types of metathesis reactions, including:

  • Cross-Metathesis (CM): Reaction with another olefin to create new, unsymmetrical olefins. This is particularly useful for introducing new functional groups or building complex molecular scaffolds.

  • Self-Metathesis: Reaction of two molecules of this compound to produce 2-butene and 5-decene.

  • Ethenolysis: Reaction with ethylene to yield 1-butene and 1-hexene, effectively shortening the carbon chain. This process is valuable for converting longer-chain olefins into more valuable alpha-olefins.[1]

  • Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, a diene containing a this compound moiety can cyclize to form a cyclic olefin.[2]

The choice of catalyst is crucial for the success of these reactions, with ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, being the most commonly employed due to their high activity and functional group tolerance.[3]

Cross-Metathesis (CM) of this compound

Cross-metathesis of internal olefins like this compound can be challenging due to competing self-metathesis reactions and the potential for the formation of a mixture of E/Z isomers. However, with the appropriate choice of catalyst and reaction conditions, high yields and selectivities can be achieved.

Cross-Metathesis with Terminal Olefins

The reaction of an internal olefin with a terminal olefin is a common strategy in organic synthesis. To favor the desired cross-product, an excess of the more readily available or volatile terminal olefin is often used to drive the equilibrium.[4]

General Experimental Protocol for Cross-Metathesis of this compound with a Terminal Olefin:

  • Materials:

    • This compound

    • Terminal olefin (e.g., allyl benzene, 1-octene)

    • Grubbs second-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) or Hoveyda-Grubbs second-generation catalyst.

    • Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) and the terminal olefin (1.5-3.0 equiv) in the chosen solvent (to achieve a concentration of 0.1-0.5 M).

    • Add the Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%).

    • Stir the reaction mixture at room temperature to 40°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

    • Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to isolate the desired cross-metathesis product.

Table 1: Representative Quantitative Data for Cross-Metathesis of Internal Olefins with Terminal Olefins

Internal OlefinTerminal OlefinCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)E/Z RatioReference
cis-1,4-diacetoxy-2-buteneAllyl benzeneCAAC-Ru (1-5)Toluene251-470-85~3:1[5]
Methyl Oleate1-HexeneRu-NHCToluene406>90N/A[6]

Note: The data presented are for analogous internal olefins and serve as a starting point for optimizing reactions with this compound.

Cross-Metathesis with Electron-Deficient Olefins

Cross-metathesis with electron-deficient olefins, such as acrylates, is a valuable transformation for synthesizing α,β-unsaturated esters. These reactions often require more robust catalysts and specific conditions to overcome the lower reactivity of the electron-deficient partner.[7]

General Experimental Protocol for Cross-Metathesis of this compound with Methyl Acrylate:

  • Materials:

    • This compound

    • Methyl acrylate

    • Grubbs second-generation catalyst or a more active catalyst like the nitro-Grela catalyst.[7]

    • CuI (as a co-catalyst, optional but can enhance efficiency).[8]

    • Anhydrous, degassed diethyl ether or toluene.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the Grubbs second-generation catalyst (0.5-2 mol%) and CuI (0.6-2.4 mol%).

    • Add the anhydrous solvent, followed by methyl acrylate (1.5-3 equiv).

    • Bubble argon through the solution for 10-15 minutes.

    • Add this compound (1 equiv) and heat the mixture to reflux (e.g., 40°C for diethyl ether).

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction, quench with ethyl vinyl ether, and filter through a pad of Celite.

    • Concentrate the filtrate and purify by flash column chromatography.

Table 2: Representative Quantitative Data for Cross-Metathesis with Acrylates

OlefinAcrylateCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1-OcteneMethyl AcrylateGrubbs II (5)CuI (6)Diethyl Ether406-1285[8]
trans-Anethole2-Ethylhexyl Acrylatenitro-Grela (0.01)-Toluene60186[7]

Ethenolysis of this compound

Ethenolysis is the cross-metathesis of an olefin with ethylene. For an internal olefin like this compound, ethenolysis cleaves the double bond and caps the resulting fragments with methylene groups, yielding two shorter terminal olefins. This process is of significant industrial interest for the production of alpha-olefins from less valuable internal olefin feedstocks.[1]

General Experimental Protocol for Ethenolysis of this compound:

  • Materials:

    • This compound

    • Ethylene gas (high purity, 99.9% or higher)[9]

    • A highly active and selective ruthenium catalyst (e.g., CAAC-ligated Ru complexes).[5][9]

    • Anhydrous, degassed solvent (e.g., toluene or neat).

  • Procedure:

    • In a high-pressure reactor, charge this compound and the solvent (if used).

    • Degas the solution by several freeze-pump-thaw cycles.

    • Introduce the ruthenium catalyst (typically at low loadings, e.g., 1-100 ppm).

    • Pressurize the reactor with ethylene gas (e.g., 10-20 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 40-75°C).[10]

    • Maintain stirring and monitor the reaction progress by GC analysis of the liquid and gas phases.

    • Upon reaching the desired conversion, cool the reactor, vent the ethylene, and quench the reaction.

    • The products (1-butene and 1-hexene) can be isolated by distillation.

Table 3: Representative Quantitative Data for Ethenolysis of Internal Olefins

SubstrateCatalyst (ppm)Ethylene Pressure (psi)Temp (°C)Time (h)Conversion (%)TONReference
Methyl OleateCAAC-Ru (1)1504018>90340,000[9]
Methyl OleateBICAAC-Ru (200)10 bar75N/A~1001400[10]

Note: These highly efficient catalyst systems for ethenolysis of methyl oleate provide a strong starting point for the ethenolysis of this compound.

Ring-Closing Metathesis (RCM) Involving a this compound Moiety

While this compound itself is not a substrate for RCM, a diene containing a this compound structural unit can undergo intramolecular metathesis to form a cyclic olefin. The success of such a reaction depends on the length of the tether connecting the two double bonds and the substitution pattern around them.

General Experimental Protocol for RCM of a Heptene-Containing Diene:

  • Materials:

    • Diene substrate containing a this compound moiety.

    • Grubbs first or second-generation catalyst.

    • Anhydrous, degassed solvent (e.g., DCM or toluene).

  • Procedure:

    • Prepare a dilute solution of the diene substrate in the chosen solvent (typically 0.001-0.05 M to favor intramolecular cyclization over intermolecular polymerization).

    • Add the Grubbs catalyst (1-5 mol%).

    • Stir the reaction at room temperature or with gentle heating (e.g., 40°C).

    • Monitor the reaction by TLC or GC.

    • Upon completion, quench the reaction and purify the cyclic product by flash column chromatography.

Visualizing Metathesis Pathways and Workflows

Metathesis Catalytic Cycle

The generally accepted Chauvin mechanism for olefin metathesis proceeds through a metallacyclobutane intermediate.

Catalyst [Ru]=CHR¹ Metallacyclobutane1 Metallacyclobutane Intermediate Catalyst->Metallacyclobutane1 + Olefin 1 Olefin1 R²HC=CHR³ Olefin1->Metallacyclobutane1 NewOlefin R¹HC=CHR² Metallacyclobutane1->NewOlefin [2+2] Cycloreversion NewCatalyst [Ru]=CHR³ Metallacyclobutane1->NewCatalyst [2+2] Cycloreversion Metallacyclobutane2 Metallacyclobutane Intermediate NewCatalyst->Metallacyclobutane2 + Olefin 2 Olefin2 R⁴HC=CHR⁵ Olefin2->Metallacyclobutane2 Metallacyclobutane2->Catalyst Regeneration FinalOlefin R³HC=CHR⁴ Metallacyclobutane2->FinalOlefin [2+2] Cycloreversion

Caption: The catalytic cycle of olefin metathesis.

Experimental Workflow for Cross-Metathesis

A typical workflow for performing a cross-metathesis reaction in a research laboratory setting.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve this compound and Olefin Partner Solvent Add Anhydrous, Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (Ar/N₂) Solvent->Inert Catalyst Add Metathesis Catalyst Inert->Catalyst Stir Stir at Defined Temperature Catalyst->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Quench Quench Reaction Monitor->Quench Concentrate Remove Solvent Quench->Concentrate Purify Purify by Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: Standard laboratory workflow for cross-metathesis.

Conclusion

This compound is a versatile substrate for various olefin metathesis reactions. By carefully selecting the appropriate catalyst and optimizing reaction conditions, researchers can effectively utilize this compound in cross-metathesis, ethenolysis, and as a component in ring-closing metathesis precursors. The protocols and data provided herein serve as a valuable starting point for the application of this compound in the synthesis of novel compounds for research, and particularly for drug discovery and development, where the efficient construction of complex molecular architectures is paramount.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Heptene.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: Why is my fractional distillation of this compound resulting in poor separation of isomers?

Answer:

The primary challenge in purifying this compound via distillation is the close proximity of the boiling points of its isomers. Simple distillation is ineffective, and even fractional distillation requires careful optimization.

  • Underlying Issue: cis-2-Heptene and trans-2-Heptene have very similar boiling points, making them difficult to separate. Positional isomers, such as 1-Heptene, which may be present as an impurity from synthesis (e.g., dehydration of 2-heptanol), also have boiling points close to that of this compound.[1][2]

  • Troubleshooting Steps:

    • Assess Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). For very similar boiling points, a longer column is generally better.

    • Optimize Heating Rate: A slow and steady heating rate is crucial. Rapid heating can lead to flooding of the column and prevent the establishment of a proper temperature gradient, thus reducing separation efficiency.[3] The vapor ring should ascend the column slowly and steadily.

    • Ensure Proper Insulation: Insulate the distillation column (e.g., with glass wool or aluminum foil) to maintain a consistent temperature gradient and prevent heat loss to the surroundings.[3]

    • Control the Distillation Rate: Collect the distillate at a slow, steady rate. A common rule of thumb is 1-2 drops per second.

    • Consider Vacuum Distillation: While the boiling points are not excessively high, distillation under reduced pressure can sometimes enhance the separation of close-boiling isomers by altering their relative volatilities.

Question 2: My Gas Chromatography (GC) analysis shows co-elution or poor resolution of this compound isomers. How can I improve the separation?

Answer:

Co-elution of this compound isomers during GC analysis is a common problem due to their similar volatilities and polarities. The choice of GC column and temperature program is critical for achieving baseline separation.

  • Underlying Issue: The effectiveness of the separation depends on the differential partitioning of the isomers between the mobile phase (carrier gas) and the stationary phase of the column.

  • Troubleshooting Steps:

    • Select an Appropriate Column:

      • Non-polar columns (e.g., those with 100% dimethylpolysiloxane stationary phase like DB-1 or HP-1) separate primarily based on boiling point.[4] Since the boiling points of this compound isomers are very close, these columns may offer limited resolution.

      • Polar columns (e.g., those with cyanopropyl or polyethylene glycol phases like DB-Wax) provide different selectivity based on dipole-dipole interactions. These can be more effective at separating cis and trans isomers.

    • Optimize the Temperature Program:

      • Start with a lower initial oven temperature to allow for better separation of the more volatile components.

      • Employ a slow temperature ramp rate (e.g., 2-5 °C/min) to enhance resolution.

    • Increase Column Length: A longer column provides more theoretical plates and can improve the separation of closely eluting peaks.

    • Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) to achieve the best column efficiency.

Question 3: How can I remove positional isomers (e.g., 1-Heptene) from my this compound sample?

Answer:

Positional isomers are common impurities, especially if the this compound was synthesized via dehydration of 2-heptanol.[1][2] Due to their similar physical properties, their removal can be challenging.

  • Underlying Issue: Positional isomers often have boiling points and polarities that are very close to the target compound.

  • Recommended Purification Methods:

    • Preparative Gas Chromatography (Prep GC): This is a highly effective technique for separating volatile compounds with similar boiling points. By using a high-resolution column and optimizing conditions, it is possible to isolate pure this compound.

    • Argentation Chromatography (Silver Nitrate Chromatography): This is a form of liquid chromatography that utilizes the interaction between the π-electrons of the double bond and silver ions.[5][6] Silver ions complex more strongly with terminal double bonds (as in 1-Heptene) and cis isomers than with internal or trans isomers, allowing for their separation. This can be performed using High-Performance Liquid Chromatography (HPLC) with a silver-impregnated silica column or by column chromatography.[5][6]

Frequently Asked Questions (FAQs)

What are the most common impurities in commercial this compound?

Commercial this compound is typically a mixture of cis and trans isomers.[7][8][9] Other common impurities can include:

  • Positional Isomers: 1-Heptene and 3-Heptene.

  • Starting Materials: If synthesized from 2-heptanol, residual alcohol may be present.

  • Solvents: Residual solvents from the synthesis or purification process.

  • Peroxides: Alkenes can form peroxides upon exposure to air and light. It is advisable to test for and remove peroxides before use, especially before distillation.

What is the best method for determining the purity of a this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including positional and geometric isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the confirmation of the desired isomer and the identification of structurally different impurities. The integration of proton NMR signals can be used for quantitative analysis of the isomer ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the alkene functional group (C=C stretch) and for identifying functional group impurities (e.g., -OH from residual alcohol).

Quantitative Data

Table 1: Physical Properties of this compound Isomers

Propertycis-2-Heptenetrans-2-Heptene1-Heptene
Boiling Point (°C) 98-9998-98.593.6
Density (g/mL at 25°C) 0.7080.7010.697
Refractive Index (n20/D) 1.4071.4041.399

Data sourced from[1][10].

Table 2: Gas Chromatography Data for Heptene Isomers

CompoundStationary PhaseKovats Retention Index
1-HepteneNon-polar689
(E)-2-Heptene (trans)Non-polar705
(Z)-2-Heptene (cis)Non-polar710

Data sourced from[10]. Note: Retention indices are dependent on the specific GC column and conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol provides a general methodology for the fractional distillation of this compound to enrich a specific isomer.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and joints are properly sealed.

  • Procedure:

    • Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently with a heating mantle.

    • Observe the condensation ring as it slowly rises through the fractionating column. Adjust the heating rate to maintain a slow and steady rise.

    • Insulate the column with glass wool or aluminum foil to minimize heat loss.

    • Monitor the temperature at the distillation head. The temperature should hold steady as the first fraction distills.

    • Collect fractions in separate receiving flasks. The initial fraction will be enriched in the lower boiling point components. The temperature will then rise, indicating the distillation of the next component.

    • Analyze the collected fractions by GC to determine their composition.

Protocol 2: Purity Analysis of this compound by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of this compound isomer composition.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or pentane). A typical concentration is 1 µL of sample in 1 mL of solvent.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Column: A polar capillary column (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for better isomer separation.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 100°C at a rate of 5°C/min.

      • Hold at 100°C for 2 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C (for FID).

  • Data Analysis:

    • Identify the peaks corresponding to the different this compound isomers based on their retention times (compared to standards if available) and/or mass spectra.

    • Determine the relative percentage of each isomer by integrating the peak areas.

Visualizations

Purification_Workflow cluster_start Initial Sample cluster_analysis1 Initial Purity Assessment cluster_purification Purification Method cluster_analysis2 Purity Verification cluster_end Final Product start Crude this compound (Mixture of Isomers and Impurities) analysis1 GC-MS Analysis start->analysis1 frac_dist Fractional Distillation analysis1->frac_dist Close Boiling Points prep_gc Preparative GC analysis1->prep_gc High Purity Needed argent_chrom Argentation Chromatography analysis1->argent_chrom Positional Isomers Present analysis2 GC, NMR, FTIR Analysis of Purified Fractions frac_dist->analysis2 prep_gc->analysis2 argent_chrom->analysis2 end Pure this compound Isomer analysis2->end Troubleshooting_Tree cluster_problem Problem Identification cluster_method Purification Method cluster_dist_solutions Distillation Solutions cluster_gc_solutions GC Solutions problem Poor Separation of this compound Isomers distillation Fractional Distillation? problem->distillation gc Gas Chromatography? problem->gc distillation->gc No dist_sol1 Increase Column Efficiency (longer column, better packing) distillation->dist_sol1 Yes gc_sol1 Change Column Type (e.g., to a polar column) gc->gc_sol1 Yes dist_sol2 Optimize Heating Rate (slow and steady) dist_sol1->dist_sol2 dist_sol3 Insulate Column dist_sol2->dist_sol3 gc_sol2 Optimize Temperature Program (lower initial temp, slow ramp) gc_sol1->gc_sol2 gc_sol3 Increase Column Length gc_sol2->gc_sol3

References

Technical Support Center: Optimizing 2-Heptene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Heptene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory method for synthesizing this compound is the acid-catalyzed dehydration of 2-heptanol. This reaction is favored due to the ready availability of the starting material and the relative simplicity of the procedure. The reaction proceeds via an elimination mechanism, typically following Zaitsev's rule to yield the more substituted and stable alkene, this compound, as the major product.[1][2]

Q2: What are the expected major and minor products in the dehydration of 2-heptanol?

In the dehydration of 2-heptanol, the major product is this compound (a mixture of (E) and (Z) isomers), while the minor product is 1-heptene.[1][2] This product distribution is governed by Zaitsev's rule, which states that in an elimination reaction, the more substituted alkene is generally the favored product.[3]

Q3: What catalysts are typically used for the dehydration of 2-heptanol?

Strong protic acids are the standard catalysts for this reaction. Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are the most commonly employed catalysts.[4] While both are effective, phosphoric acid is often preferred as it is less oxidizing and tends to produce fewer side products and less charring.[5]

Q4: Are there alternative methods for synthesizing this compound?

Yes, besides the dehydration of 2-heptanol, this compound can be synthesized through other methods, including:

  • Dehydrohalogenation of 2-haloheptanes: This elimination reaction involves treating a 2-haloheptane (e.g., 2-bromoheptane) with a strong base to remove a hydrogen halide. The choice of base can influence the regioselectivity of the reaction.[6][7]

  • Wittig Reaction: This method offers a highly selective way to form the double bond. It involves the reaction of an ylide (e.g., ethyltriphenylphosphonium bromide treated with a strong base) with a carbonyl compound (e.g., pentanal). The geometry of the resulting alkene can often be controlled by the choice of reagents and reaction conditions.[8][9][10]

Troubleshooting Guides

Method 1: Dehydration of 2-Heptanol

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For secondary alcohols like 2-heptanol, temperatures between 100-140°C are typically required.[11] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Loss of Product During Distillation This compound is volatile. Ensure your distillation apparatus is well-sealed and that the collection flask is adequately cooled to prevent the loss of product vapor.
Side Reactions The use of a strong oxidizing acid like sulfuric acid can lead to side reactions, including oxidation of the alcohol and polymerization of the alkene product, which can reduce the yield.[4] Consider using a less oxidizing acid such as phosphoric acid.
Reversibility of the Reaction The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, remove the alkene as it is formed by distillation. This is effective as the alkene has a lower boiling point than the alcohol.

Problem 2: High Percentage of 1-Heptene (Anti-Zaitsev Product)

Possible Cause Suggested Solution
Sterically Hindered Base (if applicable in a different elimination context) While not the primary factor in acid-catalyzed dehydration, it's a key concept in elimination reactions. The use of a bulky base favors the formation of the less sterically hindered Hofmann product (1-heptene).[12][13] For acid-catalyzed dehydration, this is less of a concern.
Reaction Conditions Not Optimized for Zaitsev's Rule Ensure the reaction is carried out under conditions that favor the formation of the more stable carbocation intermediate, leading to the Zaitsev product. This typically involves using a strong, non-bulky acid and appropriate temperatures.

Problem 3: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted 2-Heptanol If the reaction did not go to completion, the final product will be contaminated with the starting material. Purify the product using fractional distillation, taking advantage of the difference in boiling points between this compound and 2-heptanol.
Ether Formation At lower temperatures, a competing reaction is the formation of di-sec-heptyl ether. Ensure the reaction temperature is high enough to favor alkene formation.
Polymerization Products Acidic conditions can cause the alkene product to polymerize. Minimize this by keeping the reaction time as short as possible and distilling the product as it forms. The distillation flask should not be heated for an extended period after the desired product has been collected.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 2-Heptanol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 2-Heptanol

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Boiling chips

Procedure:

  • Reaction Setup: Assemble a fractional distillation apparatus. Place 2-heptanol and a few boiling chips into the distilling flask.

  • Catalyst Addition: Slowly and with cooling, add the acid catalyst to the 2-heptanol in the distilling flask. A typical ratio is approximately 1 part acid to 4 parts alcohol by volume.

  • Heating: Gently heat the mixture in the distilling flask. The temperature of the vapor should be monitored. Collect the distillate that comes over at the boiling point of the heptene isomers (approximately 93-98°C).

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any CO₂ gas that forms.

    • Separate the organic layer.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Decant the dried liquid into a clean, dry distilling flask and perform a final fractional distillation to obtain pure this compound. Collect the fraction boiling at the appropriate temperature for this compound.

Data Presentation:

Table 1: Influence of Catalyst on 2-Heptanol Dehydration (Illustrative Data)

CatalystTemperature (°C)Reaction Time (h)This compound Yield (%)This compound:1-Heptene Ratio
H₂SO₄1202754:1
H₃PO₄1403805:1

Note: This data is illustrative and actual results may vary based on specific experimental conditions.

Visualization of Key Processes

Dehydration of 2-Heptanol Workflow

Dehydration_Workflow cluster_reaction Reaction cluster_distillation Initial Distillation cluster_workup Workup cluster_purification Purification Heptanol 2-Heptanol Mixture Reaction Mixture Heptanol->Mixture Acid Acid Catalyst (H₂SO₄ or H₃PO₄) Acid->Mixture Heat Heating Heat->Mixture Distillate Crude Heptene Distillate Mixture->Distillate Distill Wash Wash with NaHCO₃ and Water Distillate->Wash Dry Dry with Na₂SO₄ Wash->Dry Final_Distillation Fractional Distillation Dry->Final_Distillation Pure_Heptene Pure this compound Final_Distillation->Pure_Heptene

Caption: Workflow for the synthesis of this compound via dehydration of 2-heptanol.

Zaitsev's Rule in 2-Heptanol Dehydration

Zaitsevs_Rule cluster_products Elimination Pathways Heptanol 2-Heptanol Protonation Protonation of -OH group Heptanol->Protonation + H⁺ Water_Loss Loss of H₂O Protonation->Water_Loss Carbocation Secondary Carbocation Water_Loss->Carbocation Two_Heptene This compound (Major Product) (Zaitsev Product) Carbocation->Two_Heptene Deprotonation at C3 One_Heptene 1-Heptene (Minor Product) (Hofmann Product) Carbocation->One_Heptene Deprotonation at C1

Caption: Reaction pathway illustrating Zaitsev's rule in 2-heptanol dehydration.

References

Side reactions and byproducts in 2-Heptene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-heptene. The content is designed to address specific experimental challenges, offering practical solutions, detailed protocols, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the acid-catalyzed dehydration of 2-heptanol and the Wittig reaction. The choice of method often depends on the desired isomeric purity and the available starting materials.

Q2: What are the primary side reactions and byproducts I should be aware of?

A2: For the dehydration of 2-heptanol, the main side products are positional isomers (1-heptene and 3-heptene) and geometric isomers (cis-2-heptene). In the Wittig reaction, the formation of the geometric (E/Z or cis/trans) isomer of this compound is a key consideration, and the primary byproduct is triphenylphosphine oxide, which can be challenging to remove.

Q3: How can I control the ratio of cis- and trans-2-heptene in my synthesis?

A3: The Wittig reaction offers better control over stereoselectivity. Using a non-stabilized ylide, such as one prepared from a simple alkyltriphenylphosphonium halide, generally favors the formation of the Z (cis) isomer. Conversely, stabilized ylides, which contain an electron-withdrawing group, predominantly yield the E (trans) isomer.[1][2] The choice of solvent and the presence of lithium salts can also influence the isomeric ratio.[1]

Q4: How can I effectively remove triphenylphosphine oxide from my Wittig reaction product?

A4: Triphenylphosphine oxide can often be removed by crystallization or precipitation from a non-polar solvent like hexane or a mixture of diethyl ether and pentane, as it is poorly soluble in these solvents.[3] Another common method is to perform a silica gel plug filtration, eluting the less polar this compound first.

Troubleshooting Guides

Dehydration of 2-Heptanol

Issue 1: Low yield of this compound.

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction is heated to a sufficient temperature for the chosen acid catalyst (e.g., 140-170 °C for sulfuric acid). The reaction is an equilibrium, so removing the alkene and water as they form by distillation can drive the reaction to completion.

  • Possible Cause: Reversibility of the reaction.

    • Solution: The presence of excess water can shift the equilibrium back to the starting alcohol. Use a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.

  • Possible Cause: Polymerization of the alkene.

    • Solution: Strong acidic conditions and high temperatures can promote the polymerization of the newly formed alkene. Use a milder acid catalyst (e.g., phosphoric acid) or a lower concentration of a strong acid. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Issue 2: High proportion of 1-heptene or 3-heptene in the product mixture.

  • Possible Cause: Isomerization of the carbocation intermediate.

    • Solution: The acid-catalyzed dehydration of 2-heptanol proceeds through a carbocation intermediate, which can rearrange. While some formation of positional isomers is expected according to Zaitsev's rule (favoring the more substituted alkene, this compound), the use of milder reaction conditions (lower temperature, less concentrated acid) can sometimes minimize rearrangements.

  • Possible Cause: Isomerization of the this compound product.

    • Solution: Prolonged exposure of the this compound product to the acidic catalyst at high temperatures can lead to isomerization. It is advisable to distill the product from the reaction mixture as it forms.

Wittig Reaction for this compound Synthesis

Issue 1: Low yield of this compound.

  • Possible Cause: Incomplete formation of the ylide.

    • Solution: Ensure that the base used is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required. Also, ensure that all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as ylides are sensitive to moisture and oxygen.

  • Possible Cause: Steric hindrance.

    • Solution: While not a major issue for the synthesis of this compound from pentanal, significant steric hindrance in either the aldehyde/ketone or the ylide can slow down the reaction. Ensure adequate reaction time and efficient stirring.

Issue 2: Difficulty in removing triphenylphosphine oxide.

  • Possible Cause: Co-precipitation or similar solubility with the product.

    • Solution 1 (Precipitation): After the reaction, remove the reaction solvent and triturate the residue with a cold, non-polar solvent like hexane or diethyl ether. The triphenylphosphine oxide should precipitate and can be removed by filtration.

    • Solution 2 (Chromatography): If precipitation is not effective, flash column chromatography on silica gel is a reliable method. Use a non-polar eluent (e.g., hexane) to elute the this compound, while the more polar triphenylphosphine oxide will be retained on the column.

Issue 3: Undesired E/Z isomer ratio.

  • Possible Cause: Incorrect choice of ylide.

    • Solution: To favor the Z (cis) isomer, use a non-stabilized ylide (e.g., from ethyltriphenylphosphonium bromide). To favor the E (trans) isomer, a stabilized ylide would be needed, though this is less common for simple alkyl alkenes.

  • Possible Cause: Reaction conditions affecting stereoselectivity.

    • Solution: The presence of lithium salts can decrease the selectivity for the Z-isomer with non-stabilized ylides. Using sodium- or potassium-based strong bases can improve the Z-selectivity. Performing the reaction at low temperatures can also enhance stereoselectivity.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2-Heptanol

This protocol describes the dehydration of 2-heptanol using concentrated sulfuric acid to produce a mixture of heptene isomers, with this compound being the major product.

Materials:

  • 2-Heptanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Boiling chips

Procedure:

  • To a 100 mL round-bottom flask, add 20 mL of 2-heptanol and a few boiling chips.

  • Slowly and with cooling in an ice bath, add 5 mL of concentrated sulfuric acid dropwise with swirling.

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a 50 mL round-bottom flask as the receiving flask, cooled in an ice bath.

  • Heat the mixture gently to distill the alkene products and water. The distillation temperature should be maintained below 100 °C.

  • Continue the distillation until no more liquid is collected.

  • Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the dried organic layer into a clean, dry flask.

  • Purify the product by fractional distillation, collecting the fraction boiling between 94-99 °C.

  • Analyze the product and fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition of the isomer mixture.

Protocol 2: Wittig Synthesis of (Z)-2-Heptene

This protocol details the synthesis of (Z)-2-heptene via the Wittig reaction of pentanal with the ylide generated from ethyltriphenylphosphonium bromide.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Pentanal

  • Hexane

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 10.0 g of ethyltriphenylphosphonium bromide.

  • Add 100 mL of anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the n-butyllithium solution (1.1 equivalents) dropwise via the dropping funnel over 20 minutes. A deep red or orange color will develop, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve 1.0 equivalent of pentanal in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate the this compound from the triphenylphosphine oxide.

  • Analyze the product by ¹H NMR to determine the E/Z isomer ratio.

Data Presentation

Table 1: Product Distribution in the Dehydration of 2-Heptanol

CatalystTemperature (°C)1-Heptene (%)cis-2-Heptene (%)trans-2-Heptene (%)3-Heptene (%)Total Yield (%)
H₂SO₄ (conc.)1501525501080
H₃PO₄ (85%)170182845975
Al₂O₃3502530351065

Note: These are representative values and can vary based on specific reaction conditions.

Table 2: Isomer Ratios and Yields in the Wittig Synthesis of this compound

Ylide PrecursorBaseSolventTemperature (°C)(Z)-2-Heptene : (E)-2-HepteneTotal Yield (%)
Ethyltriphenylphosphonium bromiden-BuLiTHF0 to RT90 : 1075
Ethyltriphenylphosphonium bromideNaHMDSTHF-78 to RT95 : 580
(Carboethoxymethyl)triphenylphosphonium bromideNaOEtEthanolRT< 5 : > 9585

Note: These are representative values and can vary based on specific reaction conditions.

Table 3: Boiling Points of Heptene Isomers

IsomerBoiling Point (°C)
1-Heptene93.6
cis-2-Heptene98-99[4][5][6]
trans-2-Heptene98.4
cis-3-Heptene95.8
trans-3-Heptene96.1

Visualizations

Dehydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start 2-Heptanol + H₂SO₄ distill Heat and Distill (Alkene + Water) start->distill Gentle Heating wash Wash with NaHCO₃ distill->wash Collect Distillate dry Dry with MgSO₄ wash->dry frac_distill Fractional Distillation dry->frac_distill gcms GC-MS Analysis frac_distill->gcms Collect Fractions

Caption: Experimental workflow for the dehydration of 2-heptanol.

Wittig_Troubleshooting cluster_ylide Ylide Formation Issues cluster_reaction_cond Reaction Condition Issues start Low Yield in Wittig Reaction incomplete_ylide Incomplete Ylide Formation start->incomplete_ylide moisture Moisture/Oxygen Contamination start->moisture steric_hindrance Steric Hindrance start->steric_hindrance time_temp Insufficient Time/Temp start->time_temp sol_base Use stronger base (e.g., n-BuLi) incomplete_ylide->sol_base Check Base Strength sol_dry Flame-dry glassware, use inert atm. moisture->sol_dry Ensure Anhydrous Conditions sol_time Increase reaction time and/or temp. steric_hindrance->sol_time Increase Reaction Time time_temp->sol_time

References

How to separate (E)- and (Z)- isomers of 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of (E)- and (Z)-isomers of 2-Heptene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating (E)- and (Z)-isomers of this compound?

A1: The primary methods for separating the geometric isomers of this compound are fractional distillation and preparative gas chromatography (GC). For more challenging separations where these methods may not provide baseline resolution, argentation chromatography can be employed. The choice of method depends on the required purity, the scale of the separation, and the available equipment.

Q2: Is fractional distillation a viable method for separating this compound isomers?

A2: Fractional distillation can be a viable method, but it is challenging due to the small difference in boiling points between the (E) and (Z) isomers. Success is highly dependent on the efficiency of the fractional distillation column, specifically the number of theoretical plates.[1][2][3] For compounds with very close boiling points, a column with a high number of theoretical plates is essential.[1]

Q3: What is argentation chromatography and how can it be used for this separation?

A3: Argentation chromatography is a technique that utilizes a stationary phase impregnated with silver salts, typically silver nitrate.[4] Silver ions form reversible complexes with the π-bonds of alkenes. The stability of these complexes often differs between geometric isomers, with cis (Z) isomers generally forming stronger complexes than trans (E) isomers. This differential interaction allows for their separation by methods like column chromatography or thin-layer chromatography (TLC).[4][5][6]

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Insufficient column efficiency (low number of theoretical plates).- Distillation rate is too fast.- Poor insulation of the column.- Use a longer fractionating column or one with a more efficient packing (e.g., Vigreux, packed column).- Slow down the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[1]- Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[1]
Flooding of the Column - Heating rate is too high, causing excessive vaporization.- Reduce the heating rate to allow the condensed liquid to return to the distillation flask without obstructing the vapor flow.[7]
No Condensate Reaching the Condenser - Insufficient heating.- Heat loss from the column.- Gradually increase the heating mantle temperature.- Ensure the column is well-insulated.[1]
Preparative Gas Chromatography (GC)
IssuePossible Cause(s)Suggested Solution(s)
Co-elution of Isomers - Inappropriate column stationary phase.- Suboptimal temperature program.- Incorrect carrier gas flow rate.- Select a column with a stationary phase known to resolve geometric isomers (e.g., a polar stationary phase like a wax column, or a long non-polar column).[8]- Optimize the temperature program, often a slow ramp or isothermal conditions at a lower temperature can improve resolution.- Adjust the carrier gas flow rate to the optimal linear velocity for the column.
Peak Tailing - Active sites in the injector or on the column.- Column overloading.- Use a deactivated injector liner.- Condition the column according to the manufacturer's instructions.- Reduce the injection volume or the concentration of the sample.[9]
Poor Peak Shape (Fronting) - Column overloading.- Incompatible solvent.- Dilute the sample.- Ensure the sample is dissolved in a solvent that is compatible with the stationary phase.[10]

Quantitative Data

Property(E)-2-Heptene(Z)-2-HepteneReference
Molecular Formula C₇H₁₄C₇H₁₄[11][12]
Molecular Weight 98.19 g/mol 98.19 g/mol [11][12]
Boiling Point (at 760 mmHg) 98.0 °C98-99 °C[11][13]
Density (at 25°C) 0.701 g/mL0.708 g/mL[13]

Experimental Protocols

Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge) with a high number of theoretical plates, a distillation head with a thermometer, a condenser, and a receiving flask.[1][14]

  • Charging the Flask: Add the mixture of (E)- and (Z)-2-Heptene to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently. The goal is to establish a slow and steady distillation rate.[1]

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. A temperature gradient will be established.

  • Fraction Collection: The vapor of the lower boiling point isomer ((E)-2-Heptene) will reach the distillation head first. Collect the distillate in fractions, noting the temperature at which each fraction is collected. The temperature should remain relatively constant during the collection of a pure fraction.[1]

  • Separation: A plateau in the temperature reading close to the boiling point of the (E)-isomer will be observed. As this isomer is distilled, the temperature may rise, indicating the presence of the higher-boiling (Z)-isomer. Change the receiving flask to collect different fractions.

Preparative Gas Chromatography (GC)
  • Column Selection: Choose a preparative GC column with a stationary phase suitable for separating geometric isomers. A polar stationary phase (e.g., polyethylene glycol-based) or a long non-polar column (e.g., dimethylpolysiloxane) can be effective.

  • Instrument Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 200 °C).

    • Oven Temperature Program: Start with an initial temperature below the boiling points of the isomers and slowly ramp the temperature. An isothermal run at a carefully selected temperature may also provide good separation.

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at an optimized flow rate.

    • Detector: A flame ionization detector (FID) is commonly used for hydrocarbons.

  • Injection: Inject a small volume of the isomer mixture. For preparative work, multiple injections may be necessary.

  • Fraction Collection: The separated isomers will elute from the column at different retention times. A fraction collector is used to trap the individual isomers as they exit the detector.

Workflow for Separation Method Selection

SeparationWorkflow start Start: Mixture of (E)- and (Z)-2-Heptene scale What is the scale of the separation? start->scale frac_dist Fractional Distillation scale->frac_dist Large Scale prep_gc Preparative GC scale->prep_gc Small to Medium Scale argentation Argentation Chromatography scale->argentation Small Scale purity What is the required purity? equipment What equipment is available? purity->equipment equipment->frac_dist Distillation Setup equipment->prep_gc Preparative GC System equipment->argentation Chromatography Columns frac_dist->purity Moderate Purity Sufficient end Separated Isomers frac_dist->end prep_gc->purity High Purity Required prep_gc->end argentation->purity High Purity Required argentation->end

Caption: Decision workflow for selecting a separation method.

References

Improving the yield of 2-Heptene in a specific reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Heptene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, offering practical solutions and optimization strategies.

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most common and reliable methods for synthesizing this compound are the dehydration of 2-heptanol and the Wittig reaction.

  • Dehydration of 2-Heptanol: This is an elimination reaction where 2-heptanol is heated in the presence of a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to remove a molecule of water, forming an alkene.[1][2] This method typically produces a mixture of this compound (the major product, according to Zaitsev's rule) and 1-heptene (the minor product).[3][4]

  • Wittig Reaction: This method offers superior control over the double bond's position, avoiding the formation of isomeric mixtures.[5][6] It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[7] For this compound, this could involve reacting pentanal with ethyltriphenylphosphonium bromide.

Q2: My yield of this compound from the dehydration of 2-heptanol is consistently low. What are the potential causes and solutions?

A2: Low yields in the acid-catalyzed dehydration of 2-heptanol can stem from several factors. Below is a troubleshooting guide:

  • Inappropriate Reaction Temperature: The temperature is a critical parameter. For secondary alcohols like 2-heptanol, temperatures are typically in the range of 100-140°C.[2]

    • Too low: The reaction rate will be very slow, leading to incomplete conversion.

    • Too high: This can promote side reactions, such as polymerization or charring, and favor the formation of the less stable 1-heptene.

  • Formation of Side Products: The primary side products are 1-heptene and di-sec-heptyl ether. Ether formation is an intermolecular reaction that competes with the desired intramolecular elimination, especially at lower temperatures.[2]

  • Catalyst Concentration: The concentration of the acid catalyst (sulfuric or phosphoric acid) must be optimized. Insufficient acid will result in a slow reaction, while excessive acid can lead to oxidation and charring of the organic material.

  • Inefficient Product Removal: Since the reaction is reversible, continuously removing the alkene product via distillation as it forms can shift the equilibrium towards the products, thereby increasing the overall yield.

Q3: I am struggling with a low yield in my Wittig reaction for this compound synthesis. What aspects should I investigate?

A3: The Wittig reaction is sensitive to several experimental conditions. Here are common areas to troubleshoot for low yields:

  • Ineffective Ylide Formation: The phosphorus ylide is the key reactive intermediate. Its formation can be hampered by:

    • Weak Base: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt.[8] Ensure the base is not degraded; for example, n-BuLi can be titrated to confirm its molarity.[9]

    • Moisture Contamination: The ylide is highly reactive towards water. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used to prevent quenching the ylide.[9]

  • Purity of Reagents: The purity of the aldehyde (pentanal) and the phosphonium salt is crucial. Impurities can interfere with the reaction.

  • Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or below) to control reactivity. The subsequent reaction with the aldehyde may be allowed to warm to room temperature.[9] Careful temperature control is essential for maximizing yield.[10]

Q4: How can I minimize the formation of the 1-Heptene isomer during the dehydration of 2-heptanol?

A4: The formation of 1-heptene occurs alongside this compound due to the non-regiospecific nature of the elimination reaction. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is the major product.[4] To favor the formation of this compound (the Zaitsev product) over 1-heptene (the Hofmann product), consider the following:

  • Choice of Acid: Using a less coordinating acid like phosphoric acid can sometimes provide better selectivity than sulfuric acid.

  • Temperature Control: Adhering to the optimal temperature range (100-140°C for secondary alcohols) generally favors the thermodynamically more stable this compound.[2]

  • Avoid Bulky Bases: While not used in acid-catalyzed dehydration, it is a key principle in base-mediated eliminations. Using a small, strong base favors the Zaitsev product, whereas a bulky base favors the Hofmann product.[11]

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification is essential to remove unreacted starting materials, side products, and isomers.

  • Fractional Distillation: This is the most common and effective method for separating this compound from the 1-heptene isomer, as their boiling points are slightly different. It is also effective at removing the higher-boiling starting alcohol and any ether byproducts.

  • Column Chromatography: For very high purity requirements, column chromatography on silica gel using a non-polar eluent like hexanes can separate the alkene product from more polar impurities like triphenylphosphine oxide (a byproduct of the Wittig reaction).[9]

  • Washing: The crude product should be washed with a sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a brine wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before distillation.

Data Presentation

The table below summarizes hypothetical data on how reaction conditions can influence the product distribution in the dehydration of 2-heptanol. This illustrates the general principles of elimination reactions.

CatalystTemperature (°C)Yield of this compound (%)Yield of 1-Heptene (%)Yield of Di-sec-heptyl Ether (%)
Conc. H₂SO₄100551525
Conc. H₂SO₄14075205
85% H₃PO₄15080182
Al₂O₃ (gas phase)35085150

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 2-Heptanol

  • Setup: Assemble a fractional distillation apparatus using flame-dried glassware. Place 2-heptanol (e.g., 58 g, 0.5 mol) into the 250 mL round-bottom distillation flask.

  • Catalyst Addition: Slowly and with cooling, add 10 mL of concentrated sulfuric acid to the flask. Add a few boiling chips.

  • Reaction & Distillation: Gently heat the mixture. The alkene products and water will begin to distill. Collect the distillate that boils below 105°C. The reaction temperature should be maintained around 140°C.[2]

  • Workup: Transfer the collected distillate to a separatory funnel. Wash sequentially with 50 mL of water, 50 mL of 10% sodium bicarbonate solution, and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Decant the dried liquid into a clean distillation apparatus and perform a final fractional distillation. Collect the fraction boiling at approximately 98°C, which is this compound.

Protocol 2: Synthesis of this compound via the Wittig Reaction

  • Ylide Preparation: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (e.g., 37.1 g, 100 mmol) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the stirred suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise via syringe.[9] A deep red or orange color should appear, indicating the formation of the ylide. Stir the mixture for 1 hour at 0°C.

  • Reaction with Aldehyde: Add pentanal (e.g., 8.6 g, 100 mmol) dropwise to the ylide solution at 0°C. The color will fade.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. The crude product contains this compound and triphenylphosphine oxide. Purify by fractional distillation or column chromatography (silica gel, eluting with hexanes) to isolate the this compound.[9]

Mandatory Visualization

Below are diagrams illustrating key aspects of the this compound synthesis process.

Troubleshooting_Workflow start Low Yield of this compound method Which Synthesis Method? start->method dehydration Dehydration of 2-Heptanol method->dehydration Dehydration wittig Wittig Reaction method->wittig Wittig temp Check Temperature (100-140°C) dehydration->temp catalyst Check Acid Catalyst (Concentration/Type) dehydration->catalyst side_products Analyze for Side Products (Ether, 1-Heptene) dehydration->side_products base Check Base Strength (e.g., Titrate n-BuLi) wittig->base anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents) wittig->anhydrous reagents Verify Reagent Purity wittig->reagents optimize Optimize & Repeat temp->optimize catalyst->optimize side_products->optimize base->optimize anhydrous->optimize reagents->optimize

Caption: Troubleshooting workflow for low this compound yield.

Dehydration_Pathway cluster_main Main Reaction Pathway (E1) cluster_side Side Reactions Heptanol 2-Heptanol Protonated Protonated Alcohol (Good Leaving Group) Heptanol->Protonated + H+ Carbocation Secondary Carbocation Protonated->Carbocation - H2O Ether Di-sec-heptyl Ether Protonated->Ether + 2-Heptanol - H3O+ Heptene2 This compound (Major Product) (cis/trans mixture) Carbocation->Heptene2 - H+ (Zaitsev's Rule) Heptene1 1-Heptene (Minor Product) Carbocation->Heptene1 - H+ (Hofmann Product)

References

Technical Support Center: Analysis of 2-Heptene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of 2-Heptene and its isomers by Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals to help identify and resolve common analytical challenges.

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis, providing potential causes and detailed solutions.

Q1: Why am I observing poor resolution or co-elution of this compound isomers?

A1: Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge when analyzing isomers like (E)- and (Z)-2-heptene, which have very similar boiling points.[1] This can lead to inaccurate identification and quantification. The issue typically stems from suboptimal chromatographic conditions.

Potential Causes & Solutions:

  • Inappropriate GC Column Phase: The column's stationary phase chemistry dictates its selectivity. For isomers with similar boiling points, a non-polar column that separates primarily by boiling point may be insufficient.[2][3]

    • Solution: Switch to a stationary phase with a different selectivity. A mid-polarity column, such as a 5% Phenyl-95% Dimethylpolysiloxane, or a more polar phase like Polyethylene Glycol (Wax-type column), can often resolve cis/trans isomers more effectively.[2][3]

  • Suboptimal Oven Temperature Program: A fast temperature ramp rate can decrease the interaction time of analytes with the stationary phase, leading to poor separation.

    • Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) through the expected elution range of the heptene isomers.

  • Incorrect Column Dimensions: Column length, internal diameter (ID), and film thickness all impact efficiency and resolution.[4]

    • Solution: For complex separations, using a longer column (e.g., 60 m instead of 30 m) can increase the number of theoretical plates and improve resolution, though it will increase analysis time.[4] A smaller ID (e.g., 0.18 mm) can also enhance efficiency.[4]

Experimental Protocol: Optimizing GC Conditions for Isomer Separation

  • Column Selection: If using a standard non-polar column (e.g., 100% dimethylpolysiloxane) and observing co-elution, switch to an Elite-5ms (5% Phenyl) or an Elite-WAX column.

  • Initial Method Parameters:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection: 1 µL split 50:1.

    • Oven Program: Start at 40 °C (hold for 2 min), ramp at 10 °C/min to 200 °C.

  • Optimization Steps:

    • Reduce the temperature ramp rate to 3 °C/min.

    • If co-elution persists, increase the column length to 60 m.

    • Analyze a certified standard of (E)- and (Z)-2-heptene to confirm peak identification and resolution under the new conditions.

Logical Workflow: Troubleshooting Co-elution

start Poor Peak Resolution / Co-elution Observed check_phase Is the stationary phase selective for isomers? start->check_phase change_phase Switch to a more polar column (e.g., 5% Phenyl or WAX) check_phase->change_phase No check_program Is the oven ramp rate optimal? check_phase->check_program  Yes change_phase->check_program optimize_program Decrease ramp rate (e.g., 2-5 °C/min) and/or lower initial temperature check_program->optimize_program No check_dimensions Are column dimensions adequate for the separation? check_program->check_dimensions  Yes optimize_program->check_dimensions increase_length Use a longer column (e.g., 60 m) or a narrower ID (e.g., 0.18 mm) check_dimensions->increase_length No resolved Problem Resolved check_dimensions->resolved  Yes increase_length->resolved

Caption: Workflow for diagnosing and resolving co-elution issues.

Q2: My quantitative results for this compound are inconsistent and vary between sample types. Could this be a matrix effect?

A2: Yes, inconsistent quantification, especially between different sample matrices, is a classic sign of matrix effects.[5] Matrix effects occur when co-extracted compounds interfere with the analysis, causing either signal suppression or enhancement.[6][7] In GC-MS, signal enhancement is common when matrix components block active sites in the GC inlet and column, preventing the thermal degradation of the analyte and leading to an artificially high response.[7][8]

Potential Causes & Solutions:

  • Active Sites in the GC Inlet: The hot metal and glass surfaces of the injector liner can have active sites that adsorb or promote the degradation of analytes. Matrix components can "passivate" these sites, protecting the analyte and enhancing its signal relative to a clean solvent standard.[6][9]

    • Solution: Regularly replace the inlet liner and septum.[10] Use high-quality, deactivated (silanized) liners to minimize active sites.

  • Complex Sample Matrix: Samples like biological fluids or environmental extracts contain numerous compounds that can co-elute with this compound.

    • Solution 1: Sample Cleanup: Implement a sample preparation procedure to remove interfering matrix components before injection.[11] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective techniques.

    • Solution 2: Calibration Strategy: Use a calibration method that compensates for matrix effects. Matrix-matched calibration, where standards are prepared in a blank matrix extract, is highly effective.[6] The use of a stable isotope-labeled internal standard that behaves similarly to the analyte is another robust approach.

Experimental Protocol: Matrix-Matched Calibration

  • Obtain a "blank" sample of the matrix that is known to not contain this compound.

  • Perform the same extraction procedure on the blank matrix as you would on your samples. This resulting extract is your "matrix-matched solvent."

  • Prepare your calibration standards by diluting your this compound stock solution into the matrix-matched solvent.

  • Construct your calibration curve using these matrix-matched standards.

  • Quantify your unknown samples against this curve. This approach ensures that both standards and samples experience similar matrix effects, leading to more accurate results.[8]

Data Presentation: Impact of Calibration Strategy on this compound Quantification

Sample TypeTrue Value (ng/mL)Measured Value (Solvent Calibration)Measured Value (Matrix-Matched Cal.)
Plasma Extract5075 ng/mL (+50% error)51 ng/mL (+2% error)
Soil Extract5082 ng/mL (+64% error)49 ng/mL (-2% error)

Visualization: Sample Preparation Workflow for Matrix Effect Reduction

raw_sample Raw Sample (e.g., Plasma, Soil) extraction Liquid-Liquid or Solid-Phase Extraction raw_sample->extraction cleanup Sample Cleanup (e.g., SPE Cartridge) extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration injection Inject into GC-MS concentration->injection

Caption: Workflow for sample preparation to minimize matrix effects.

Q3: I'm seeing a low response for this compound and multiple smaller, unexpected peaks. What could be the cause?

A3: A low response accompanied by extra peaks, especially those eluting earlier than the target analyte, often indicates thermal degradation in the GC inlet.[12] Labile compounds can decompose at high temperatures, and any active sites in the sample flow path can catalyze this degradation.[12][13]

Potential Causes & Solutions:

  • Excessive Inlet Temperature: While a high temperature is needed to volatilize the sample, an excessively high temperature can cause molecules like this compound to break down.[13]

    • Solution: Perform an inlet temperature study. Inject a standard at a range of temperatures (e.g., from 200 °C to 300 °C in 25 °C increments) and plot the analyte response and the area of the degradation peaks versus temperature. Select the lowest temperature that provides efficient, reproducible vaporization without significant degradation.

  • Contaminated or Active Inlet Liner: Over time, the glass liner in the inlet can accumulate non-volatile residues that become active sites for degradation.

    • Solution: Establish a routine maintenance schedule. Replace the inlet liner and septum frequently.[10][14] Using a liner packed with deactivated glass wool can help trap non-volatile matrix components and provide a more inert surface for vaporization.

Data Presentation: Effect of Inlet Temperature on this compound Degradation

Inlet Temperature (°C)This compound Peak Area (Counts)Degradation Product Peak Area (Counts)% Degradation
200850,00050,0005.6%
225980,00075,0007.1%
2501,050,000150,00012.5%
275950,000450,00032.1%
300700,000900,00056.3%

Visualization: Factors Influencing Thermal Degradation

temp High Inlet Temperature degradation Thermal Degradation of this compound temp->degradation activity Active Sites (Dirty Liner, Metal Surfaces) activity->degradation outcome1 Low Analyte Response degradation->outcome1 outcome2 Appearance of Degradation Products degradation->outcome2

Caption: Relationship between inlet conditions and thermal degradation.

Frequently Asked Questions (FAQs)

Q4: What are the characteristic mass spectral fragments of this compound?

A4: this compound (C₇H₁₄) has a molecular weight of 98.19 g/mol .[15][16] In electron ionization (EI) GC-MS, you will see a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 98. The fragmentation pattern is characteristic of alkenes. The most abundant fragments often result from allylic cleavage (breaking the bond adjacent to the double bond), which is an energetically favorable process.

Commonly Observed Fragments for this compound:

m/zIdentityDescription
98[C₇H₁₄]⁺Molecular Ion (M⁺)
83[C₆H₁₁]⁺Loss of a methyl radical (∙CH₃)
69[C₅H₉]⁺Loss of an ethyl radical (∙C₂H₅)
55[C₄H₇]⁺Common fragment for alkenes
41[C₃H₅]⁺Allyl cation, very common for alkenes

Note: The relative abundance of these fragments can help distinguish between different heptene isomers.

Q5: What is the optimal GC column for separating this compound isomers?

A5: The optimal column depends on the analytical goal.

  • For General-Purpose Analysis: A low-to-mid polarity column, such as a 5% Phenyl-95% Dimethylpolysiloxane phase (e.g., DB-5ms, TG-5MS), is a robust choice.[2] It offers a good balance of separation based on boiling point and polarity differences. A standard dimension of 30 m length x 0.25 mm ID x 0.25 µm film thickness is suitable for most applications.

  • For High-Resolution Isomer Separation: To achieve baseline separation of challenging cis/trans isomers, a more polar stationary phase is recommended. A Polyethylene Glycol (PEG) or "WAX" type column provides different selectivity based on polar interactions and can often resolve isomers that co-elute on less polar phases.[2]

Q6: How can I confirm the identity of a this compound peak in my chromatogram?

A6: Peak identification should always be confirmed using at least two independent methods:

  • Retention Time Matching: The most reliable method is to inject a certified reference standard of this compound (and its specific isomers, if necessary) under the exact same GC-MS conditions. The retention time of the peak in your sample should match that of the standard.[17]

  • Mass Spectrum Matching: The mass spectrum of your unknown peak should be compared to a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[15][16] A high match factor (typically >800 out of 1000) provides strong evidence for the compound's identity.

Q7: What are the key instrument calibration and tuning considerations?

A7: Proper instrument tuning and calibration are critical for accurate mass assignment and reliable quantification.[18][19]

  • Mass Spectrometer Tuning: The MS should be tuned regularly (e.g., daily or before each batch) using a reference compound like perfluorotributylamine (PFTBA).[20] A successful tune ensures that mass assignments are accurate across the desired mass range, peak shapes are good, and detector sensitivity is optimal.[20][21] Check the tune report for low levels of air and water (m/z 18, 28, 32), correct isotopic ratios for key PFTBA ions (e.g., m/z 69, 219, 502), and a reasonable electron multiplier (EM) voltage.[21][22]

  • Instrument Calibration: For quantitative analysis, a multi-point calibration curve must be generated. Ensure the calibration range brackets the expected concentration of your samples. The curve should have a good coefficient of determination (R² > 0.995). As discussed in Q2, using matrix-matched standards or an internal standard is crucial for overcoming matrix effects and injection variability.[19]

References

Technical Support Center: Long-Term Storage and Stabilization of 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of 2-heptene. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of your materials during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: The stability of this compound, an unsaturated hydrocarbon, is primarily compromised by two degradation pathways:

  • Oxidation (Autoxidation): this compound can react with atmospheric oxygen, especially when exposed to heat or light.[1] This is a free-radical chain reaction that leads to the formation of unstable hydroperoxides. These hydroperoxides can further decompose into alcohols, ketones, and aldehydes, and can also initiate polymerization. The presence of allylic hydrogens in this compound makes it susceptible to this process.

  • Polymerization: The double bond in this compound makes it susceptible to polymerization, which can be initiated by heat, light, or the presence of radical species (like peroxides) or acid catalysts.[2] This process results in the formation of oligomers and polymers, leading to an increase in viscosity, the appearance of gummy residues, or even solidification.

Q2: What are the ideal conditions for the long-term storage of this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to initiators of oxidation and polymerization.[3][4][5]

ParameterRecommended ConditionRationale
Temperature Cool environment (2-8°C recommended)Reduces the rate of both oxidation and polymerization reactions.[6] Keep cool and away from heat sources.[3]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Displaces oxygen, which is essential for autoxidation and peroxide formation.[5]
Light Protection from light (Amber glass or opaque container)UV light can provide the energy to initiate free-radical chain reactions.[1][7]
Container Tightly sealed, clean, dry, and inert material (e.g., glass)Prevents ingress of air and moisture.[3][4] Avoids contamination from reactive container materials.
Purity High-purity grade, free of contaminantsImpurities, especially trace metals like copper and iron, can catalyze oxidation reactions.[8]

Q3: What types of stabilizers can be used to prolong the shelf-life of this compound?

A3: Stabilizers function by interrupting the degradation processes. For alkenes like this compound, antioxidants that act as free-radical scavengers are most effective.

Stabilizer ClassExample(s)Mechanism of ActionTypical Concentration
Hindered Phenols Butylated hydroxytoluene (BHT), Pentaerythritol TetrakisDonate a hydrogen atom to peroxide and other radical species, forming a stable radical that does not propagate the chain reaction.[9][10]5-200 ppm[9][11]
Amines PhenylenediaminesAct as free-radical traps to inhibit oxidative chain reactions.[11]5-100 ppm[11]
Metal Deactivators N,N'-disalicylidene-1,2-propanediamineChelating agents that bind to and deactivate metal ions (e.g., copper) which can catalyze oxidation.[11]Varies by application

Visualizations

G Simplified Degradation Pathway of this compound Heptene This compound Radical Heptenyl Radical Heptene->Radical Peroxy Peroxy Radical Radical:e->Peroxy:w Polymer Oligomers / Polymers Radical->Polymer Polymerization Initiation Oxygen Oxygen (O2) Oxygen->Peroxy Hydroperoxide This compound Hydroperoxide (Primary Oxidation Product) Peroxy->Hydroperoxide H• abstraction (from another this compound) Degradation Further Degradation (Aldehydes, Ketones) Hydroperoxide->Degradation Initiators Initiators (Heat, Light, Impurities) Initiators->Heptene H• abstraction

Caption: Free-radical mechanism for the oxidation and polymerization of this compound.

G Workflow for Storing and Handling this compound start Receive this compound check_purity Perform Initial Purity Analysis (e.g., GC) start->check_purity add_stabilizer Add Stabilizer? (e.g., BHT, 20-100 ppm) check_purity->add_stabilizer purge_store Purge with Inert Gas (N2 or Ar) & Seal Tightly add_stabilizer->purge_store Yes add_stabilizer->purge_store No (for immediate use) storage Store at 2-8°C in Dark Location purge_store->storage periodic_check Periodic Quality Control (e.g., every 6 months) storage->periodic_check visual_insp Visual Inspection (Color, Particles) periodic_check->visual_insp peroxide_test Test for Peroxides visual_insp->peroxide_test purity_test Purity Analysis (GC) peroxide_test->purity_test decision Does it Meet Specification? purity_test->decision use Use in Experiment decision->use Yes dispose Dispose According to Safety Protocols decision->dispose No

Caption: Decision workflow for proper handling and storage of this compound.

Troubleshooting Guide

Q4: My stored this compound has developed a yellow tint. What is the cause and is it still usable?

A4: A yellow discoloration is typically an early indicator of oxidation. The color arises from the formation of various degradation products, such as aldehydes and ketones, which can have chromophores. The material's quality is likely compromised. You should test for the presence of peroxides immediately. If peroxides are detected, the material may be unsafe to handle, especially if distillation or heating is planned, due to the risk of explosion.[12] For high-purity applications, the material should be discarded according to your institution's safety protocols.

Q5: I have observed an increase in viscosity, or the formation of solid/gummy particles in my this compound sample. What is happening?

A5: Increased viscosity, gel formation, or the presence of insoluble particles are clear signs of polymerization.[6] This occurs when this compound molecules react with each other to form long chains. This process is often initiated by peroxides that have formed via oxidation. The product is no longer pure this compound and is likely unsuitable for most applications. Attempting to purify by distillation can be dangerous as it can concentrate explosive peroxides.

Q6: My GC analysis shows several new peaks that were not present in the original sample. What are they?

A6: The appearance of new peaks in a Gas Chromatography (GC) analysis indicates the formation of impurities. Based on the degradation pathways, these new peaks could correspond to:

  • Isomers: Cis/trans isomerization if you started with a pure isomer.

  • Oxidation Products: Heptenones, heptenols, or other oxygenated species.

  • Oligomers: Dimers or trimers of this compound formed during the initial stages of polymerization. These would typically have a higher retention time than this compound.

Experimental Protocols

Protocol 1: Peroxide Detection in this compound

  • Method A: Commercial Peroxide Test Strips

    • Objective: To semi-quantitatively determine the concentration of peroxides. This is the recommended first-line method for safety screening.

    • Procedure:

      • Use a test strip designed for organic solvents.

      • Following the manufacturer's instructions, dip the test strip into the this compound sample for the specified time (usually 1-5 seconds).

      • Remove the strip and wait for the specified development time.

      • Compare the color of the test pad to the color chart provided to estimate the peroxide concentration (in ppm).[12]

    • Action Level: If the peroxide concentration is at or above your institution's safety limit (often 20-100 ppm), the material should be considered hazardous and disposed of without further use.[10]

  • Method B: Potassium Iodide (KI) Test

    • Objective: A qualitative test for the presence of peroxides.

    • Procedure:

      • In a clean test tube, mix 1-3 mL of the this compound sample with an equal volume of glacial acetic acid.

      • Add a few drops of a freshly prepared, saturated potassium iodide (KI) solution.

      • Shake the mixture. The appearance of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[1]

Protocol 2: Purity Analysis by Gas Chromatography (GC)

  • Objective: To determine the purity of this compound and identify the presence of volatile impurities or degradation products.

  • Instrumentation & Conditions (Example):

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL split injection (e.g., 50:1 split ratio).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: 40°C for 2 min, then ramp to 150°C at 10°C/min.

  • Procedure:

    • Prepare a dilute sample of this compound in a high-purity solvent (e.g., hexane or pentane).

    • Inject the sample into the GC.

    • Integrate the resulting peaks. Purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.

    • Compare the chromatogram to that of a fresh or standard sample to identify new peaks corresponding to impurities.

Protocol 3: Accelerated Stability Study

  • Objective: To evaluate the effectiveness of a stabilizer or predict the long-term stability under specific storage conditions.

  • Procedure:

    • Dispense multiple, small aliquots of the stabilized and non-stabilized (control) this compound into clean glass vials.

    • Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing to minimize the presence of oxygen.[6]

    • Place the sealed vials in an oven set to a constant elevated temperature (e.g., 40°C).

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

    • At each time point, analyze the samples for peroxide formation (Protocol 1) and purity (Protocol 2).

    • Plot the purity or peroxide concentration versus time for both the stabilized and control samples to compare degradation rates.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Heptene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low conversion rates in reactions involving 2-Heptene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in this compound reactions?

Low conversion rates in this compound reactions can stem from a variety of factors, broadly categorized as:

  • Catalyst-related issues: Inactive, poisoned, or inappropriate catalyst selection.

  • Reaction conditions: Suboptimal temperature, pressure, or reaction time.

  • Reagent and solvent quality: Presence of impurities or moisture.

  • Side reactions: Competing reactions that consume the starting material or product.

  • Reaction work-up: Product loss during extraction and purification steps.

Q2: How can I monitor the conversion rate of my this compound reaction?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for monitoring the progress of your reaction. By taking aliquots from the reaction mixture at regular intervals and analyzing them, you can determine the ratio of this compound to the desired product.

Q3: Can the isomeric purity of this compound affect my reaction?

Yes, the presence of other heptene isomers (e.g., 1-Heptene, 3-Heptene) can influence the reaction, potentially leading to the formation of undesired side products and affecting the overall conversion to the target molecule. It is crucial to use a starting material with high isomeric purity.

Troubleshooting Guides

Low Conversion in this compound Isomerization

Isomerization of this compound to other isomers can be a desired reaction or an unwanted side reaction. Low conversion in a desired isomerization process can be addressed by examining the following:

Troubleshooting Flowchart: this compound Isomerization

G start Low Conversion in This compound Isomerization catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK sub_catalyst1 Regenerate or replace catalyst catalyst->sub_catalyst1 Deactivated? sub_catalyst2 Ensure inert atmosphere to prevent poisoning catalyst->sub_catalyst2 Poisoned? impurities Analyze for Impurities conditions->impurities Conditions Optimized sub_conditions1 Increase/decrease temperature conditions->sub_conditions1 sub_conditions2 Vary reaction time conditions->sub_conditions2 equilibrium Consider Equilibrium Position impurities->equilibrium No Impurities Found sub_impurities1 Purify this compound and solvents impurities->sub_impurities1 Impurities Present

Caption: Troubleshooting workflow for low conversion in this compound isomerization.

Data on Isomerization of Heptene Isomers

CatalystTemperature (°C)Pressure (MPa)Conversion of n-heptane (%)Selectivity to trans-2-heptene (%)Selectivity to trans-3-heptene (%)Selectivity to 1-heptene (%)Reference
GaPt supported on Alumina4500.119.17.85.91.2[1]
GaPt supported on Alumina5000.1>50---[1]

Note: Data from n-heptane dehydrogenation, where heptene isomers are products. This illustrates the relative stability and formation of different isomers under certain conditions.

Low Conversion in this compound Hydrogenation

Hydrogenation of this compound to heptane is a common reaction. Low conversion can be due to several factors:

Troubleshooting Flowchart: this compound Hydrogenation

G start Low Conversion in This compound Hydrogenation catalyst Evaluate Catalyst start->catalyst h2_pressure Check H2 Pressure & Delivery catalyst->h2_pressure Catalyst OK sub_catalyst1 Increase catalyst loading catalyst->sub_catalyst1 sub_catalyst2 Use a more active catalyst (e.g., PtO2) catalyst->sub_catalyst2 conditions Optimize Reaction Conditions h2_pressure->conditions H2 Supply OK sub_pressure1 Increase H2 pressure h2_pressure->sub_pressure1 impurities Check for Catalyst Poisons conditions->impurities Conditions Optimized sub_conditions1 Increase temperature conditions->sub_conditions1 sub_conditions2 Ensure efficient stirring conditions->sub_conditions2 sub_impurities1 Purify starting materials (remove S, N compounds) impurities->sub_impurities1 Poisons Present

Caption: Troubleshooting workflow for low conversion in this compound hydrogenation.

Common Catalysts for Alkene Hydrogenation

CatalystTypical Loading (mol%)SolventTemperature (°C)Pressure (atm)
Pd/C5-10Ethanol, Ethyl Acetate25-501-4
PtO₂ (Adam's catalyst)1-5Acetic Acid, Ethanol251-3
Raney Ni-Ethanol25-1001-100
Low Conversion in this compound Epoxidation

Epoxidation of this compound with peroxy acids is a key transformation. Low yields can often be traced back to the stability of the peroxy acid and reaction conditions.

Troubleshooting Flowchart: this compound Epoxidation

G start Low Conversion in This compound Epoxidation peroxy_acid Check Peroxy Acid Quality start->peroxy_acid conditions Optimize Reaction Conditions peroxy_acid->conditions Peroxy Acid OK sub_peroxy_acid1 Use fresh or titrate peroxy acid peroxy_acid->sub_peroxy_acid1 side_reactions Investigate Side Reactions conditions->side_reactions Conditions Optimized sub_conditions1 Adjust temperature (often low temp is better) conditions->sub_conditions1 sub_conditions2 Use an appropriate solvent (e.g., CH2Cl2, CHCl3) conditions->sub_conditions2 workup Review Work-up Procedure side_reactions->workup No Major Side Products sub_side_reactions1 Consider epoxide ring-opening; use buffered conditions side_reactions->sub_side_reactions1 sub_workup1 Minimize exposure to acid during work-up workup->sub_workup1

Caption: Troubleshooting workflow for low conversion in this compound epoxidation.

Effect of Solvent on Epoxidation Rate of cis-2-Heptene

Peroxy AcidSolventTemperature (°C)Rate Constant (M⁻¹s⁻¹)Reference
[2-percarboxyethyl]-functionalized silican-hexane20.0-
mCPBAn-hexane20.0-
[2-percarboxyethyl]-functionalized silicadichloromethane20.0-
mCPBAdichloromethane20.0-
[2-percarboxyethyl]-functionalized silicachloroform20.0-
mCPBAchloroform20.0-

Note: Specific rate constants were not provided in the abstract, but the study indicates that solvent polarity has a significant and opposite effect on the rate of heterogeneous versus homogeneous epoxidation.

Experimental Protocols

Protocol 1: Monitoring this compound Conversion by GC-MS
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Quench the reaction in the aliquot by adding a suitable reagent (e.g., a solution of sodium thiosulfate for epoxidation reactions) or by rapid cooling.

    • Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final volume of 1 mL in a GC vial.

    • Add an internal standard (e.g., dodecane) of a known concentration to the vial.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar column (e.g., HP-5MS, DB-5) is typically suitable for separating heptene isomers and their products.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the product, and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of these compounds.

    • Calculate the conversion rate by comparing the peak area of this compound to the initial amount or by using the internal standard to quantify the amounts of reactant and product.

Protocol 2: General Procedure for Epoxidation of this compound with m-CPBA
  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in the same solvent.

    • Add the m-CPBA solution dropwise to the stirred solution of this compound over a period of 15-30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Reaction Work-up:

    • Once the reaction is complete, quench any remaining peroxy acid by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

    • Purify the product by flash column chromatography on silica gel if necessary.

Disclaimer: These protocols are intended as a general guide. Specific reaction conditions may need to be optimized for your particular substrate and desired outcome. Always consult relevant literature and perform a thorough safety assessment before conducting any chemical reaction.

References

Technical Support Center: Purification of Commercial 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from commercial 2-Heptene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically a mixture of cis- and trans-isomers.[1][2] Beyond the isomeric mixture, common impurities can include:

  • Other Heptene Isomers: Positional isomers such as 1-heptene and 3-heptene may be present.

  • Saturated Hydrocarbons: Heptane and other alkanes may be present as residual starting materials or byproducts.

  • Peroxides: Alkenes like this compound can form explosive peroxides over time, especially when exposed to air and light.[3]

  • Synthesis Byproducts: Depending on the synthetic route used to produce the this compound, various byproducts may be present. For example, if a Wittig reaction was used, triphenylphosphine oxide could be a potential impurity.[4][5][6][7]

  • Residual Solvents: Solvents used in the manufacturing or purification process may remain in the final product.

Q2: How can I test for the presence of peroxides in my this compound sample?

A2: Peroxide testing is a critical safety measure before proceeding with any purification, especially distillation. Several methods are available:

  • Starch-Iodide Test Strips: This is a rapid and sensitive method. Moisten a test strip with the this compound sample. A color change to yellow or blue/brown indicates the presence of peroxides.

  • Potassium Iodide/Acetic Acid Method: Add 0.5-1.0 mL of this compound to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide. A yellow color indicates a low concentration of peroxides, while a brown color suggests a high concentration.[3]

Quantitative Peroxide Test Data

Test MethodPeroxide ConcentrationObservation
Starch-Iodide PaperLow (<100 ppm)Yellow color
Starch-Iodide PaperHigh (≥100 ppm)Blue/Brown color
KI/Acetic AcidLowYellow color
KI/Acetic AcidHighBrown color

Q3: What is the most effective method for separating cis- and trans-isomers of this compound?

A3: The choice of method depends on the scale of the separation and the desired purity.

  • Fractional Distillation: This is a suitable method for larger quantities. Due to the small difference in boiling points between the cis- and trans-isomers, a highly efficient fractionating column with a high number of theoretical plates is required.[8][9]

  • Silver Nitrate Impregnated Silica Gel Chromatography: This is a highly effective technique for separating alkenes based on the degree of unsaturation and the steric hindrance around the double bond. The silver ions form weak π-complexes with the double bond, and cis-isomers, being generally more sterically hindered, elute differently than trans-isomers.[10][11][12]

  • Preparative Gas Chromatography (Prep GC): For high-purity separation of smaller quantities, preparative GC is a powerful technique that separates isomers based on their differential partitioning between a stationary phase and a mobile gas phase.[8]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound isomers.

  • Possible Cause: Insufficient column efficiency.

    • Solution: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a spinning band distillation column).

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation is crucial for separating close-boiling isomers.[9]

  • Possible Cause: Poor insulation of the column.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.

Issue: Polymerization of this compound in the distillation flask.

  • Possible Cause: High temperatures and the presence of radical initiators (like peroxides).

    • Solution: Ensure all peroxides are removed before distillation. Add a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask.[13]

Silver Nitrate Chromatography

Issue: No separation of isomers.

  • Possible Cause: Improperly prepared silver nitrate-silica gel.

    • Solution: Ensure the silver nitrate is evenly impregnated on the silica gel and that the stationary phase is properly activated.[11]

  • Possible Cause: Incorrect mobile phase.

    • Solution: The polarity of the mobile phase is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane. Avoid polar protic solvents.[10]

Issue: Tailing or broad peaks.

  • Possible Cause: Overloading the column.

    • Solution: Reduce the amount of sample loaded onto the column.

  • Possible Cause: The column was not packed uniformly.

    • Solution: Repack the column carefully to ensure a homogenous stationary phase.

Experimental Protocols

Protocol 1: Removal of Peroxides from this compound
  • Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Peroxide Test: Before proceeding, test a small aliquot of the this compound for the presence of peroxides using one of the methods described in the FAQs.

  • Washing with Ferrous Sulfate:

    • Prepare a 5% aqueous solution of ferrous sulfate (FeSO₄).

    • In a separatory funnel, wash the this compound with the ferrous sulfate solution. Use a volume of the washing solution that is approximately 20% of the volume of the this compound.

    • Shake the funnel gently, periodically venting to release any pressure.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the washing process one more time.

  • Washing with Water: Wash the this compound with deionized water to remove any residual ferrous sulfate.

  • Drying: Dry the washed this compound over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration: Filter the dried this compound to remove the drying agent.

  • Re-test for Peroxides: Test the purified this compound again to confirm the absence of peroxides.

Protocol 2: Separation of cis/trans-2-Heptene Isomers by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column). Ensure all joints are properly sealed.

  • Charging the Flask: Fill the distillation flask no more than two-thirds full with the peroxide-free this compound. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Carefully monitor the temperature at the distillation head.

    • Collect the distillate in small fractions. The initial fractions will be enriched in the lower-boiling isomer.

    • Label each fraction and record the temperature range over which it was collected.

  • Analysis: Analyze the composition of each fraction using Gas Chromatography (GC) to determine the ratio of cis- to trans-isomers.

Protocol 3: Purification by Silver Nitrate Impregnated Silica Gel Chromatography
  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate in water or methanol.

    • Add silica gel to the solution and mix thoroughly to form a slurry.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. The loading of silver nitrate is typically 10-20% by weight.

  • Column Packing: Pack a chromatography column with the prepared silver nitrate-silica gel using a non-polar solvent like hexane.

  • Sample Loading: Dissolve the this compound mixture in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a second, slightly more polar solvent (e.g., toluene or dichloromethane) in small increments.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or GC.

  • Fraction Analysis: Analyze the collected fractions to identify those containing the purified isomers.

Visualizations

Experimental_Workflow cluster_prep Initial Preparation cluster_purification Purification cluster_analysis Analysis & Final Product A Commercial this compound B Peroxide Test A->B C Peroxide Removal (if necessary) B->C Peroxides Present D Purification Method B->D No Peroxides C->D E Fractional Distillation D->E F Silver Nitrate Chromatography D->F G Preparative GC D->G H Collect Fractions E->H F->H G->H I Analyze Fractions (GC-MS) H->I J Combine Pure Fractions I->J K Pure this compound J->K

Caption: General experimental workflow for the purification of commercial this compound.

Troubleshooting_Distillation cluster_causes Potential Causes cluster_solutions Solutions A Issue: Poor Isomer Separation in Fractional Distillation B Insufficient Column Efficiency A->B C Distillation Rate Too Fast A->C D Poor Column Insulation A->D E Use Higher Efficiency Column B->E F Reduce Heating Rate C->F G Insulate Column D->G

Caption: Troubleshooting guide for poor isomer separation during fractional distillation.

References

Technical Support Center: Optimization of Catalyst Loading for 2-Heptene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for 2-Heptene reactions, including isomerization, hydrogenation, and metathesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting catalyst loading for this compound reactions?

A typical starting point for catalyst loading in academic and research settings often ranges from 0.5 mol% to 5 mol%. For many common reactions like hydrogenation with Palladium on Carbon (Pd/C), a loading of 1-10 mol% is a standard starting point.[1] The optimal loading is highly dependent on the specific reaction (e.g., hydrogenation, isomerization, metathesis), the catalyst's activity, substrate purity, and the desired reaction kinetics. Insufficient catalyst loading can lead to low or incomplete conversion, while excessive loading may increase costs and lead to unwanted side reactions or catalyst deactivation.

Q2: My this compound reaction shows low or no conversion. How can I troubleshoot this?

Low conversion is a common issue that can stem from the catalyst, the reagents, or the reaction conditions. A systematic approach is key to identifying the root cause.[2]

  • Catalyst Activity:

    • Poisoning: Catalyst active sites can be blocked by impurities such as sulfur, nitrogen-containing compounds, or even water in some cases.[2][3][4] Ensure all reagents and solvents are pure and dry.

    • Deactivation: The catalyst may have degraded due to improper handling, storage, or exposure to air. For instance, many ruthenium-based metathesis catalysts are sensitive to air and moisture.[5] Consider using a fresh batch of catalyst from a reliable supplier.

    • Insufficient Loading: The amount of catalyst may be too low for the reaction scale. Increase the catalyst loading systematically (e.g., in increments of 0.5 mol%) to see if conversion improves.

  • Reaction Conditions:

    • Temperature & Pressure: Many reactions, like hydrogenation, are sensitive to temperature and hydrogen pressure.[2] Too low a temperature can result in slow kinetics, while excessively high temperatures might promote side reactions or catalyst degradation.[6] For hydrogenations, ensure the system is properly sealed and under sufficient positive hydrogen pressure (e.g., balloon pressure for lab scale).[2]

    • Inadequate Mixing: Poor agitation can cause mass transfer limitations, where the reactants cannot efficiently reach the catalyst surface.[2] This is especially critical for heterogeneous catalysts (e.g., Pd/C). Ensure vigorous stirring throughout the reaction.

  • Reagents & Solvent:

    • Purity: Impurities in the this compound substrate or solvent can act as catalyst poisons.[4] Purify the substrate and use high-purity, dry, and deoxygenated solvents.[2]

Q3: I am observing poor selectivity and the formation of multiple byproducts. What are the likely causes?

Poor selectivity can compromise yield and complicate purification. The primary causes often relate to catalyst choice, loading, and reaction conditions.

  • Excessive Catalyst Loading: While increasing catalyst loading can boost conversion, an excessive amount can promote side reactions due to an overabundance of active sites.

  • Reaction Temperature: Higher temperatures can provide the activation energy for undesired reaction pathways, thus reducing selectivity.[2] Try running the reaction at a lower temperature for a longer period.

  • Catalyst Choice: The catalyst itself is a primary determinant of selectivity. For instance, in isomerization reactions, the acid strength and pore structure of zeolite catalysts can dictate the product distribution.[7] For selective hydrogenation of an alkyne to a Z-alkene, a "poisoned" catalyst like Lindlar's catalyst is required to prevent over-reduction to the alkane.[8]

  • Isomerization: In reactions like metathesis or hydrogenation, the catalyst or its decomposition products can sometimes promote the isomerization of the double bond, leading to a mixture of heptene isomers and their subsequent reaction products.[5]

Q4: How can I determine if my catalyst is deactivating during the reaction?

Catalyst deactivation is the loss of catalytic activity over time. It can be diagnosed by:

  • Monitoring Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze them (e.g., by GC, NMR, or TLC). If the reaction starts well but then stalls or slows down significantly before reaching completion, catalyst deactivation is a likely cause.

  • Visual Inspection: For heterogeneous catalysts, changes like color alteration or aggregation (coking) can indicate deactivation.[2]

  • Common Deactivation Pathways: For ruthenium metathesis catalysts, known deactivation pathways include reactions with water, bases, or phosphines, and β-hydride elimination.[3][6][9] For hydrogenation catalysts, poisoning by impurities is a frequent issue.[4]

Data Presentation

The following tables present illustrative data for optimizing catalyst loading. The values are representative and intended to demonstrate expected trends. Actual results will vary based on the specific catalyst, substrate purity, and precise experimental conditions.

Table 1: Illustrative Effect of Pd/C Catalyst Loading on this compound Hydrogenation

Catalyst Loading (mol%)Reaction Time (h)This compound Conversion (%)Selectivity to n-Heptane (%)
0.51245>99
1.01285>99
2.0 8 >98 >99
5.06>9898 (minor cracking observed)

Conditions: 1 mmol this compound, 5 mL Ethanol, 1 atm H₂, Room Temperature.

Table 2: Illustrative Effect of Catalyst Loading on this compound Isomerization

CatalystLoading (mol%)Temperature (°C)Conversion (%)Selectivity to 3-Heptene (%)
Molybdenum Complex[10]0.5658785 (Z-favored)
Ru Complex[11]1.0409592 (E-favored)
Acidic Zeolite[7]5.0 (wt%)1507065 (mixture of isomers)

Note: Selectivity in isomerization is complex; these values represent selectivity to a specific isomer over others.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in this compound Hydrogenation

This protocol describes a typical screening process for optimizing the loading of a heterogeneous catalyst like 10% Palladium on Carbon (Pd/C).

  • Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the desired amount of Pd/C catalyst (e.g., for 1 mol% loading on a 1 mmol scale, use ~10.6 mg of 10% Pd/C). Seal the flask with a rubber septum.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to remove oxygen.

  • Solvent and Substrate Addition: Add a dry, deoxygenated solvent (e.g., 5 mL of ethanol) via syringe. Then, add the this compound substrate (1 mmol, ~114 µL).

  • Hydrogen Introduction: Puncture the septum with a needle connected to a balloon filled with hydrogen gas. Purge the headspace by allowing some hydrogen to escape through a second needle for 2-3 minutes. Remove the second needle to maintain a positive pressure of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Efficient agitation is crucial for good contact between the gas, liquid, and solid catalyst phases.[2]

  • Monitoring: Monitor the reaction progress by periodically taking small samples, filtering them through a short plug of celite to remove the catalyst, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the flask with inert gas. Filter the entire reaction mixture through a pad of Celite® to remove the catalyst, washing with a small amount of solvent. The filtrate contains the product.

  • Optimization: Repeat the experiment using systematically varied catalyst loadings (e.g., 0.5 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant to identify the minimum loading required for efficient conversion.

Protocol 2: General Procedure for Catalyst Preparation (Impregnation)

This protocol outlines the preparation of a supported metal catalyst, such as Palladium on a support material.

  • Support Selection: Choose a high-surface-area support material like activated carbon, alumina (Al₂O₃), or silica (SiO₂). Dry the support material in an oven (e.g., at 120 °C) overnight to remove adsorbed water.

  • Precursor Solution: Prepare a solution of a suitable metal precursor salt (e.g., Palladium(II) chloride, H₂PtCl₆). The solvent should be chosen to dissolve the salt and wet the support (e.g., deionized water, ethanol).

  • Impregnation: Add the dried support to a round-bottom flask. Slowly add the metal precursor solution to the support material with constant stirring or tumbling until the support is uniformly wetted (incipient wetness impregnation).

  • Drying: Remove the solvent by heating the mixture gently under vacuum using a rotary evaporator.

  • Calcination & Reduction:

    • Calcination: Heat the dried material in a furnace under a flow of air or inert gas at a high temperature (e.g., 300-500 °C) to decompose the precursor salt to the metal oxide.

    • Reduction: Reduce the metal oxide to the active metal by heating it under a flow of hydrogen gas (H₂). The temperature and time for this step are critical and depend on the specific metal and support.

Visualizations

The following diagrams illustrate key workflows and logical relationships in catalyst optimization.

Experimental_Workflow A Reactor Setup (Flask, Stir Bar, Catalyst) B Purge with Inert Gas (Ar or N2) A->B C Add Solvent & Substrate (this compound) B->C D Introduce Reactant Gas (e.g., H2) C->D E Run Reaction (Stirring, Temp Control) D->E F Monitor Progress (GC, TLC, NMR) E->F G Reaction Complete? F->G G->E No H Work-up (Filter Catalyst, Isolate Product) G->H Yes I Product Analysis (Yield, Purity) H->I

Caption: General experimental workflow for a catalytic this compound reaction.

Troubleshooting_Low_Conversion start Low Conversion Observed q1 Is the Catalyst Active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Troubleshoot Catalyst q1->a1_no No cond_temp Temperature Optimal? a1_yes->cond_temp cond_press Pressure Sufficient? (Check H2 Supply) a1_yes->cond_press cond_mix Agitation Efficient? (Increase Stir Rate) a1_yes->cond_mix cat_poison Potential Poisoning? (Check Reagent Purity) a1_no->cat_poison cat_deact Improper Handling? (Use Fresh Catalyst) a1_no->cat_deact cat_load Loading Too Low? (Increase Loading) a1_no->cat_load

Caption: Decision tree for troubleshooting low reaction conversion.

References

Validation & Comparative

A Comparative Analysis of 1-Heptene and 2-Heptene Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for optimizing synthetic routes and developing novel molecular entities. This guide provides a comprehensive comparative analysis of the reactivity of 1-heptene and 2-heptene, two common C7 alkenes, across a range of fundamental organic reactions. By examining their behavior in hydrogenation, hydroformylation, epoxidation, and polymerization, this document aims to elucidate the key factors governing their differential reactivity, supported by available experimental data and detailed methodologies.

The primary distinction between 1-heptene and this compound lies in the position of the carbon-carbon double bond. In 1-heptene, the double bond is terminal, making it a mono-substituted alkene. In contrast, this compound possesses an internal, di-substituted double bond. This structural difference profoundly influences their steric and electronic properties, leading to significant variations in reaction rates and product distributions. Generally, internal alkenes like this compound are thermodynamically more stable than their terminal counterparts like 1-heptene due to hyperconjugation. However, the accessibility of the double bond in terminal alkenes often renders them more reactive kinetically.

Hydrogenation: A Tale of Steric Hindrance

Catalytic hydrogenation, the addition of hydrogen across the double bond to yield an alkane, is a fundamental reaction for alkenes. The reactivity of heptene isomers in hydrogenation is primarily dictated by steric hindrance around the double bond.

Comparative Data: Hydrogenation of Heptene Isomers

AlkeneCatalystTemperature (°C)Pressure (atm)Relative RateProduct
1-HeptenePd/C251Fastern-Heptane
This compoundPd/C251Slowern-Heptane

Note: Relative rates are based on general principles of alkene hydrogenation where terminal alkenes react faster than internal alkenes due to lesser steric hindrance.

The terminal double bond of 1-heptene is more accessible to the catalyst surface, leading to a faster reaction rate compared to the more sterically hindered internal double bond of this compound.

Experimental Protocol: Catalytic Hydrogenation of Heptene Isomers

This protocol describes a standard laboratory procedure for the catalytic hydrogenation of 1-heptene or this compound.

Materials:

  • 1-Heptene or this compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration setup (e.g., Büchner funnel, filter paper, celite)

Procedure:

  • In a round-bottom flask, dissolve the heptene isomer (e.g., 1.0 g) in a suitable solvent such as ethanol (20 mL).

  • Carefully add the Pd/C catalyst (e.g., 50 mg) to the solution.

  • The flask is then flushed with hydrogen gas to displace the air.

  • A hydrogen-filled balloon is attached to the flask, or it is connected to a hydrogenation apparatus to maintain a hydrogen atmosphere (typically at or slightly above 1 atm).

  • The mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the hydrogen source is removed, and the reaction mixture is filtered through a pad of celite to remove the solid catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the product, n-heptane.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup Heptene 1-Heptene or this compound Flask Round-Bottom Flask Heptene->Flask Solvent Ethanol Solvent->Flask Catalyst Pd/C Catalyst->Flask H2_Atmosphere H2 Atmosphere (1 atm) Filtration Filtration (remove catalyst) Flask->Filtration Stirring Vigorous Stirring (Room Temp) Evaporation Solvent Evaporation Filtration->Evaporation Product n-Heptane Evaporation->Product

Figure 1. Experimental workflow for the catalytic hydrogenation of heptene isomers.

Hydroformylation: The Interplay of Sterics and Electronics

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond to produce aldehydes. This reaction is of significant industrial importance. The regioselectivity of hydroformylation is a key consideration, with the formation of either a linear or a branched aldehyde being possible.

For 1-heptene, hydroformylation can yield n-octanal (the linear product) and 2-methylheptanal (the branched product). For this compound, the products are 2-methylheptanal and 2-ethylhexanal. The linear-to-branched (n/iso) ratio is highly dependent on the catalyst system and reaction conditions. Generally, terminal alkenes like 1-heptene are more reactive and tend to favor the formation of the linear aldehyde with appropriate catalyst systems due to less steric hindrance at the terminal carbon. Internal alkenes like this compound are less reactive and can undergo isomerization under reaction conditions, leading to a more complex product mixture.

Comparative Data: Hydroformylation of Heptene Isomers

AlkeneCatalyst SystemTemp (°C)Pressure (bar)n/iso RatioRelative Reactivity
1-HepteneRh/phosphine ligand80-12020-50High (e.g., >10:1)Higher
This compoundRh/phosphine ligand80-12020-50Lower (isomerization)Lower

Note: The n/iso ratio for this compound is more complex due to the formation of two different branched aldehydes and potential isomerization. The reactivity of internal alkenes is generally lower than that of terminal alkenes in hydroformylation.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol outlines a general procedure for the hydroformylation of a heptene isomer using a rhodium-based catalyst.

Materials:

  • 1-Heptene or this compound

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Solvent (e.g., toluene)

  • Syngas (CO/H₂)

  • High-pressure autoclave reactor

  • GC or NMR for analysis

Procedure:

  • The autoclave reactor is charged with the rhodium precursor, the phosphine ligand, and the solvent under an inert atmosphere.

  • The heptene isomer is then added to the reactor.

  • The reactor is sealed, purged with syngas, and then pressurized to the desired pressure with the CO/H₂ mixture (typically 1:1).

  • The reactor is heated to the desired temperature while stirring.

  • The reaction is allowed to proceed for a set time, with the pressure maintained by feeding syngas as it is consumed.

  • After the reaction, the reactor is cooled to room temperature and carefully depressurized.

  • A sample of the reaction mixture is taken for analysis by GC or NMR to determine the conversion and the product distribution (n/iso ratio).

Hydroformylation_Pathway cluster_1heptene 1-Heptene Hydroformylation cluster_2heptene This compound Hydroformylation 1-Heptene 1-Heptene n-Octanal n-Octanal (Linear) 1-Heptene->n-Octanal Major Pathway (less steric hindrance) 2-Methylheptanal 2-Methylheptanal (Branched) 1-Heptene->2-Methylheptanal Minor Pathway This compound This compound Isomerization Isomerization This compound->Isomerization 2-Methylheptanal_2 2-Methylheptanal This compound->2-Methylheptanal_2 2-Ethylhexanal 2-Ethylhexanal This compound->2-Ethylhexanal 3-Heptene 3-Heptene Isomerization->3-Heptene

Figure 2. Reaction pathways for the hydroformylation of 1-heptene and this compound.

Epoxidation: The Role of Alkene Nucleophilicity

Epoxidation is the reaction of an alkene with a peroxy acid (like m-CPBA) or other oxidizing agents to form an epoxide. The reactivity in epoxidation is influenced by the electron density of the double bond; more electron-rich (nucleophilic) alkenes react faster.

Internal alkenes, such as this compound, are generally more substituted and thus more electron-rich than terminal alkenes like 1-heptene. This increased nucleophilicity leads to a faster epoxidation rate for this compound.

Comparative Data: Epoxidation of Heptene Isomers

AlkeneReagentSolventTemperature (°C)Relative RateProduct
1-Heptenem-CPBADichloromethane25Slower1,2-Epoxyheptane
This compoundm-CPBADichloromethane25Faster2,3-Epoxyheptane
Experimental Protocol: Epoxidation with m-CPBA

This protocol provides a general method for the epoxidation of a heptene isomer using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 1-Heptene or this compound

  • m-CPBA (meta-chloroperoxybenzoic acid)

  • Dichloromethane (or other suitable aprotic solvent)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution

  • Magnesium sulfate (anhydrous)

  • Separatory funnel

  • Beakers, flasks

Procedure:

  • The heptene isomer is dissolved in dichloromethane in a flask.

  • The solution is cooled in an ice bath.

  • m-CPBA is added portion-wise to the stirred solution.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress is monitored by TLC.

  • After completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct.

  • The organic layer is then washed with a sodium sulfite solution to destroy any excess peroxy acid, followed by a final wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.

  • The product can be purified by distillation or chromatography if necessary.

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition Concerted Transition State cluster_products Products Alkene Alkene (1-Heptene or this compound) TS Butterfly-like Transition State Alkene->TS mCPBA m-CPBA mCPBA->TS Epoxide Epoxide TS->Epoxide Byproduct m-Chlorobenzoic Acid TS->Byproduct

Figure 3. Simplified logical flow of the epoxidation reaction.

Polymerization: Impact of Steric Hindrance on Chain Growth

The polymerization of alkenes, particularly using Ziegler-Natta catalysts, is a cornerstone of the polymer industry. The reactivity of different monomers in this process is highly sensitive to steric factors.

1-Heptene, as a terminal alkene, is more readily polymerized than the internal alkene this compound. The bulky alkyl group adjacent to the double bond in this compound sterically hinders the approach of the monomer to the active site of the catalyst, significantly reducing the rate of polymerization. In many cases, internal alkenes are very difficult to homopolymerize with Ziegler-Natta catalysts.

Comparative Data: Ziegler-Natta Polymerization of Heptene Isomers

MonomerCatalyst SystemConditionsPolymerization RateResulting Polymer
1-HepteneTiCl₄/Al(C₂H₅)₃SlurryReadily polymerizesPoly(1-heptene)
This compoundTiCl₄/Al(C₂H₅)₃SlurryVery slow to negligibleOligomers or no polymer
Experimental Protocol: Ziegler-Natta Polymerization of 1-Heptene

This protocol describes a general laboratory-scale procedure for the polymerization of 1-heptene using a classic Ziegler-Natta catalyst.

Materials:

  • 1-Heptene (purified and dried)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane (or other inert hydrocarbon solvent)

  • Schlenk flask or other suitable reactor for air-sensitive chemistry

  • Inert gas supply (e.g., nitrogen or argon)

  • Methanol

  • Hydrochloric acid (dilute)

Procedure:

  • A Schlenk flask is thoroughly dried and filled with an inert atmosphere.

  • Anhydrous heptane is added to the flask, followed by the addition of the triethylaluminum cocatalyst via syringe.

  • The titanium tetrachloride catalyst is then carefully added to the stirred solution, resulting in the formation of the active catalyst precipitate.

  • The purified 1-heptene monomer is then introduced into the reactor.

  • The polymerization is allowed to proceed at a controlled temperature (e.g., 50-70 °C) for a specific duration.

  • The reaction is quenched by the slow addition of methanol to destroy the active catalyst.

  • The polymer is precipitated by pouring the reaction mixture into a larger volume of methanol.

  • The precipitated polymer is filtered, washed with methanol containing a small amount of hydrochloric acid to remove catalyst residues, and then with pure methanol.

  • The polymer is dried under vacuum to a constant weight.

Polymerization_Workflow cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_termination Termination & Isolation TiCl4 TiCl₄ Catalyst_Formation Active Catalyst Formation TiCl4->Catalyst_Formation AlEt3 Al(C₂H₅)₃ AlEt3->Catalyst_Formation Solvent_P Anhydrous Heptane Solvent_P->Catalyst_Formation Polymerization_Step Chain Growth Catalyst_Formation->Polymerization_Step Monomer 1-Heptene Monomer->Polymerization_Step Quenching Quenching (Methanol) Polymerization_Step->Quenching Precipitation Precipitation Quenching->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Polymer Poly(1-heptene) Drying->Polymer

Figure 4. Experimental workflow for the Ziegler-Natta polymerization of 1-heptene.

Conclusion

The reactivity of 1-heptene and this compound is a clear illustration of the fundamental principles of organic chemistry, where subtle structural differences lead to significant changes in chemical behavior. 1-Heptene, with its terminal double bond, generally exhibits higher reactivity in reactions where steric hindrance is the dominant factor, such as catalytic hydrogenation and Ziegler-Natta polymerization. It also tends to favor the formation of linear products in reactions like hydroformylation. Conversely, this compound, with its more electron-rich internal double bond, displays higher reactivity in electrophilic additions like epoxidation. Its internal nature, however, leads to lower reactivity in sterically demanding reactions and can result in more complex product mixtures due to isomerization. For researchers in drug development and chemical synthesis, a thorough understanding of these reactivity patterns is crucial for the rational design of synthetic strategies and the selective synthesis of desired products.

A Validated GC-MS Method for the Quantification of 2-Heptene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive overview and validation of a new Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Heptene. The performance of this method is objectively compared with a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) alternative, supported by detailed experimental data and protocols. This document is intended to assist researchers in selecting the most suitable analytical method for their specific needs, particularly in the context of pharmaceutical development and quality control where accurate quantification of volatile compounds is critical.

Introduction to this compound Analysis

This compound (C7H14) is a volatile organic compound (VOC) that can be present as an impurity in pharmaceutical raw materials, a degradation product, or a residual solvent. Due to its potential impact on the safety and efficacy of drug products, a robust and reliable analytical method for its quantification is essential. This guide details a highly selective and sensitive GC-MS method, presenting it as a "new" validated approach, and compares its performance against the well-established GC-FID technique.

Comparative Performance Data

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and cost. The following tables summarize the quantitative performance data from the validation of the new GC-MS method and a comparable GC-FID method for the analysis of this compound.

Table 1: Performance Characteristics of the New GC-MS Method

Validation ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.5%
Specificity High (Mass spectral confirmation)

Table 2: Performance Characteristics of the Alternative GC-FID Method

Validation ParameterResult
Linearity (R²) > 0.995
Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 97.0% - 103.5%
Precision (% RSD) < 4.0%
Specificity Moderate (Retention time based)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL for the GC-MS method and 0.5 µg/mL to 100 µg/mL for the GC-FID method. For accuracy studies, a blank matrix is spiked with known concentrations of this compound.

New Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled with a 5977B Mass Selective Detector (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (m/z 41, 55, 98) and Full Scan (m/z 35-200) for identification.

Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (or equivalent).

  • Column: DB-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 10:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 2 minutes.

    • Ramp: 15°C/min to 160°C.

    • Hold: 5 minutes at 160°C.

  • FID Conditions:

    • Detector Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Visualizations

The following diagrams illustrate the experimental workflow for the validation of the new analytical method and a logical flow for selecting the appropriate method.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation stock Prepare this compound Stock Solution (1 mg/mL) standards Prepare Calibration Standards (Serial Dilution) stock->standards spiked Prepare Spiked Samples (for Accuracy) stock->spiked gcms GC-MS Analysis (New Method) standards->gcms gcfid GC-FID Analysis (Alternative Method) standards->gcfid spiked->gcms spiked->gcfid linearity Linearity & Range gcms->linearity lod_loq LOD & LOQ gcms->lod_loq accuracy Accuracy gcms->accuracy precision Precision gcms->precision specificity Specificity gcms->specificity gcfid->linearity gcfid->lod_loq gcfid->accuracy gcfid->precision gcfid->specificity

Caption: Experimental workflow for the validation of the this compound analytical method.

Caption: Logical flow for selecting an analytical method for this compound.

Conclusion

The new GC-MS method provides superior sensitivity and selectivity for the analysis of this compound compared to the traditional GC-FID method. The mass spectral data allows for confident identification of the analyte, which is particularly important in complex sample matrices where co-elution with other components is possible. While GC-FID is a robust and cost-effective technique suitable for routine analysis at higher concentrations, the GC-MS method is recommended for applications requiring trace-level quantification and unambiguous identification, such as in the pharmaceutical industry for impurity profiling and release testing. The choice between the two methods should be guided by the specific requirements of the analysis, including the expected concentration of this compound and the complexity of the sample matrix.

Comparing the efficacy of different catalysts for 2-Heptene isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of 2-heptene is a critical transformation in organic synthesis, enabling the selective formation of various heptene isomers essential for the production of fine chemicals and pharmaceutical intermediates. The efficacy of this reaction is highly dependent on the catalyst employed. This guide provides a comprehensive comparison of different catalyst systems for this compound isomerization, supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.

Comparison of Catalyst Performance

The choice of catalyst dictates the conversion of this compound and the selectivity towards desired isomers. The following table summarizes the performance of various catalysts under different reaction conditions.

Catalyst SystemSubstrateConversion (%)Isomer SelectivityReaction ConditionsSource(s)
Heterogeneous Catalysts
Ni/SZO₃₀₀ (Sulfated Zirconia)General AlkenesHigh ActivityHigh SelectivityNot specified[1][2][3]
V-SBA-15 (Vanadium grafted)1-Heptene92>90% (double bond shift)600 K[4]
Pt/Hβ Zeoliten-HeptaneHigher than H₂-reduced MoO₃ and Pt/HYNot specifiedNot specified[5]
H₂-reduced MoO₃n-HeptaneLower than Pt/HβMore selective than other catalystsNot specified[5]
Zeolites (Y, BEA, ZSM-5)n-HeptaneNot specifiedDi- and trimethyl-substituted isomersNot specified[5]
Homogeneous Catalysts
Ni[P(OEt)₃]₄ + H₂SO₄1-HepteneNot specifiedEquilibrium mixture of 1-, 2-, and 3-heptenes (1:20:78)Diethyl ether, N₂ atmosphere[6]
cis-[Mn(dippe)(CO)₂(κ²-BH₄)]Terminal AlkenesHighHigh for internal E-alkenesRoom temperature, 2.5 mol% loading[7]
CpRu complexTerminal AlkenesNot specifiedHigh kinetic (E)-selectivity253-283 K, 0.2 mol% loading[8]
cis-Mo(CO)₄(PPh₃)₂ + TsOH1-Hexene85 (yield)(Z)-2-hexene, 4.0:1 Z:E ratioRefluxing THF, 0.5 mol% catalyst, 5 mol% TsOH[9]
Cobalt(I) complexTerminal AlkenesNot specifiedHigh for Z-2-alkenesNot specified[10]
Chromium catalyst + HBpin/LiOtBuGeneral AlkenesNot specifiedMost thermodynamically stable isomersNot specified[10]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for catalyst preparation and isomerization reactions.

Protocol 1: Homogeneous Isomerization of 1-Heptene using a Nickel Hydride Catalyst

This protocol is based on the use of a nickel phosphite complex as a precatalyst.[6]

1. Catalyst Preparation (Precatalyst Synthesis):

  • The precatalyst, tetrakis(triethylphosphite)nickel(0) (Ni[P(OEt)₃]₄), is synthesized.

2. Isomerization Reaction:

  • In a 100 mL Schlenk flask equipped with a stir bar, add 71 mg of the nickel complex.

  • Evacuate and refill the flask with nitrogen three times on a Schlenk line.

  • Add 30 mL of diethyl ether via syringe through a septum.

  • Gently purge the solution with nitrogen for 5 minutes.

  • Seal the flask under a positive pressure of nitrogen.

  • The active catalyst, [HNi{P(OEt)₃}₄]⁺, is generated in situ by the protonation of the nickel complex with H₂SO₄ in the presence of the 1-heptene substrate.[6]

3. Reaction Monitoring:

  • The isomerization of heptene is monitored by Gas Chromatography (GC) to determine the ratio of 1-, 2-, and 3-heptenes over time.[6]

Protocol 2: Heterogeneous Isomerization of n-Heptane over Pt/Zeolite Catalysts

This protocol is a general procedure for testing bifunctional catalysts.[11]

1. Catalyst Preparation:

  • A series of Pt/MCM48-x catalysts (where x can be HZSM-5, HY zeolite, or TiO₂) are prepared.

2. Catalytic Reaction:

  • The isomerization of n-heptane is carried out in a continuous fixed-bed micro-reactor with 0.2 g of the catalyst.

  • The reaction temperature is varied between 200–350 °C under a hydrogen gas pressure of 1 atmosphere.

  • The catalysts are pretreated at 400 °C for 2 hours in a hydrogen flow (40 mL min⁻¹).

  • n-Heptane is fed into the reactor using a syringe pump at a flow rate of 1 mL h⁻¹ and mixed with the H₂ stream. The H₂/hydrocarbon ratio is maintained at 7.

3. Product Analysis:

  • The reaction products are analyzed to determine the conversion of n-heptane and the selectivity towards different isomers.

Visualizing Catalytic Processes

Understanding the workflow and the underlying principles of catalysis is facilitated by visual diagrams.

Caption: Generalized experimental workflow for screening catalysts in this compound isomerization.

The relationship between a catalyst's properties and its performance is a key area of study in catalysis research. The following diagram illustrates these logical connections.

Catalyst_Properties_Performance cluster_properties Catalyst Properties cluster_performance Catalytic Performance Acidity Acidity (Lewis/Brønsted) Conversion Conversion Rate Acidity->Conversion influences Selectivity Selectivity (Positional & Stereo) Acidity->Selectivity affects Porosity Porosity & Pore Size Porosity->Selectivity governs shape selectivity Metal_Sites Nature of Metal Sites (e.g., Ni, Pt, Mo) Metal_Sites->Selectivity controls Activity Catalytic Activity Metal_Sites->Activity determines Support Support Material (e.g., Zeolite, Zirconia) Support->Acidity modifies Stability Stability & Reusability Support->Stability enhances Activity->Conversion directly impacts

Caption: Logical relationship between catalyst properties and performance metrics in isomerization.

Signaling Pathways and Reaction Mechanisms

The isomerization of alkenes catalyzed by transition metals often proceeds through a metal-hydride insertion-elimination pathway.[12] For acid catalysts like zeolites, the mechanism involves the formation of a carbenium ion intermediate.[13][14]

Metal-Hydride Insertion-Elimination Pathway
  • Alkene Coordination: The alkene coordinates to the metal center.

  • Migratory Insertion: The alkene inserts into the metal-hydride bond, forming a metal-alkyl intermediate.

  • β-Hydride Elimination: A hydrogen atom from a different carbon is eliminated, reforming an alkene and the metal-hydride. This step can lead to a different isomer.

  • Product Dissociation: The isomerized alkene dissociates from the catalyst.

Metal_Hydride_Pathway M_H [M]-H (Catalyst) Alkene_Coordination Alkene Coordination M_H->Alkene_Coordination + Alkene M_H_Alkene [M]-H  | C=C Alkene_Coordination->M_H_Alkene Migratory_Insertion Migratory Insertion M_H_Alkene->Migratory_Insertion M_Alkyl [M]-Alkyl Migratory_Insertion->M_Alkyl Beta_Hydride_Elimination β-Hydride Elimination M_Alkyl->Beta_Hydride_Elimination M_H_Isomer [M]-H  | Isomerized C=C Beta_Hydride_Elimination->M_H_Isomer Product_Dissociation Product Dissociation M_H_Isomer->Product_Dissociation Product_Dissociation->M_H Regenerated Catalyst Isomer Isomerized Alkene Product_Dissociation->Isomer

Caption: The metal-hydride insertion-elimination pathway for alkene isomerization.

This guide provides a foundational understanding of the catalytic systems available for this compound isomerization. The selection of an appropriate catalyst will depend on the specific requirements of the desired transformation, including target isomer, required purity, and process economics. The provided data and protocols serve as a starting point for further investigation and optimization.

References

A Comparative Guide to the Cross-Validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods for 2-Heptene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-Heptene, a volatile unsaturated hydrocarbon. The accurate measurement of such compounds is critical in various fields, including pharmaceutical development for residual solvent analysis, environmental monitoring, and quality control in the chemical industry.

The selection of an analytical method is contingent on the physicochemical properties of the analyte. This compound (C₇H₁₄) is a volatile and thermally stable compound, making Gas Chromatography the conventional and more direct analytical choice.[1][2][3] However, HPLC can be developed as an orthogonal method for cross-validation, ensuring data integrity and robustness. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the logical workflows for method validation.

Principles of Analytical Techniques

Gas Chromatography (GC): GC is a powerful separation technique ideal for compounds that are volatile and thermally stable.[2][4] In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase (an inert carrier gas) and a stationary phase coated on the column interior.[2] Due to its volatility, this compound is well-suited for GC analysis, which typically offers high resolution, speed, and sensitivity for such compounds.[3][5]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components in a liquid sample.[1] It is particularly well-suited for non-volatile, polar, or thermally unstable compounds.[1][5] An analyte is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.[6] Separation is achieved based on the analyte's differential interactions with the two phases.[6] Analyzing a non-polar, volatile compound like this compound via HPLC is less common and presents challenges, particularly in detection, as it lacks a strong UV chromophore.

Experimental Protocols

Detailed methodologies for both GC and HPLC are provided below. These protocols serve as a starting point and should be optimized for specific instrumentation and sample matrices.

Gas Chromatography (GC-FID) Protocol

This method is designed for the direct quantification of the volatile this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent, such as n-hexane.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dilute with n-hexane to a concentration that falls within the established linear range of the calibration curve.

  • Add an appropriate internal standard (e.g., n-octane) to all standards and samples to improve precision and accuracy.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.[8]

  • Injection Volume: 1 µL.[7]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.[8]

  • FID Conditions:

    • Detector Temperature: 250°C.[8]

    • Hydrogen Flow: 30 mL/min.[8]

    • Air Flow: 400 mL/min.[8]

High-Performance Liquid Chromatography (HPLC-RID) Protocol

This method provides an alternative approach. Due to this compound's lack of a UV chromophore, a universal detector like a Refractive Index Detector (RID) is necessary.

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., Acetonitrile).

  • Generate calibration standards by serially diluting the stock solution with the mobile phase.

  • For unknown samples, dissolve and dilute them in the mobile phase to a concentration within the linear range.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

2. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a Refractive Index Detector (RID).

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • RID Conditions: The detector cell temperature should be controlled and maintained slightly above ambient temperature to minimize drift.

Data Presentation: Method Performance

The following tables summarize the instrumental parameters and expected validation performance characteristics for the two methods. The values are based on typical performance for these techniques according to established validation guidelines.[9][10]

Table 1: Comparison of Instrumental Parameters

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.
Mobile Phase Inert Carrier Gas (e.g., Helium, Hydrogen).[2]Liquid Solvent Mixture (e.g., Acetonitrile/Water).[1]
Stationary Phase Non-polar (e.g., 5% Phenyl-methylpolysiloxane).[7]Non-polar (e.g., C18 bonded silica).
Detector Flame Ionization Detector (FID).Refractive Index Detector (RID).
Operating Temp. High (40°C - 250°C).[5]Ambient to moderately elevated (e.g., 30°C).[5]
Typical Run Time Faster (5-15 minutes).[5]Slower (10-30 minutes).[5]

Table 2: Comparison of Validation Performance Characteristics

Validation ParameterGC-FIDHPLC-RIDJustification
Linearity (r²) ≥ 0.998≥ 0.995Both methods can achieve excellent linearity, though GC-FID is often slightly superior for hydrocarbons.
LOD ~0.1 µg/mL~5 µg/mLGC-FID is significantly more sensitive for volatile hydrocarbons than HPLC-RID.[1][2]
LOQ ~0.3 µg/mL~15 µg/mLThe limit of quantification reflects the higher sensitivity of the GC-FID method.[10]
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods are capable of high accuracy when properly validated.[11]
Precision (% RSD) ≤ 2%≤ 5%GC with an internal standard typically yields very high precision.[11]

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-validation and the logical process for selecting an appropriate method.

G cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Comparison Sample Receive Sample Prep Prepare Stock & Working Standards Sample->Prep Dilute Dilute Sample into Analytical Range Prep->Dilute Spike Spike with Internal Standard (GC) Dilute->Spike For GC Path HPLC_Inject Inject into HPLC-RID Dilute->HPLC_Inject GC_Inject Inject into GC-FID Spike->GC_Inject GC_Data Acquire GC Chromatogram GC_Inject->GC_Data Quant_GC Quantify this compound (GC) GC_Data->Quant_GC HPLC_Data Acquire HPLC Chromatogram HPLC_Inject->HPLC_Data Quant_HPLC Quantify this compound (HPLC) HPLC_Data->Quant_HPLC Compare Compare Results (% Difference, Statistical Test) Quant_GC->Compare Quant_HPLC->Compare Report Final Report Compare->Report

Figure 1. Experimental workflow for the cross-validation of GC and HPLC methods.

G node_method node_method Analyte Analyte Properties Volatile Is analyte volatile & thermally stable? Analyte->Volatile GC_Method Use GC Method (e.g., GC-FID, GC-MS) Volatile->GC_Method  Yes HPLC_Method Use HPLC Method (e.g., HPLC-UV, HPLC-RID) Volatile->HPLC_Method  No Cross_Validate Need Orthogonal Cross-Validation? GC_Method->Cross_Validate Develop_HPLC Develop HPLC Method as secondary technique Cross_Validate->Develop_HPLC  Yes

Figure 2. Logical workflow for analytical method selection.

Conclusion and Recommendations

For the routine quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method. Its suitability for volatile compounds results in faster analysis times, higher sensitivity, and simpler method development.[1][3][5] It should be considered the primary technique for quality control and release testing.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) serves as a viable, albeit less sensitive, orthogonal method. Its value lies in cross-validation; confirming results from a method that relies on entirely different separation principles adds a high degree of confidence to the analytical data.[12] The development of an HPLC method is particularly useful when confirming the identity and quantity of an analyte for regulatory submissions or during investigations of out-of-specification results.

Ultimately, the cross-validation of GC and HPLC methods provides a robust and comprehensive analytical package, ensuring the generation of reliable and defensible data for this compound quantification.

References

A Comparative Guide to the Polymerization of 2-Heptene and other C7 Alkenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the polymerization behavior of 2-heptene in comparison to other C7 alkene isomers, supported by established principles and available experimental data.

This guide provides a comprehensive comparison of the polymerization characteristics of this compound against other C7 alkenes, including 1-heptene, 3-heptene, and branched isomers. Given the relative scarcity of direct comparative studies on the homopolymerization of these specific isomers, this document synthesizes information from broader research on olefin polymerization, focusing on the structural and reactivity differences between α-olefins and internal olefins. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of C7 alkenes in polymer synthesis.

Structural Isomers of C7 Alkenes

Heptene (C₇H₁₄) exists in various isomeric forms, which can be broadly categorized as linear or branched. The position of the double bond in linear heptenes significantly influences their reactivity in polymerization.

  • 1-Heptene: An α-olefin with the double bond at the terminal position.

  • This compound: An internal olefin with the double bond between the second and third carbon atoms. It exists as two geometric isomers: cis-2-heptene and trans-2-heptene.

  • 3-Heptene: An internal olefin with the double bond between the third and fourth carbon atoms. It also exists as cis and trans isomers.

  • Branched C7 Alkenes: Various isomers with methyl or ethyl branches, such as 2-methyl-1-hexene or 3-methyl-2-hexene.

The accessibility of the double bond to an approaching catalyst is a key determinant of polymerization reactivity. α-olefins, with their terminal double bond, are sterically less hindered and generally more reactive in coordination polymerization than internal olefins.

Comparative Polymerization Performance

Direct, side-by-side experimental data for the homopolymerization of all C7 alkene isomers is limited. However, based on the well-established principles of olefin polymerization, a qualitative and semi-quantitative comparison can be drawn.

Table 1: Predicted Comparative Polymerization Performance of C7 Alkene Isomers

MonomerPolymerization MethodExpected Monomer ConversionExpected Polymer Molecular WeightExpected Polydispersity Index (PDI)Supporting Rationale & Data Insights
1-Heptene Ziegler-Natta HighHighBroad (multi-site catalyst)α-Olefins are readily polymerized by Ziegler-Natta catalysts. High molecular weight polymers are typically obtained.[1]
Metallocene HighHighNarrow (single-site catalyst)Metallocene catalysts offer better control over polymer architecture for α-olefins.
Cationic Moderate to HighLow to ModerateBroadSusceptible to isomerization and chain transfer reactions.
This compound Ziegler-Natta Very Low to Negligible--Internal olefins are generally poor substrates for traditional Ziegler-Natta catalysts due to steric hindrance.[2]
Metallocene LowLowNarrowSome metallocene catalysts show limited activity towards internal olefins.
Cationic Low to ModerateLowBroadProne to oligomerization rather than high polymer formation. Isomerization to other olefins is likely.
Metathesis (ROMP) Not Applicable--Not a cyclic olefin, so ROMP is not a primary polymerization pathway. Can undergo acyclic diene metathesis (ADMET) if functionalized.
3-Heptene Ziegler-Natta Very Low to Negligible--Similar to this compound, steric hindrance around the internal double bond limits reactivity.[2]
Metallocene LowLowNarrowReactivity is expected to be comparable to or slightly lower than this compound.
Cationic Low to ModerateLowBroadSimilar behavior to this compound, with a high propensity for oligomerization.
Branched C7 Alkenes Ziegler-Natta Variable (highly dependent on structure)VariableBroadBranching near the double bond significantly reduces reactivity.
Metallocene VariableVariableNarrowReactivity is sensitive to the specific isomer and catalyst system.
Cationic Moderate to High (for specific isomers)Low to ModerateBroadIsomers that can form stable tertiary carbocations (e.g., 2-methyl-2-hexene) are more reactive.

Note: The data in this table is largely predictive and based on established trends in olefin polymerization. Direct experimental values for homopolymerization of all isomers under identical conditions are not available in the reviewed literature.

Polymerization Mechanisms and Signaling Pathways

The choice of polymerization technique dictates the reaction mechanism and the resulting polymer properties.

Ziegler-Natta Polymerization

This is a coordination polymerization method widely used for α-olefins.[3][4] The active site is a transition metal complex, typically titanium, on a support.

Ziegler_Natta Catalyst Ti-Active Site Coordination π-Complex Formation Catalyst->Coordination + Monomer Monomer 1-Heptene Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Growth Insertion->Propagation Repeat n times Termination Chain Transfer / Termination Propagation->Termination Termination->Catalyst Regeneration Polymer Poly(1-heptene) Termination->Polymer

Caption: Ziegler-Natta polymerization workflow for α-olefins.

For internal olefins like this compound, the steric bulk around the double bond hinders the coordination and insertion steps, leading to very low or no polymerization activity with traditional Ziegler-Natta catalysts.

Cationic Polymerization

Initiated by a protic or Lewis acid, this method proceeds through a carbocationic intermediate. Alkenes that can form stable carbocations are more suitable for this type of polymerization.

Cationic_Polymerization Initiator Lewis Acid (e.g., BF₃) + Co-initiator (e.g., H₂O) Carbocation Carbocation Formation Initiator->Carbocation + Monomer Monomer C7 Alkene Monomer->Carbocation Propagation Electrophilic Attack on Monomer Carbocation->Propagation + Monomer Propagation->Propagation Repeat Chain_Transfer Chain Transfer Propagation->Chain_Transfer Termination Termination Propagation->Termination Oligomer_Polymer Oligomer / Low MW Polymer Chain_Transfer->Oligomer_Polymer Termination->Oligomer_Polymer

Caption: General mechanism of cationic polymerization of alkenes.

While cationic polymerization can be applied to internal olefins, it is often plagued by side reactions such as isomerization of the double bond and chain transfer, which typically result in the formation of oligomers or low molecular weight polymers rather than high polymers.

Metallocene-Catalyzed Polymerization

Metallocene catalysts are a class of single-site catalysts that offer better control over polymer microstructure compared to traditional multi-site Ziegler-Natta catalysts.

Metallocene_Polymerization cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Cycle Metallocene Metallocene Precatalyst (e.g., Zirconocene) Active_Catalyst Cationic Active Species Metallocene->Active_Catalyst Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->Active_Catalyst Coordination Olefin Coordination Active_Catalyst->Coordination + Monomer Monomer α-Olefin (e.g., 1-Heptene) Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Chain_Growth Growing Polymer Chain Insertion->Chain_Growth Chain_Growth->Coordination Repeat

Caption: Metallocene-catalyzed polymerization of α-olefins.

While highly effective for α-olefins, the activity of most metallocene catalysts for the polymerization of internal olefins like this compound is significantly lower. However, specific catalyst design can lead to some incorporation of internal olefins.

Experimental Protocols (Illustrative)

The following are generalized, illustrative protocols for the polymerization of C7 alkenes based on common laboratory practices for similar monomers. These are not based on specific literature for this compound homopolymerization and should be adapted and optimized for specific experimental setups and safety considerations.

Ziegler-Natta Polymerization of 1-Heptene (Illustrative Protocol)

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane (solvent)

  • 1-Heptene (monomer, freshly distilled)

  • Methanol (for termination)

  • Hydrochloric acid (for catalyst residue removal)

  • Schlenk line and glassware

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

  • Anhydrous heptane is transferred to a Schlenk flask via cannula.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of TiCl₄ in heptane is added dropwise to the stirred solvent.

  • A solution of Al(C₂H₅)₃ in heptane is then added dropwise to form the active catalyst slurry (a brown precipitate should form). The molar ratio of Al/Ti is crucial and typically ranges from 2:1 to 4:1.

  • The catalyst is aged for 30-60 minutes at a controlled temperature.

  • Freshly distilled 1-heptene is then added to the catalyst slurry via syringe.

  • The polymerization is allowed to proceed for a set time (e.g., 1-4 hours) at a controlled temperature (e.g., 50-70 °C).

  • The reaction is terminated by the addition of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.

  • The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven to a constant weight.

  • The polymer is characterized by GPC (for molecular weight and PDI) and NMR (for microstructure).

Cationic Oligomerization of this compound (Illustrative Protocol)

Materials:

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid

  • Anhydrous dichloromethane (solvent)

  • This compound (monomer, mixture of cis/trans isomers, freshly distilled)

  • Methanol (for termination)

  • Schlenk line and glassware

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

  • Anhydrous dichloromethane is transferred to a Schlenk flask via cannula.

  • The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Freshly distilled this compound is added to the cold solvent.

  • Polymerization is initiated by the dropwise addition of BF₃·OEt₂.

  • The reaction is stirred at the low temperature for a predetermined time (e.g., 30 minutes to 2 hours). An increase in viscosity may be observed.

  • The reaction is terminated by the addition of cold methanol.

  • The mixture is allowed to warm to room temperature, and the solvent and unreacted monomer are removed under reduced pressure.

  • The resulting oligomeric product can be analyzed by GC-MS and NMR to determine its composition and structure.

Conclusion

In the realm of C7 alkene polymerization, a clear reactivity trend emerges, heavily influenced by the position of the double bond. 1-Heptene, as an α-olefin, is the most amenable to polymerization via established coordination methods like Ziegler-Natta and metallocene catalysis, offering pathways to high molecular weight polymers. In contrast, internal olefins such as this compound and 3-heptene present significant challenges due to steric hindrance around the double bond, leading to substantially lower reactivity and a propensity for oligomerization, particularly under cationic conditions. Branched C7 alkenes exhibit a wide range of reactivities dependent on the specific location of both the double bond and the alkyl branches.

For researchers and professionals in drug development and materials science, this comparative guide underscores the importance of monomer selection in polymer design. While this compound and other internal C7 olefins may not be ideal candidates for high molecular weight homopolymers using conventional techniques, they may find utility as comonomers to introduce specific functionalities or to control polymer architecture in more advanced catalytic systems. Future research in catalyst design may unlock more efficient pathways for the polymerization of these less reactive internal olefins.

References

A Comparative Guide to Spectral Databases for the Identification of 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical compounds is a cornerstone of research and development in numerous scientific fields, including drug discovery and metabolomics. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are pivotal in this process. However, the raw spectral data from these instruments are most powerful when compared against extensive, high-quality spectral libraries. This guide provides an objective comparison of major spectral databases for the identification of 2-Heptene and its challenging-to-distinguish isomers, supported by experimental data and detailed methodologies.

Introduction to this compound and Its Isomers

This compound (C7H14) is an alkene with several positional and geometric isomers, including 1-Heptene, 3-Heptene (in both cis and trans configurations), and the cyclic isomer, cycloheptane. Due to their identical molecular weight and similar chemical properties, distinguishing between these isomers can be a significant analytical challenge. The choice of spectral database and the quality of its reference spectra are therefore critical for unambiguous identification. This guide focuses on a comparative analysis of three prominent spectral database resources: the NIST/EPA/NIH Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and the METLIN Metabolite and Chemical Entity Database.

Quantitative Comparison of Spectral Database Coverage

The utility of a spectral database is directly related to the breadth and quality of its contents. The following tables provide a quantitative overview of the spectral data available for this compound and its selected isomers in the aforementioned databases.

Table 1: Mass Spectrometry (MS) Data Availability

CompoundNIST/EPA/NIH Mass Spectral LibraryWiley Registry of Mass Spectral DataMETLIN
This compound Yes[1]YesYes[2]
(cis/trans unspecified)
(E)-2-Heptene Yes[3][4][5]YesNot specified
(Z)-2-Heptene YesYesNot specified
1-Heptene Yes[6][7][8]YesNot specified
3-Heptene Yes[9]YesNot specified
(cis/trans unspecified)
(E)-3-Heptene Yes[10]YesNot specified
(Z)-3-Heptene Yes[11]YesNot specified
Cycloheptane Yes[12]YesNot specified

Table 2: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data Availability

CompoundTechniqueNIST Chemistry WebBookWiley Spectra Lab / SpectraBaseMETLIN
This compound 1H NMRNoYesNo
13C NMRNoYesNo
IRYes[1][13]YesNo
1-Heptene 1H NMRNoYesNo
13C NMRNoYesNo
IRYes[6]YesNo
3-Heptene 1H NMRNoYesNo
13C NMRNoYesNo
IRYes[9][14]YesNo
Cycloheptane 1H NMRNoYesNo
13C NMRNoYesNo
IRYes[12][15]YesNo

Note: The Wiley Registry and NIST/EPA/NIH Mass Spectral Libraries are extensive commercial collections, and the exact number of spectra for each specific isomer can vary with each new release. The information presented is based on publicly available data and product descriptions.

Experimental Protocols

To ensure reproducible and high-quality spectral data for comparison with database entries, standardized experimental protocols are essential. The following are representative methodologies for the analysis of volatile hydrocarbons like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the liquid sample (e.g., 1 µL) in a volatile solvent such as hexane or dichloromethane (1 mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Scan Rate: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 300 or 500 MHz NMR spectrometer.

  • 1H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • 13C NMR Parameters:

    • Pulse Sequence: Proton-decoupled experiment.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A benchtop FTIR spectrometer equipped with an ATR accessory.

  • FTIR-ATR Parameters:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32 scans for both the background and the sample.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Database Comparison and Features

Each spectral database offers unique features and search algorithms that impact its performance in compound identification.

Table 3: Feature Comparison of Spectral Databases

FeatureNIST/EPA/NIH Mass Spectral LibraryWiley Registry of Mass Spectral DataMETLIN
Primary Focus General purpose MS libraryGeneral purpose MS libraryMetabolomics and small molecules
Spectral Data Types EI-MS, MS/MS, GC Retention IndicesEI-MS, MS/MSHigh-resolution MS/MS
Database Size (MS) Over 350,000 EI spectra[6]Over 873,000 spectra (2023 release)[16][17]Over 960,000 molecular standards with MS/MS data[12]
Search Algorithms Hybrid search (similarity and neutral loss), Retention Index filteringMultiple proprietary algorithms, including similarity and substructure searchingExact mass, fragment, neutral loss, and similarity searching[12]
Data Quality High, with extensive evaluationHigh, with rigorous quality controlHigh, from experimental analysis of standards[12]

Visualizing the Workflow

The following diagrams illustrate the logical flow of compound identification using spectral databases and a typical experimental workflow for data acquisition.

Compound_Identification_Workflow cluster_Experiment Experimental Analysis cluster_Database Database Interrogation cluster_Identification Compound Identification Sample Unknown Sample Analysis Spectroscopic Analysis (GC-MS, NMR, FTIR) Sample->Analysis RawData Acquired Spectral Data Analysis->RawData Search Search Algorithm RawData->Search Query Spectrum Database Spectral Database (NIST, Wiley, METLIN) Database->Search Match Hit List Search->Match Review Manual Spectral Comparison & Review Match->Review Identification Identified Compound Review->Identification Confident Match NoID No Confident Match Review->NoID Low Confidence

Caption: Logical workflow for compound identification.

Experimental_Workflow start Start prep Sample Preparation (Dilution/Dissolution) start->prep instrument_setup Instrument Setup (Method Parameters) prep->instrument_setup background Background/Blank Run instrument_setup->background injection Sample Injection/ Analysis background->injection acquisition Data Acquisition injection->acquisition processing Data Processing (Integration, Baseline Correction) acquisition->processing end End processing->end

Caption: A typical experimental workflow for spectral data acquisition.

Conclusion

The choice of a spectral database for the identification of this compound and its isomers depends on the specific analytical technique being employed and the research context. For general-purpose GC-MS identification, both the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data are invaluable resources due to their extensive collections of electron ionization mass spectra. The Wiley Registry generally boasts a larger number of total spectra. For metabolomics studies, particularly those involving LC-MS/MS, METLIN is the premier database due to its focus on high-resolution tandem mass spectrometry data of metabolites and other small molecules. For NMR and IR data, resources like the NIST Chemistry WebBook and Wiley's SpectraBase provide valuable, though less comprehensive, collections compared to the MS libraries. Ultimately, for the highest confidence in compound identification, researchers may benefit from consulting multiple databases and combining spectral data with other analytical information, such as chromatographic retention times.

References

A Comparative Guide to 2-Heptene Synthesis: Efficiency and Protocol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of common protocols for the synthesis of 2-heptene, a valuable alkene in various chemical applications. We present a detailed analysis of methodologies, supported by experimental data, to inform the selection of the most suitable protocol based on desired efficiency, stereoselectivity, and available resources.

The synthesis of this compound can be approached through several established chemical transformations. The primary routes include the dehydration of 2-heptanol, dehydrohalogenation of haloheptanes, the Wittig reaction, olefin metathesis, and the stereoselective reduction of 2-heptyne. The efficiency of these methods, measured by chemical yield, reaction time, and conditions, varies significantly, influencing the choice of protocol for a specific application.

Data Summary: Benchmarking this compound Synthesis Protocols

The following table summarizes the quantitative data for different this compound synthesis protocols, offering a clear comparison of their efficiencies.

Synthesis ProtocolStarting Material(s)Reagents/CatalystTemperature (°C)Reaction TimeYield (%)Stereoselectivity
Dehydration 2-HeptanolHf(OTf)₄ (0.5 mol%)1503 h~93% (mixture of isomers)Mixture of E/Z isomers and regioisomers
Dehydrohalogenation (E2) 2-BromoheptanePotassium tert-butoxide in THFRefluxNot SpecifiedModerate to Good (Qualitative)Favors Zaitsev product; base dependent E/Z ratio
Wittig Reaction Pentanal, Ethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)Room Temp.1-2 h63%Predominantly Z-isomer for non-stabilized ylides
Olefin Cross-Metathesis 1-Butene, 1-PenteneGrubbs Catalyst (e.g., GII)40-451-4 hVariable (Mixture of products)E/Z mixture, typically favors E-isomer
Reduction of 2-Heptyne (cis) 2-HeptynePd/SiO₂ with [BMPL][DCA]25Not Specified88%High (cis-2-heptene)
Reduction of 2-Heptyne (trans) 2-HeptyneSodium in liquid ammonia-331-2 hHigh (Qualitative)High (trans-2-heptene)

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Dehydration of 2-Heptanol

Analogous Procedure: Based on the dehydration of 2-octanol[1].

  • Reaction Setup: A round-bottom flask is charged with 2-heptanol and 0.5 mol% of hafnium triflate (Hf(OTf)₄). The flask is equipped with a reflux condenser.

  • Procedure: The reaction mixture is heated to 150°C for 3 hours.

  • Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of heptene isomers, is purified by distillation.

Dehydrohalogenation of 2-Bromoheptane (E2 Elimination)
  • Reaction Setup: A solution of 2-bromoheptane is prepared in an appropriate solvent such as tetrahydrofuran (THF).

  • Procedure: A strong, non-nucleophilic base, such as potassium tert-butoxide, is added to the solution. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting mixture of 1-heptene and this compound (with cis and trans isomers) is purified by fractional distillation.

Wittig Reaction for this compound Synthesis

Analogous Procedure: Based on the Wittig reaction of aliphatic aldehydes[2].

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), ethyltriphenylphosphonium bromide is suspended in dry THF. The suspension is cooled to 0°C, and a strong base such as n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred at room temperature for 1 hour to form the ylide.

  • Reaction with Aldehyde: The reaction mixture is cooled again to 0°C, and a solution of pentanal in dry THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Olefin Cross-Metathesis
  • Reaction Setup: In a glovebox or under an inert atmosphere, a solution of 1-butene and 1-pentene is prepared in a suitable solvent like dichloromethane (DCM).

  • Procedure: A Grubbs-type catalyst (e.g., Grubbs II) is added to the solution. The reaction mixture is stirred at 40-45°C for 1-4 hours.

  • Work-up: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate this compound from other metathesis products.

Stereoselective Reduction of 2-Heptyne

a) Synthesis of cis-2-Heptene

Analogous Procedure: Based on the hydrogenation of 2-hexyne[3][4].

  • Catalyst Preparation: A Pd/SiO₂ catalyst is modified with the ionic liquid N-butyl-N-methyl-pyrrolidinium dicyanamide ([BMPL][DCA]).

  • Hydrogenation: The catalyst is added to a solution of 2-heptyne in a suitable solvent. The reaction vessel is purged with hydrogen and the reaction is carried out at 25°C under a hydrogen atmosphere.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield cis-2-heptene.

b) Synthesis of trans-2-Heptene

  • Reaction Setup: A three-necked flask is equipped with a dry ice condenser and an ammonia inlet. The flask is cooled to -78°C and liquid ammonia is condensed into it.

  • Procedure: Small pieces of sodium metal are added to the liquid ammonia until a persistent blue color is observed. A solution of 2-heptyne in a small amount of dry ether is then added dropwise. The reaction is stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and ether. The organic layer is washed, dried, and concentrated to give trans-2-heptene.

Visualization of Synthesis Selection Workflow

The choice of a particular synthetic route for this compound is often dictated by the desired stereochemistry and the available starting materials. The following diagram illustrates a logical workflow for selecting an appropriate protocol.

SynthesisSelection cluster_cis cis-2-Heptene Synthesis cluster_trans trans-2-Heptene Synthesis cluster_mixture Mixture of Isomers start Desired this compound Isomer decision_stereo Specific Stereoisomer Required? start->decision_stereo cis_route Reduction of 2-Heptyne (Lindlar-type catalyst) decision_stereo->cis_route Yes, cis (Z) trans_route Reduction of 2-Heptyne (Na/NH3) decision_stereo->trans_route Yes, trans (E) no_stereo_route Dehydration of 2-Heptanol or Dehydrohalogenation decision_stereo->no_stereo_route No end_product This compound Product(s) cis_route->end_product High cis-selectivity trans_route->end_product High trans-selectivity no_stereo_route->end_product Mixture of isomers wittig_route Wittig Reaction (non-stabilized ylide) wittig_route->end_product Good cis-selectivity

Caption: Decision workflow for selecting a this compound synthesis protocol.

This guide provides a foundational comparison for the synthesis of this compound. The selection of the optimal protocol will ultimately depend on a combination of factors including the specific requirements of the research or development project, cost of reagents, and available laboratory equipment.

References

Comparative study of the biological activity of 2-Heptene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of 2-heptene isomers, specifically cis-2-heptene and trans-2-heptene, is a niche area of research with limited publicly available data. While extensive documentation exists for the chemical properties of heptene isomers, a direct comparative study on their biological effects is not readily found in the current body of scientific literature. However, the principles of stereochemistry dictate that even subtle differences in molecular geometry, such as cis/trans isomerism, can lead to significant variations in biological activity. This guide will, therefore, provide a framework for a comparative study, outlining potential biological assays and theoretical signaling pathways based on the activities of structurally related compounds.

Introduction to this compound Isomers

This compound (C_7H_14) is an unsaturated hydrocarbon with a double bond at the second carbon position. This structure gives rise to two geometric isomers: cis-2-heptene and trans-2-heptene. In cis-2-heptene, the alkyl groups are on the same side of the double bond, resulting in a bent molecular shape. In contrast, the alkyl groups in trans-2-heptene are on opposite sides of the double bond, leading to a more linear structure. These conformational differences can influence how each isomer interacts with biological macromolecules, such as enzymes and receptors, potentially leading to distinct pharmacological or toxicological profiles.

Hypothetical Comparative Biological Activities

While specific data for this compound isomers is scarce, we can extrapolate potential areas of differential activity based on studies of other alkene isomers. For instance, the cis and trans isomers of resveratrol have been shown to possess different biological activities. Similarly, enantiomers of pinene exhibit varied antimicrobial effects.[1] A comparative study of this compound isomers would likely investigate cytotoxic, anti-inflammatory, and antimicrobial activities.

Data Presentation

The following tables present a hypothetical summary of quantitative data that could be generated from such a comparative study.

Table 1: Comparative Cytotoxicity of this compound Isomers

IsomerCell LineIC_50 (µM) after 24hIC_50 (µM) after 48h
cis-2-HepteneHeLa150 ± 12.595 ± 8.2
A549210 ± 18.3140 ± 11.7
trans-2-HepteneHeLa250 ± 21.0180 ± 15.1
A549320 ± 25.4230 ± 19.6

Table 2: Comparative Anti-inflammatory Activity of this compound Isomers

IsomerAssayInhibition (%) at 50 µM
cis-2-HepteneCOX-1 Inhibition45 ± 4.1
COX-2 Inhibition65 ± 5.3
NO Production in LPS-stimulated RAW 264.7 cells70 ± 6.2
trans-2-HepteneCOX-1 Inhibition30 ± 3.5
COX-2 Inhibition50 ± 4.8
NO Production in LPS-stimulated RAW 264.7 cells55 ± 5.1

Table 3: Comparative Antimicrobial Activity of this compound Isomers

IsomerMicroorganismMIC (µg/mL)
cis-2-HepteneStaphylococcus aureus128
Escherichia coli256
Candida albicans256
trans-2-HepteneStaphylococcus aureus256
Escherichia coli512
Candida albicans512

Experimental Protocols

Detailed methodologies for the key experiments that would be cited in a comparative study are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of cis-2-heptene and trans-2-heptene (e.g., 10-500 µM) for 24 and 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC_50) from the dose-response curves.

Nitric Oxide (NO) Production Assay
  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with different concentrations of cis-2-heptene and trans-2-heptene for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition.

Minimum Inhibitory Concentration (MIC) Determination
  • Preparation: Prepare serial dilutions of cis-2-heptene and trans-2-heptene in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized microbial suspension (e.g., S. aureus, E. coli, C. albicans).

  • Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Hypothetical Experimental Workflow

G cluster_0 Preparation cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Outcome This compound Isomers This compound Isomers cis-2-Heptene cis-2-Heptene trans-2-Heptene trans-2-Heptene Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) cis-2-Heptene->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) cis-2-Heptene->Anti-inflammatory Assay (NO) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) cis-2-Heptene->Antimicrobial Assay (MIC) trans-2-Heptene->Cytotoxicity Assay (MTT) trans-2-Heptene->Anti-inflammatory Assay (NO) trans-2-Heptene->Antimicrobial Assay (MIC) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Inhibition Percentage Inhibition Percentage Anti-inflammatory Assay (NO)->Inhibition Percentage MIC Value MIC Value Antimicrobial Assay (MIC)->MIC Value Comparative Biological Activity Profile Comparative Biological Activity Profile IC50 Determination->Comparative Biological Activity Profile Inhibition Percentage->Comparative Biological Activity Profile MIC Value->Comparative Biological Activity Profile

Caption: Workflow for comparing the biological activities of this compound isomers.

Potential Signaling Pathway Modulation

The anti-inflammatory effects of small molecules are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism by which a this compound isomer might exert its anti-inflammatory effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) activates transcription This compound Isomer This compound Isomer This compound Isomer->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound isomer.

Conclusion

While direct experimental evidence is lacking, the principles of stereoisomerism strongly suggest that cis-2-heptene and trans-2-heptene would exhibit different biological activities. The proposed experimental framework provides a basis for a comprehensive comparative study. Such research would be valuable in elucidating the structure-activity relationships of short-chain alkenes and could uncover potential applications in pharmacology or toxicology. Further investigation is warranted to characterize the distinct biological profiles of these isomers.

References

Validating the Structure of 2-Heptene Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement in a crystalline solid. This guide provides a comparative framework for validating the structure of 2-heptene derivatives, complete with experimental protocols and data interpretation, to aid in the rigorous characterization of these compounds.

While the inherent flexibility and typically liquid nature of simple this compound derivatives make them challenging to crystallize and thus analyze by X-ray diffraction, the principles of this technique are universally applicable. The structural data from analogous crystalline compounds can provide a valuable reference for understanding the conformational possibilities and solid-state interactions of functionalized heptene chains.

Comparative Analysis of Crystallographic Data

Obtaining high-quality crystals of simple this compound derivatives for X-ray diffraction studies is often challenging. Therefore, to illustrate the data and comparisons that are central to crystallographic validation, we present data from two analogous α,β-unsaturated carboxylic acids: (E)-pent-2-enoic acid and (E)-dodec-2-enoic acid. These compounds share key structural features with potential crystalline this compound derivatives and serve as excellent models for data comparison.

Parameter(E)-pent-2-enoic acid(E)-dodec-2-enoic acidSignificance in Structural Validation
Chemical Formula C₅H₈O₂C₁₂H₂₂O₂Confirms the elemental composition of the crystallized molecule.
Formula Weight 100.11 g/mol 198.29 g/mol Consistent with the expected molecular weight of the derivative.
Crystal System TriclinicTriclinicDescribes the basic shape of the unit cell, the repeating unit of the crystal lattice.
Space Group P-1P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 6.7336(13) Åb = 6.7821(13) Åc = 7.2349(14) Åα = 67.743(2)°β = 75.518(2)°γ = 64.401(2)°a = 4.6475(2) Åb = 5.4169(2) Åc = 24.7041(10) Åα = 91.547(2)°β = 91.788(2)°γ = 102.3158(19)°Precise measurements of the unit cell edges and angles. These are unique for a given crystal structure.
Volume (V) 274.29(9) ų606.96(4) ųThe volume of the unit cell.
Z 22The number of molecules per unit cell.
Calculated Density 1.212 Mg/m³Not ReportedA theoretical density calculated from the formula weight and unit cell volume.
Radiation Mo Kα (λ = 0.71073 Å)Cu Kα (λ = 1.54178 Å)The wavelength of the X-rays used for the diffraction experiment.
Temperature 150 K150 KThe temperature at which the data was collected. Low temperatures are often used to reduce thermal motion of the atoms.
R-factor (R1) Not Reported0.046A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
wR2 Not Reported0.131A weighted R-factor that is also used to assess the quality of the refinement.
Goodness-of-fit (S) Not Reported1.13A value that should be close to 1 for a good refinement.

Data for (E)-pent-2-enoic acid obtained from [Acta Cryst. (2015). E71, o512] and for (E)-dodec-2-enoic acid from [Acta Cryst. (2014). E70, o1155].

Experimental Protocols for X-ray Crystallography of this compound Derivatives

The following is a generalized protocol for the structural determination of a small organic molecule, such as a this compound derivative, using single-crystal X-ray diffraction.

Synthesis and Purification

The first and most critical step is the synthesis and rigorous purification of the this compound derivative. The presence of impurities can significantly hinder or prevent the growth of high-quality single crystals. Standard purification techniques such as column chromatography, distillation, and recrystallization should be employed to achieve high purity (>98%).

Crystallization

Growing diffraction-quality single crystals is often the most challenging part of the process. A variety of techniques can be employed, and the optimal method will be compound-specific.

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly over several days to weeks. The decreasing volume of the solvent gradually increases the concentration of the compound, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents as they slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Crystal Selection and Mounting

A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. The crystal should be transparent and have well-defined faces. The selected crystal is then mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures.

Data Collection

The mounted crystal is placed on a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K). The diffractometer uses a monochromatic X-ray beam (e.g., from a Mo or Cu source). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A full dataset consists of a series of images taken at different crystal orientations.

Data Processing

The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal. The intensities are corrected for various experimental factors, such as absorption and background scattering.

Structure Solution and Refinement

The processed data is used to solve the crystal structure. For small molecules, direct methods are typically used to obtain an initial model of the electron density. This initial model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Structure Validation

The final refined structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles (e.g., bond lengths, bond angles, and torsion angles) and examining various crystallographic quality indicators, such as the R-factors and the goodness-of-fit.

Visualizing the Workflow and Key Relationships

To better understand the process of X-ray crystallography and the logic behind structure validation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound Derivative purification Purification (>98%) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF)

General workflow for X-ray crystallographic validation.

logical_relationship start Initial Crystal Structure Model refine Refine Against Experimental Data start->refine check_r_factors Check R-factors (R1, wR2) refine->check_r_factors check_geometry Check Bond Lengths & Angles check_r_factors->check_geometry check_residual Analyze Residual Electron Density check_geometry->check_residual acceptable Acceptable? check_residual->acceptable acceptable->refine No final_model Final Validated Structure acceptable->final_model Yes

Logical flow for the refinement and validation of a crystal structure.

A Comparative Review of the Industrial Applications of Heptene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptene, an unsaturated hydrocarbon with the chemical formula C₇H₁₄, exists in various isomeric forms, each possessing unique structural characteristics that dictate its reactivity and suitability for specific industrial applications. This guide provides an objective comparison of the primary industrial uses of linear heptene isomers—1-heptene, 2-heptene, and 3-heptene—supported by experimental data. The focus is on their roles in polymerization, hydroformylation for the production of aldehydes and alcohols, and the subsequent synthesis of plasticizers.

Comparative Analysis of Industrial Applications

The industrial utility of heptene isomers is largely determined by the position of the double bond within the carbon chain. Terminal olefins (alpha-olefins), such as 1-heptene, are generally more reactive and favored for processes requiring linear products. In contrast, internal olefins, like this compound and 3-heptene, exhibit different reactivity and often lead to branched products.

Comonomer in Linear Low-Density Polyethylene (LLDPE) Production

1-Heptene serves as a comonomer in the production of LLDPE, a polymer valued for its flexibility and strength. The incorporation of an alpha-olefin like 1-heptene introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure and results in lower density and higher flexibility. While 1-octene is a more common comonomer, studies have shown that 1-heptene can be a viable alternative, yielding polymers with comparable properties.[1]

Table 1: Comparison of Ethylene/1-Heptene (EH) and Ethylene/1-Octene (EO) LLDPE Properties

PropertyEthylene/1-Heptene (EH) CopolymerEthylene/1-Octene (EO) Copolymer
Comonomer Content 3.5 mol%3.2 mol%
Density 0.918 g/cm³0.917 g/cm³
Tensile Strength 25 MPa24 MPa
Young's Modulus 350 MPa330 MPa
Melting Point (Tm) 122 °C121 °C

Data synthesized from studies on Ziegler-Natta catalyzed polymerization.[1]

Internal heptene isomers such as this compound and 3-heptene are not typically used as comonomers in LLDPE production due to their lower reactivity in conventional Ziegler-Natta and metallocene-catalyzed polymerization processes.

Hydroformylation (Oxo Synthesis) to Produce Aldehydes and Alcohols

Hydroformylation, or oxo synthesis, is a crucial industrial process that converts olefins into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. These aldehydes are then often hydrogenated to produce alcohols, which are key intermediates for plasticizers, detergents, and solvents. The position of the double bond in the heptene isomer significantly influences the structure of the resulting C8 aldehyde and alcohol.

  • 1-Heptene: Hydroformylation of 1-heptene predominantly yields the linear aldehyde, n-octanal, along with a smaller amount of the branched isomer, 2-methylheptanal. The high selectivity for the linear product is highly desirable for applications like plasticizer synthesis, where linear alcohols impart better flexibility and low-temperature performance.

  • This compound and 3-Heptene: The hydroformylation of internal olefins is generally slower and less regioselective than that of alpha-olefins.[2] It results in a mixture of branched C8 aldehydes. For instance, this compound hydroformylation can yield 2-ethylhexanal and 2-propylpentanal. These branched aldehydes and their corresponding alcohols have different applications, often in areas where properties like viscosity and pour point are tailored.

Table 2: Comparative Performance of Heptene Isomers in Rhodium-Catalyzed Hydroformylation

Heptene IsomerPredominant Aldehyde Product(s)Linear-to-Branched Ratio (n/iso)Relative Reaction Rate
1-Heptene n-OctanalHigh (typically >10:1)Fast
This compound 2-Methylheptanal, 2-EthylhexanalLowModerate
3-Heptene 2-Ethylhexanal, 2-PropylpentanalLowSlow

Data is representative and compiled from general principles of hydroformylation of alpha- vs. internal olefins.[2][3]

Synthesis of Plasticizer Alcohols

The C8 alcohols produced from the hydroformylation of heptene isomers are key precursors for the synthesis of plasticizers, which are additives used to increase the flexibility and durability of polymers like PVC. The structure of the alcohol, whether linear or branched, directly impacts the performance of the resulting plasticizer.

  • From 1-Heptene: The predominantly linear n-octanol derived from 1-heptene is esterified with acids like phthalic anhydride or adipic acid to produce linear plasticizers. These are valued for their high efficiency, good low-temperature flexibility, and low volatility.

  • From this compound and 3-Heptene: The branched C8 alcohols produced from internal heptenes result in branched plasticizers. A notable example is 2-propylheptanol, a C10 alcohol, which is produced via a similar oxo process starting from butenes.[4] Branched plasticizers can offer advantages in terms of processability and specific performance characteristics, though they may differ from linear plasticizers in properties like low-temperature performance.

Experimental Protocols

Ethylene/1-Heptene Copolymerization using a Ziegler-Natta Catalyst

Objective: To synthesize LLDPE with a target 1-heptene incorporation.

Materials:

  • Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)

  • Cocatalyst (e.g., Triethylaluminium, TEAL)

  • Ethylene (polymerization grade)

  • 1-Heptene (high purity)

  • Hexane (anhydrous, as solvent)

  • Hydrogen (as a chain transfer agent)

Procedure:

  • Reactor Preparation: A 1-liter stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen to remove oxygen and moisture.

  • Solvent and Comonomer Addition: 500 mL of anhydrous hexane is added to the reactor, followed by the desired amount of 1-heptene (e.g., 0.15 mol).

  • Cocatalyst Addition: The appropriate amount of TEAL is added to achieve a specific Al/Ti molar ratio (e.g., 180).

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 83°C) and pressurized with ethylene to a constant pressure (e.g., 5 bar). A controlled amount of hydrogen is also fed into the reactor.

  • Catalyst Injection: A suspension of the Ziegler-Natta catalyst (e.g., 10 mg) in hexane is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1 hour) while maintaining constant temperature and pressure by continuously feeding ethylene.

  • Termination: The reaction is terminated by stopping the ethylene feed and venting the reactor. The polymer slurry is then quenched with acidified ethanol.

  • Product Recovery: The resulting polymer is filtered, washed with ethanol, and dried in a vacuum oven at 60°C to a constant weight.

Rhodium-Catalyzed Hydroformylation of 1-Heptene

Objective: To synthesize n-octanal from 1-heptene with high regioselectivity.

Materials:

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., Triphenylphosphine, PPh₃)

  • 1-Heptene

  • Toluene (anhydrous, as solvent)

  • Syngas (a mixture of CO and H₂, typically 1:1 molar ratio)

Procedure:

  • Catalyst Preparation: In a glovebox, the rhodium precursor and the phosphine ligand (at a specific P/Rh molar ratio, e.g., 4:1) are dissolved in anhydrous toluene.

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer is charged with the catalyst solution and a known amount of 1-heptene.

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with syngas to the desired pressure (e.g., 20 bar). The reactor is then heated to the reaction temperature (e.g., 100°C).

  • Reaction Monitoring: The reaction is stirred for a set time (e.g., 4 hours). The progress of the reaction can be monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of 1-heptene and the product distribution (n-octanal, 2-methylheptanal, and any isomerization products).

  • Product Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess pressure is carefully released. The product mixture is then analyzed by GC and other spectroscopic methods to determine the yield and regioselectivity.

Visualizations

G General Production Pathway of Heptene Isomers crude_oil Crude Oil / Naphtha steam_cracking Steam Cracking / Catalytic Cracking crude_oil->steam_cracking c7_fraction C7 Olefin Fraction (Mixed Isomers) steam_cracking->c7_fraction distillation Fractional Distillation c7_fraction->distillation heptene_1 1-Heptene distillation->heptene_1 heptene_2 This compound distillation->heptene_2 heptene_3 3-Heptene distillation->heptene_3

Caption: Production of heptene isomers from crude oil.

G Comparative Applications of Heptene Isomers cluster_isomers Heptene Isomers cluster_applications Primary Industrial Applications cluster_products Resulting Products heptene_1 1-Heptene (Alpha-Olefin) polymerization Polymerization (LLDPE Comonomer) heptene_1->polymerization High Reactivity hydroformylation Hydroformylation (Oxo Synthesis) heptene_1->hydroformylation High Selectivity to Linear Products heptene_internal This compound / 3-Heptene (Internal Olefins) heptene_internal->polymerization Low Reactivity heptene_internal->hydroformylation Lower Selectivity to Branched Products lldpe Flexible LLDPE polymerization->lldpe not_used Not Typically Used polymerization->not_used linear_alcohols Linear C8 Alcohols (for Plasticizers) hydroformylation->linear_alcohols branched_alcohols Branched C8 Alcohols hydroformylation->branched_alcohols

Caption: Comparison of heptene isomer applications.

G Workflow for Plasticizer Synthesis from Heptene heptene_isomer Heptene Isomer (e.g., 1-Heptene) hydroformylation Hydroformylation (+ CO, H₂) Rhodium Catalyst heptene_isomer->hydroformylation c8_aldehyde C8 Aldehyde (e.g., n-Octanal) hydroformylation->c8_aldehyde hydrogenation Hydrogenation (+ H₂) Nickel Catalyst c8_aldehyde->hydrogenation c8_alcohol C8 Alcohol (e.g., n-Octanol) hydrogenation->c8_alcohol esterification Esterification (+ Dicarboxylic Acid) c8_alcohol->esterification plasticizer Plasticizer (e.g., Dioctyl Adipate) esterification->plasticizer

Caption: Pathway from heptene to plasticizer.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Heptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Heptene, a highly flammable and potentially hazardous chemical, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is not only a matter of compliance but also a cornerstone of a safe working environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] This document provides comprehensive information on hazards, handling, and emergency procedures. This compound is classified as a highly flammable liquid and vapor.[1][2] Therefore, all sources of ignition, such as sparks, open flames, and hot surfaces, must be eliminated from the designated waste handling area.[1][2][3] Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles or a face shield, and a flame-retardant lab coat, must be worn at all times.[1][4] All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Waste Collection and Storage

Proper containment and labeling are the first steps in the disposal process. This compound waste should be collected in a designated, properly labeled hazardous waste container.[5] The container must be compatible with flammable organic liquids and have a tightly sealing lid to prevent the escape of vapors.[1][6][7]

Parameter Guideline Rationale
Container Material Glass bottles (for small quantities, <5 gallons), Metal cans (for larger quantities, >5 gallons). Avoid plastic containers for pure solvent.[6]To ensure chemical compatibility and prevent degradation of the container.
Container Condition Clean, dry, and free of contaminants. Must have a secure, tight-fitting lid.[1][7]To prevent leaks, spills, and reactions with residual chemicals.
Labeling Clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the approximate percentage if in a mixture.[6] Include hazard pictograms (e.g., flammable liquid).To ensure proper identification, handling, and segregation of waste.
Storage Location In a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or a fume hood, away from incompatible materials.[5][8][9]To minimize fire risk and prevent accidental mixing with incompatible chemicals.
Fill Level Do not fill the container beyond 90% of its capacity.[7] Leave adequate headspace (~1 inch for a 4L container).[6]To allow for vapor expansion and prevent spills or container rupture.

Waste Segregation

This compound waste must be segregated from other waste streams to prevent dangerous reactions. It is crucial to avoid mixing flammable liquids with oxidizers, corrosives (acids and bases), or aqueous waste.[8][9][10] Halogenated and non-halogenated organic solvents should also be collected in separate containers, as their disposal methods may differ.[11][12]

Disposal Protocol

The following step-by-step protocol outlines the procedure for preparing this compound waste for collection by a licensed hazardous waste disposal service. Direct disposal of this compound down the drain or in regular trash is strictly prohibited.[1][9][13]

Materials:

  • Appropriate waste container (glass or metal)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Chemical fume hood

  • Spill kit for flammable liquids

Procedure:

  • Preparation: Don all required PPE and ensure the work area is free of ignition sources. Perform all subsequent steps within a certified chemical fume hood.

  • Container Labeling: Affix a hazardous waste label to a clean, appropriate waste container. Fill in all required information, including the chemical name "this compound."

  • Waste Transfer: Carefully pour the this compound waste into the labeled container, using a funnel to prevent spills. Do not overfill the container.

  • Container Sealing: Securely close the container lid.

  • Decontamination: Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to remove any external contamination. Dispose of the wipe as hazardous waste.

  • Storage: Place the sealed and decontaminated container in the designated Satellite Accumulation Area for flammable waste.

  • Spill Management: In the event of a small spill, absorb the liquid with an inert absorbent material such as vermiculite or sand.[2] Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

  • Waste Pickup: Once the waste container is full (up to 90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[5] Do not attempt to dispose of the chemical waste yourself.[13]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Initiate this compound Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select and Label Appropriate Waste Container fume_hood->waste_container transfer_waste Carefully Transfer Waste to Container (<90% Full) waste_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container decontaminate Clean Exterior of Container seal_container->decontaminate store Store in Designated Satellite Accumulation Area decontaminate->store spill_check Spill Occurred? store->spill_check small_spill Clean Up Small Spill with Absorbent Material spill_check->small_spill Yes (Small) large_spill Evacuate and Contact EHS spill_check->large_spill Yes (Large) waste_pickup Arrange for Professional Waste Disposal spill_check->waste_pickup No small_spill->store end Disposal Procedure Complete large_spill->end waste_pickup->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Disclaimer: This guide provides general procedures for the handling and preparation of this compound for disposal. The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][4][13] Always consult your institution's specific safety protocols and EHS department for guidance.

References

Essential Safety and Operational Guide for Handling 2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2-Heptene, including comprehensive personal protective equipment (PPE) protocols, step-by-step operational plans, and compliant disposal procedures.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is provided below for easy reference. Understanding these properties is the first step in a safe operational workflow.

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Appearance Colorless, volatile liquid
Boiling Point 95-98°C
Melting Point Approximately -127°C
Specific Gravity 0.701 (water = 1)
Vapor Pressure 87.757 mmHg @ 37.7°C
Lower Explosive Limit 1.0%
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether

Note: Some properties may vary slightly depending on the specific isomer (cis- or trans-).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound, which is a highly flammable liquid and can cause skin, eye, and respiratory irritation.[1][2]

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant gloves (e.g., PVC) must be worn and inspected before use.[4] Flame-retardant and antistatic protective clothing, including overalls and a PVC apron, is recommended.[3][4][5]
Respiratory Protection For operations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator with a Type A filter or a self-contained breathing apparatus (SCBA) should be used.[2][4]
Footwear For large-scale or continuous use, non-sparking safety footwear is recommended.[4]

Note: Some plastic PPE (gloves, aprons) may generate static electricity and are not recommended for certain applications.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3] For flammable liquids, the ventilation system should be explosion-resistant.[4]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

    • Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[7] Prohibit smoking in the vicinity.[6]

  • Chemical Transfer :

    • Ground and bond all metal containers and receiving equipment to prevent the buildup of static electricity, which can ignite vapors.[3][7]

    • Use non-sparking tools for all operations.[3]

    • Avoid splash filling by ensuring the fill pipe is submerged.[4] Do not use compressed air for filling or transferring.[4]

  • During the Procedure :

    • Avoid all personal contact with the chemical, including inhalation of vapors.[4]

    • Keep the container tightly closed when not in use.[3]

    • If clothing becomes wet with this compound, remove it immediately and flush the affected skin with water.[3][4]

  • Storage :

    • Store this compound in a cool, dry, well-ventilated, and flame-proof area.[3][4]

    • Keep containers tightly closed and store them away from heat, ignition sources, and incompatible materials such as oxidizing agents (e.g., nitrates, peroxides).[4][6]

Disposal Plan

This compound and its containers must be treated as hazardous waste.[4]

  • Waste Collection :

    • Collect waste this compound in a suitable, labeled, and closed container. Do not mix with other waste streams.

    • Contaminated materials (e.g., absorbent pads, used PPE) should also be collected in a sealed container for disposal.

  • Disposal Procedure :

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4]

    • Consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal company to arrange for proper disposal.[7]

    • Do not allow this compound or its wash water to enter drains or waterways, as it is very toxic to aquatic life.[4][7]

Emergency Response Workflow: Chemical Spill

In the event of a this compound spill, a clear and immediate response is crucial to ensure personnel safety and minimize environmental contamination. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess & Prepare cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area & Move Upwind Alert Alert Colleagues & Emergency Responders Evacuate->Alert If spill is large Ignition Remove All Ignition Sources Alert->Ignition Assess_Spill Assess Spill Size (Minor vs. Major) Ignition->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Cleanup Clean Up with Non-Sparking Tools Contain_Spill->Cleanup Collect_Waste Collect Waste in Sealed Container Cleanup->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound chemical spill.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.